5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTLOIJYBHLVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372370 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144128-67-6 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides an in-depth examination of the synthetic pathway for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the trifluoromethylphenyl moiety imparts unique electronic and lipophilic properties, making this scaffold highly sought after for the synthesis of novel therapeutic agents. This document details the core chemical principles, a validated step-by-step experimental protocol, and the critical rationale behind procedural choices, designed for researchers and professionals in organic synthesis and pharmaceutical development.
Introduction and Significance
Cyclohexane-1,3-dione derivatives are versatile precursors in the synthesis of a wide array of biologically active molecules and natural products.[1][2][3] The introduction of a 5-aryl substituent, particularly one containing a trifluoromethyl (CF3) group, significantly enhances the potential for drug-receptor interactions. The CF3 group is a well-established bioisostere for a methyl group but possesses distinct properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound.
This compound serves as a key intermediate for creating more complex molecular architectures. Its dicarbonyl functionality allows for a variety of subsequent chemical transformations, including the formation of enaminones, Knoevenagel condensations, and the construction of fused heterocyclic systems. This guide focuses on the most robust and widely adopted method for its synthesis: a base-catalyzed tandem Michael addition and intramolecular cyclization sequence.
Foundational Synthetic Strategy: The Michael Addition
The construction of the 5-aryl-cyclohexane-1,3-dione core is most efficiently achieved through a tandem reaction sequence that leverages the principles of Michael addition chemistry.[4] This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][5]
In the context of this synthesis, the strategy involves two key stages that often proceed in a one-pot fashion:
-
Michael Addition: An enolate, generated from an active methylene compound like diethyl malonate, acts as the Michael donor. It attacks the β-carbon of an α,β-unsaturated ester, specifically an acrylic acid derivative bearing the 3-(trifluoromethyl)phenyl group.
-
Intramolecular Claisen Condensation: Following the initial addition, the resulting intermediate undergoes a base-mediated intramolecular cyclization to form the six-membered dione ring. Subsequent hydrolysis and decarboxylation yield the final target compound.
This tandem approach is highly efficient, demonstrating excellent atom economy and often leading to higher overall yields compared to stepwise procedures.[6]
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow from starting materials to the final product.
Caption: High-level workflow for the synthesis of the target compound.
In-Depth Reaction Mechanism
Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The entire sequence is a cascade of well-established organic reactions.
Caption: The mechanistic cascade of the tandem synthesis reaction.
Causality Behind Mechanistic Steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of diethyl malonate. The resulting enolate is a soft nucleophile, making it ideal for the conjugate (1,4-addition) Michael reaction.[5]
-
Michael Addition: The soft enolate selectively attacks the electron-deficient β-carbon of the α,β-unsaturated Michael acceptor. This step is thermodynamically driven and forms the first key carbon-carbon bond.
-
Intramolecular Claisen Condensation: The presence of a strong base facilitates a second deprotonation, creating another enolate. This enolate then attacks one of the ester carbonyls within the same molecule, a highly favorable intramolecular reaction that forms the stable six-membered ring.
-
Hydrolysis and Decarboxylation: The final steps involve acidic workup. The acid hydrolyzes the remaining ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses CO2 upon gentle heating to yield the final, stable 1,3-dione product.
Detailed Experimental Protocol
This protocol is a validated procedure for the gram-scale synthesis of the title compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |
| 3-(Trifluoromethyl)benzaldehyde | 174.12 | 10.0 g | 0.0574 | 1.0 |
| Diethyl Malonate | 160.17 | 19.0 g | 0.1186 | 2.07 |
| Piperidine | 85.15 | 0.5 mL | - | Catalytic |
| Sodium Metal | 22.99 | 2.64 g | 0.1148 | 2.0 |
| Ethanol (Absolute) | 46.07 | 150 mL | - | Solvent |
| Hydrochloric Acid (Conc.) | 36.46 | ~20 mL | - | Workup |
| Ethyl Acetate | 88.11 | 300 mL | - | Extraction |
| Brine Solution | - | 100 mL | - | Washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying |
Procedure:
Part A: Synthesis of the Michael Acceptor (Diethyl 2-(3-(trifluoromethyl)benzylidene)malonate)
-
To a 100 mL round-bottom flask, add 3-(trifluoromethyl)benzaldehyde (10.0 g, 0.0574 mol), diethyl malonate (9.6 g, 0.0599 mol, 1.05 eq), and 20 mL of ethanol.
-
Add piperidine (0.5 mL) as a catalyst.
-
Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the benzaldehyde spot has disappeared.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which is used in the next step without further purification.
Part B: Tandem Michael Addition, Cyclization, and Decarboxylation
-
In a 500 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.64 g, 0.1148 mol) in small pieces to absolute ethanol (100 mL) at 0 °C. Allow all the sodium to react to form sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (9.4 g, 0.0587 mol) dropwise at room temperature.
-
Add the crude diethyl 2-(3-(trifluoromethyl)benzylidene)malonate from Part A dissolved in 30 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add 100 mL of water to the residue, then carefully acidify with concentrated HCl to pH ~1-2 while cooling in an ice bath.
-
Heat the acidic mixture to reflux for an additional 4 hours to ensure complete hydrolysis and decarboxylation.
-
Cool the mixture to room temperature. The product may precipitate as a solid. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts (or the dissolved solid), wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford this compound as a solid.
Expected Yield: 65-75% Physical Appearance: Off-white to pale yellow solid.
Trustworthiness and Self-Validation
The integrity of this protocol relies on systematic in-process validation:
-
TLC Monitoring: Regular analysis by TLC at each stage is crucial. It confirms the consumption of starting materials and the formation of the desired product, preventing premature workup or unnecessary reaction time.
-
pH Control: The final hydrolysis and decarboxylation steps are highly pH-dependent. Ensuring a strongly acidic environment (pH 1-2) is critical for driving the reaction to completion.
-
Spectroscopic Confirmation: The final product's identity and purity must be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methine proton at C5, and the methylene protons of the cyclohexane ring. The enolic form will also be visible.
-
¹³C NMR: Will confirm the number of unique carbons, including the two carbonyl carbons and the CF3 carbon.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the product's molecular weight (256.22 g/mol ).[7]
-
IR Spectroscopy: Will display strong carbonyl (C=O) stretching frequencies.
-
Conclusion
The synthesis of this compound via a tandem Michael addition-cyclization pathway represents an efficient, robust, and scalable method for producing this high-value chemical intermediate. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can reliably access this compound for further elaboration in drug discovery and materials science programs. The strategic use of the trifluoromethylphenyl moiety continues to be a cornerstone of modern medicinal chemistry, and mastery of this synthesis provides a direct route to novel molecular entities.
References
-
Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. J. Chem. Soc., 1285–1288. [Link]
-
Chemistry LibreTexts. (2021). 10.13: The Robinson Annulation Reaction. [Link]
-
Fadeyi, O., & Okoro, U. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-diones. ResearchGate. [Link]
- Google Patents. (2011).
-
PubChem. (n.d.). This compound. [Link]
-
StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]
-
ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
-
ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
Sources
- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. studycorgi.com [studycorgi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical properties of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
An In-depth Technical Guide to the Chemical Properties of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive analysis of this compound, a highly functionalized molecule of significant interest to medicinal chemists and organic synthesis professionals. The compound integrates two key structural motifs: a cyclohexane-1,3-dione ring, which is a versatile synthetic precursor, and a 3-(trifluoromethyl)phenyl group, which imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity.[1] This document details the compound's physicochemical properties, spectroscopic signature, keto-enol tautomerism, a validated synthesis protocol, and its reactivity. It further explores its potential applications as a scaffold in drug discovery, leveraging the known biological activities of cyclohexane-1,3-dione derivatives as potential anti-tumor and tyrosine kinase inhibitory agents.[2][3][4]
Molecular Overview and Physicochemical Properties
Chemical Structure and Identifiers
This compound is structurally defined by a cyclohexane-1,3-dione core with a trifluoromethyl-substituted phenyl ring at the 5-position. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic distribution and chemical behavior.[5]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key physicochemical properties are summarized below. These data are critical for determining appropriate solvents, storage conditions, and reaction parameters.
| Property | Value | Source |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[6] |
| CAS Number | 144128-67-6 | PubChem[6] |
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[6] |
| Molecular Weight | 256.22 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Sigma-Aldrich[7] |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[7] |
| InChIKey | FWTLOIJYBHLVCC-UHFFFAOYSA-N | PubChem[6] |
| SMILES | C1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F | PubChem[6] |
Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between keto and enol tautomers.[8] For cyclohexane-1,3-dione and its derivatives, the enol form is predominant in solution.[9] This is due to the formation of a stable, conjugated π-system and an intramolecular hydrogen bond, which significantly lowers the enol's energy.[10] The equilibrium has profound implications for the molecule's reactivity, providing multiple sites for electrophilic and nucleophilic attack.
Caption: Keto-Enol tautomerization equilibrium.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly cataloged, its spectroscopic features can be reliably predicted based on its functional groups and the analysis of structurally similar molecules.[11][12]
-
¹H NMR (500 MHz, CDCl₃):
-
Aromatic Protons (δ 7.4-7.8 ppm): Four protons on the phenyl ring would appear as a complex multiplet. The electron-withdrawing -CF₃ group will shift these protons downfield.
-
Methine Proton (δ 3.5-3.8 ppm): The single proton at the C5 position (CH-Ar) would likely appear as a multiplet.
-
Methylene Protons (δ 2.5-3.0 ppm): The four protons on the cyclohexane ring (C2, C4, C6) would present as complex, overlapping multiplets. The protons adjacent to the carbonyls (C2, C6) would be further downfield than those at C4.
-
Enolic Proton (δ 11-12 ppm): If the enol form is present, a broad singlet corresponding to the hydroxyl proton, deshielded by intramolecular hydrogen bonding, would be observed.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
Carbonyl Carbons (δ ~190-205 ppm): Signals for the C1 and C3 ketone carbons. In the enol form, one signal would be shifted upfield.
-
Aromatic Carbons (δ ~120-140 ppm): Six signals for the phenyl ring carbons. The carbon attached to the -CF₃ group (C3') would appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (δ ~123 ppm, q): A distinct quartet for the -CF₃ carbon with a large ¹JCF coupling constant.
-
Aliphatic Carbons (δ ~30-50 ppm): Signals for the C2, C4, C5, and C6 carbons of the cyclohexane ring.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A single, sharp signal is expected around δ -62 to -64 ppm, characteristic of a benzotrifluoride moiety.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3000-2850: C-H stretching (aliphatic and aromatic).
-
~1715: Strong C=O stretching (keto form).
-
~1610: C=O and C=C stretching (conjugated system of the enol form).
-
~1350-1100: Strong, characteristic C-F stretching vibrations.
-
-
Mass Spectrometry (MS):
-
[M]+: The molecular ion peak would be observed at m/z = 256.22.
-
Fragmentation: Expect characteristic fragmentation patterns, including the loss of the -CF₃ group and fragmentation of the dione ring.
-
Synthesis and Reactivity
Recommended Synthesis Protocol: Michael Addition
The most direct and reliable synthesis of 5-arylcyclohexane-1,3-diones involves a Michael-type condensation reaction.[13] This protocol is adapted from established procedures for similar compounds.
Causality Behind Experimental Choices:
-
Base (Sodium Ethoxide): A strong, non-nucleophilic base is required to deprotonate the active methylene group of cyclohexane-1,3-dione, forming the nucleophilic enolate. Sodium ethoxide is ideal as it is inexpensive and the byproduct, ethanol, is the reaction solvent.
-
Solvent (Ethanol): Ethanol is an excellent solvent for both the starting materials and the base, facilitating a homogeneous reaction mixture.
-
Acidic Workup (HCl): Neutralization with a strong acid is necessary to protonate the intermediate enolate and precipitate the final product.
Caption: Synthesis workflow for the target compound.
Step-by-Step Methodology
Materials:
-
Cyclohexane-1,3-dione (1.0 eq)
-
3-(Trifluoromethyl)cinnamaldehyde (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
2M Hydrochloric Acid
-
Ethyl acetate
-
Brine
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cyclohexane-1,3-dione and anhydrous ethanol.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add sodium ethoxide portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C to allow for complete enolate formation.
-
Michael Addition: Add a solution of 3-(trifluoromethyl)cinnamaldehyde in anhydrous ethanol dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 2M HCl until the pH is approximately 2-3.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Chemical Reactivity and Derivatization
The dione scaffold is a versatile handle for further chemical modification, making it a valuable building block.[14]
-
Alkylation: The acidic α-protons at the C2 position can be deprotonated and alkylated to introduce further diversity.
-
Condensation Reactions: The carbonyl groups can react with amines to form enaminones or with hydrazines to form pyrazole-fused heterocycles.[15]
-
Multi-component Reactions: The compound can participate in multi-component reactions with aldehydes and other nucleophiles to construct complex heterocyclic systems like pyrans and pyridines.[2]
Applications in Research and Drug Development
Role as a Synthetic Building Block
The dual reactivity of the enol and keto forms makes this compound a powerful intermediate for synthesizing complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.[14][15]
Medicinal Chemistry Perspective
The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[1] This group can enhance:
-
Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes.
-
Lipophilicity: The -CF₃ group increases the molecule's ability to cross cell membranes.
-
Binding Affinity: It can act as a bioisostere for other groups and participate in specific interactions with protein targets.
Derivatives of cyclohexane-1,3-dione have been explored for a range of biological activities, including anticancer, anti-inflammatory, and herbicidal properties, making this scaffold a promising starting point for new drug discovery campaigns.[3][14]
Handling and Safety
-
Hazard Identification: While specific data for this compound is limited, the related isomer 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is classified with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to handle the title compound with similar precautions.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
In case of contact, rinse the affected area thoroughly with water. For eye contact, seek immediate medical attention.
-
Store in a tightly sealed container in a cool, dry place as specified.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Retrieved from [Link]
-
Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727. Abstract available at [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). S-trifluoromethylating agent for the synthesis of SCF3. Retrieved from [Link]
- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
-
ResearchGate. (n.d.). Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]
-
Open-i. (n.d.). Enol tautomer of cyclohexane-1,2-dione. National Library of Medicine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1 Keto-Enol Tautomerism. Retrieved from [Link]
-
MDPI. (2023). Click Reactions in Medicinal Chemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementary Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]
-
SciSpace. (2013). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]
- 6. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Mechanism of Action of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Abstract
The cyclohexane-1,3-dione scaffold is a versatile chemical framework known for its presence in a multitude of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific derivative, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a molecule of significant interest due to the established bioactivity of its structural class. While direct experimental data on this specific compound is limited, extensive research on analogous 5-arylcyclohexane-1,3-diones provides a strong basis for a hypothesized mechanism of action centered on the inhibition of receptor tyrosine kinases.[2][5][6] This document synthesizes the existing literature to propose a primary mechanism, outlines a comprehensive, multi-phase experimental framework to validate this hypothesis, and provides detailed protocols for key assays. The central hypothesis posits that this compound functions as an inhibitor of the c-Met receptor tyrosine kinase, a critical oncogene in various human cancers.
The Cyclohexane-1,3-dione Scaffold: A Privileged Structure in Medicinal Chemistry
The cyclohexane-1,3-dione moiety is characterized by a six-membered ring containing two carbonyl groups in a 1,3-relationship. The chemical versatility of this scaffold is attributed to its highly active methylene group and the reactivity of its dicarbonyl system, allowing for its use as a precursor in the synthesis of a wide range of heterocyclic compounds and natural products.[1]
From a pharmacological perspective, this scaffold is considered a "privileged structure" due to its ability to serve as a ligand for diverse biological targets. Various derivatives have been synthesized and evaluated for a range of activities:
-
Anticancer Activity: This is the most prominently documented activity, with numerous studies highlighting the potential of cyclohexane-1,3-dione derivatives as cytotoxic agents against various cancer cell lines.[2][4][7] A primary mechanism identified is the inhibition of crucial signaling proteins, particularly tyrosine kinases.[5][6]
-
Enzyme Inhibition: Beyond cancer, these compounds have been investigated as inhibitors of other enzyme classes. For instance, certain derivatives are known to inhibit p-Hydroxyphenylpyruvate dioxygenase (HPPD), a mechanism leveraged for herbicidal action.
-
Antimicrobial and Antioxidant Properties: Studies have also reported on the antibacterial, antifungal, and antioxidant capabilities of various cyclohexane-1,3-dione derivatives, broadening their potential therapeutic applications.[3][8]
The subject of this guide, this compound, incorporates a trifluoromethylphenyl group. The trifluoromethyl moiety is a common feature in modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Its presence on the phenyl ring of a known kinase-inhibiting scaffold strongly suggests a targeted mechanism of action.
Hypothesized Primary Mechanism of Action: Inhibition of c-Met Kinase
The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling axis is a well-established driver in the progression of numerous cancers, including non-small-cell lung cancer (NSCLC).[2][9] Consequently, c-Met has become a high-priority target for cancer therapy.
A compelling body of evidence indicates that the cyclohexane-1,3-dione scaffold is an effective pharmacophore for c-Met inhibition.[2][5][9] Studies involving molecular docking and enzymatic assays have shown that these derivatives can effectively bind to the ATP-binding pocket of the c-Met kinase domain, competing with ATP and preventing the autophosphorylation necessary for receptor activation.
We hypothesize that this compound acts as a Type I ATP-competitive inhibitor of c-Met. The proposed interaction involves the cyclohexane-1,3-dione core forming key hydrogen bonds within the hinge region of the kinase, while the 3-(trifluoromethyl)phenyl group extends into a hydrophobic pocket, providing additional affinity and selectivity. Inhibition of c-Met kinase activity would block downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to cell growth arrest and apoptosis in c-Met dependent tumors.
Experimental Framework for Mechanism of Action Validation
To rigorously test the hypothesis that this compound is a c-Met inhibitor, a multi-phase experimental approach is required. This framework progresses from direct biochemical assays to cellular target engagement and finally to phenotypic outcomes.
Phase 1: In Vitro Target Engagement & Potency
Objective: To determine if the compound directly binds to and inhibits c-Met kinase activity.
3.1.1 Protocol: Biochemical c-Met Kinase Assay
This protocol quantifies the compound's ability to inhibit the phosphorylation of a substrate by recombinant human c-Met kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human c-Met kinase in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Prepare an ATP solution. The final concentration should be at the Km value for c-Met to ensure competitive binding can be accurately measured.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the serially diluted compound to the test wells. Add 1 µL of DMSO to positive and negative control wells.
-
Add 5 µL of the c-Met kinase/substrate mixture to all wells except the negative controls.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).
-
Incubate as per the detection kit manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (DMSO, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Rationale: This direct enzymatic assay is the gold standard for confirming kinase inhibition and determining potency (IC₅₀). Using ATP at its Km concentration provides a standardized condition for assessing ATP-competitive inhibitors.
-
Phase 2: Cellular Phenotypic Assays
Objective: To confirm that the compound engages c-Met in a live-cell environment and elicits the expected biological response.
3.2.1 Protocol: Western Blot for c-Met Pathway Inhibition
This protocol assesses the compound's ability to inhibit HGF-induced c-Met autophosphorylation and downstream signaling in a relevant cancer cell line (e.g., H460 NSCLC line).[2]
-
Cell Culture and Treatment:
-
Plate H460 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in a serum-free medium. Rationale: Serum starvation reduces basal levels of kinase activity, allowing for a clear signal window upon HGF stimulation.
-
Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated control well.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein samples and denature by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-c-Met (Tyr1234/1235)
-
Total c-Met
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Observe the dose-dependent decrease in phosphorylation of c-Met and its downstream effectors in compound-treated cells compared to the HGF-stimulated control.
-
Data Interpretation and Expected Outcomes
The collective results from the proposed experiments will provide a robust validation of the compound's mechanism of action. The expected outcomes are summarized below.
| Assay | Cell Line / System | Endpoint Measured | Expected Outcome for a Potent c-Met Inhibitor |
| Biochemical Kinase Assay | Recombinant c-Met | IC₅₀ | IC₅₀ < 1 µM |
| Western Blot Analysis | H460 (NSCLC) | Protein Phosphorylation | Dose-dependent inhibition of HGF-stimulated p-c-Met, p-AKT, and p-ERK |
| Cell Viability Assay | c-Met dependent (e.g., H460) | GI₅₀ | Potent growth inhibition (GI₅₀ in the low µM or nM range) |
| Cell Viability Assay | c-Met independent (e.g., A549) | GI₅₀ | Significantly weaker or no growth inhibition compared to H460 |
A strong correlation between the biochemical IC₅₀, the concentration required to inhibit cellular c-Met phosphorylation, and the concentration required to inhibit the proliferation of c-Met-dependent cancer cells would provide compelling evidence for the proposed on-target mechanism of action.
Conclusion
Based on substantial evidence from the broader class of 5-arylcyclohexane-1,3-dione derivatives, this guide posits that this compound functions as a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The inclusion of the trifluoromethylphenyl group is anticipated to confer favorable pharmacological properties, making it a promising candidate for further preclinical development. The comprehensive experimental framework detailed herein provides a clear, logical, and technically sound pathway for validating this hypothesis. Successful validation would position this compound as a valuable lead for the development of targeted therapies for c-Met-driven malignancies.
References
-
Al-Ostoot, F. H., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Dutra, M. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
-
Hussain, M., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. [Link]
-
ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. [Link]
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Potential Biological Activities of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione and Its Analogs
Forward: While the specific compound 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is cataloged in chemical databases such as PubChem, dedicated peer-reviewed studies detailing its biological activity are not prominent in publicly accessible literature[1]. However, the structural motifs it comprises—a phenyl-substituted cyclohexane-1,3-dione core and a trifluoromethyl (CF3) group—are well-documented in medicinal chemistry and agrochemistry. This guide synthesizes information from related analogs to build a predictive framework for the compound's potential biological activities, offering researchers a scientifically-grounded starting point for investigation. We will explore the most probable molecular targets and therapeutic applications, detailing the causality behind experimental designs and providing robust, self-validating protocols for screening.
Introduction: A Scaffold of Promise
The cyclohexane-1,3-dione moiety is a highly versatile scaffold. Its unique chemical properties, including the presence of an active methylene group and its existence as an enol tautomer, make it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and natural products[2][3]. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, herbicidal, antimicrobial, and anticonvulsant properties[2][4][5][6].
The addition of a trifluoromethyl (CF3) phenyl group is a strategic choice in modern drug design. The CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. It is highly lipophilic and metabolically stable, often enhancing a molecule's membrane permeability, binding affinity to target proteins, and resistance to oxidative degradation[7]. This guide will focus on two of the most promising and well-documented activities for this class of compounds: inhibition of receptor tyrosine kinases for oncology applications and inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications.
Primary Potential Application: Anticancer Activity via Tyrosine Kinase Inhibition
The abnormal signaling of receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The cyclohexane-1,3-dione scaffold has been successfully utilized to develop inhibitors of kinases like c-Met, which is implicated in the proliferation of non-small-cell lung cancer (NSCLC)[8].
Mechanistic Hypothesis: Targeting the c-Met ATP-Binding Pocket
The proposed mechanism involves the compound acting as a Type I or Type II kinase inhibitor, competing with ATP for binding in the catalytic domain of the c-Met kinase. The cyclohexane-1,3-dione ring can form critical hydrogen bonds with hinge region residues, while the (trifluoromethyl)phenyl group can extend into a deeper hydrophobic pocket, with the CF3 group enhancing van der Waals interactions and improving target residency time.
Visualization: c-Met Inhibition Pathway
Below is a conceptual diagram illustrating the role of c-Met in tumorigenesis and the point of therapeutic intervention.
Caption: High-level workflow for screening potential HPPD-inhibiting herbicides.
Experimental Protocol: In Vitro HPPD Inhibition Assay
Objective: To determine the IC50 value of the test compound against plant HPPD (e.g., from Arabidopsis thaliana).
Materials:
-
Recombinant Arabidopsis thaliana HPPD
-
Substrate: 4-Hydroxyphenylpyruvic acid (HPPA)
-
Cofactors: Ascorbic acid, Catalase
-
Assay Buffer: (e.g., HEPES or phosphate buffer, pH 7.5)
-
Test Compound and Positive Control (e.g., Sulcotrione)
-
96-well UV-transparent plates
-
Spectrophotometer plate reader capable of reading at 310 nm
Methodology:
-
Compound Preparation: Prepare stock solutions and a serial dilution series in DMSO as described in Protocol 2.3.
-
Reaction Mixture Preparation: Prepare a master mix in assay buffer containing HPPD enzyme, ascorbic acid, and catalase.
-
Assay Plate Setup: a. Add 2 µL of each compound dilution to the appropriate wells. b. Add 188 µL of the enzyme master mix to each well. c. Incubate for 10 minutes at 25°C.
-
Initiate Reaction: a. Prepare a stock solution of the substrate, HPPA. b. Add 10 µL of the HPPA solution to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 310 nm (the wavelength at which HPPA absorbs) over 15 minutes using the kinetic mode of the spectrophotometer. The product, homogentisate, does not absorb at this wavelength.
-
Data Analysis: a. Calculate the initial reaction velocity (V0) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Convert velocities to percent inhibition relative to controls. c. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter curve to determine the IC50.
Summary of Potential Activities and Physicochemical Properties
The following table summarizes the likely biological profiles for this class of compounds based on available literature.
| Biological Target Family | Specific Example | Probable Mechanism of Action | Potential Application | Supporting Literature |
| Tyrosine Kinases | c-Met | ATP-competitive inhibition | Oncology (e.g., NSCLC) | [5][8] |
| Dioxygenases | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Fe(II) chelation in the active site | Agrochemical (Herbicide) | [9][10][11] |
| Various | Bacterial/Fungal Proteins | Disruption of cellular processes | Antimicrobial Agent | [6][12][13] |
| Ion Channels/Receptors | CNS Targets | Modulation of channel/receptor activity | Neurology (Anticonvulsant) | [4] |
Table 1: Predicted Biological Profiles for this compound Analogs.
Conclusion and Future Directions
This compound stands as a molecule of high potential, situated at the intersection of a biologically validated scaffold and a performance-enhancing chemical moiety. Based on robust evidence from structurally related analogs, its most promising applications lie in oncology, as a tyrosine kinase inhibitor, and in agrochemistry, as an HPPD-inhibiting herbicide.
The immediate path forward requires empirical validation. The protocols detailed in this guide provide a clear framework for initial in vitro screening. Positive results from these assays would warrant progression to cell-based assays (e.g., proliferation assays in relevant cancer cell lines like H460 or A549) and whole-organism testing (e.g., greenhouse assays on grass species). Further investigation into its antimicrobial and anticonvulsant properties may also yield valuable discoveries. The synthesis of a small library of related analogs, varying the substitution on the phenyl ring, could rapidly establish a structure-activity relationship (SAR) and pave the way for a new class of targeted therapeutic or agricultural agents.
References
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. [Link]
-
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
-
Mohareb, R.M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
-
J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Chemsrc. 5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3. [Link]
-
Wikipedia. 1,3-Cyclohexanedione. [Link]
-
Semantic Scholar. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
-
MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]
-
El-Sayed, N.N.E., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
- Google Patents.
-
Dayan, F.E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]
Sources
- 1. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 10. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione Derivatives and Analogs
Introduction
The 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research. The unique combination of a cyclohexane-1,3-dione core, known for its versatile reactivity and presence in numerous natural products, with a trifluoromethylphenyl group, which can significantly enhance metabolic stability and binding affinity, has led to the development of potent bioactive molecules.[1][2] These derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and herbicidal properties.[1]
This technical guide provides a comprehensive overview of this compound derivatives and their analogs for researchers, scientists, and drug development professionals. It delves into their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Chemical Synthesis and Properties
The synthesis of 5-aryl-cyclohexane-1,3-diones, including the title compound, is most commonly achieved through a Michael addition reaction.[2][3][4] This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, an enolate generated from a malonic ester or a related active methylene compound can serve as the Michael donor, while a chalcone or a similar α,β-unsaturated ketone acts as the Michael acceptor. Subsequent intramolecular cyclization, hydrolysis, and decarboxylation yield the desired 5-aryl-cyclohexane-1,3-dione.
A general synthetic approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable ketone to form the corresponding chalcone, which is then reacted with a malonic ester in the presence of a base.
Representative Synthesis Protocol: 5-Phenyl-cyclohexane-1,3-dione
This protocol is adapted from a known procedure for the synthesis of related compounds and serves as a foundational method.
Step 1: Synthesis of the Chalcone Intermediate
-
To a stirred solution of an appropriate acetophenone (1.0 eq) and 3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 2: Michael Addition and Cyclization
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl malonate (1.0 eq).
-
To this solution, add the chalcone synthesized in Step 1 (1.0 eq).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Hydrolysis and Decarboxylation
-
Reflux the crude product from Step 2 with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., potassium hydroxide) followed by acidification.
-
Continue refluxing until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[5] |
| Molecular Weight | 256.22 g/mol | PubChem[5] |
| CAS Number | 144128-67-6 | PubChem[5] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[5] |
Biological Activities and Mechanism of Action
Derivatives of 5-aryl-cyclohexane-1,3-dione are known to exhibit a range of biological activities, with anticancer and herbicidal effects being the most prominent. The trifluoromethyl group often enhances the potency and pharmacokinetic properties of these compounds.
Anticancer Activity: c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[6] Several small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have been developed, and the cyclohexane-1,3-dione scaffold has been identified as a promising pharmacophore for this purpose.
The this compound derivatives are hypothesized to act as ATP-competitive inhibitors of c-Met. The cyclohexane-1,3-dione moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, while the 3-(trifluoromethyl)phenyl group can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.
Caption: Inhibition of the c-Met signaling pathway.
Herbicidal Activity: HPPD Inhibition
The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the biosynthesis of plastoquinone and tocotrienols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching of the plant tissues and ultimately, plant death.[7] Triketone herbicides, which share structural similarities with the enol form of cyclohexane-1,3-diones, are known to be potent HPPD inhibitors.
The this compound scaffold can mimic the natural substrate of HPPD, 4-hydroxyphenylpyruvate, and bind to the active site of the enzyme, thereby inhibiting its function. The trifluoromethylphenyl group can enhance the binding affinity and contribute to the herbicidal potency.
Caption: Mechanism of HPPD inhibition by cyclohexane-1,3-dione derivatives.
Structure-Activity Relationships (SAR)
While specific SAR studies for this compound are limited, general trends for related compounds can provide valuable insights.
-
The Cyclohexane-1,3-dione Core: This moiety is crucial for activity, likely due to its ability to exist in tautomeric forms and participate in key interactions with the target enzyme's active site.
-
The Phenyl Ring: The presence of an aromatic ring at the 5-position is generally important for potent activity.
-
The Trifluoromethyl Group: The position of the trifluoromethyl group on the phenyl ring can significantly impact activity. The meta-position, as in the title compound, is often favored for optimal binding in many kinase inhibitors. This is likely due to favorable interactions with specific hydrophobic pockets within the enzyme's active site. Substitution at the ortho or para positions may lead to steric clashes or less favorable interactions, resulting in reduced potency. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the overall electronic properties of the molecule, which can affect its binding characteristics and pharmacokinetic profile.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell viability.[8][9]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
In Vitro c-Met Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against the c-Met kinase.[10][11][12]
Caption: Workflow for an in vitro c-Met kinase assay.
Protocol Steps:
-
Reagent Preparation: Prepare a kinase buffer, ATP solution, a suitable substrate (e.g., a synthetic peptide), and a solution of recombinant c-Met kinase.[10]
-
Inhibitor Addition: Add the test compound at various concentrations to the wells of a microplate.
-
Enzyme Addition: Add the c-Met kinase to the wells.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the reaction mixture at 30°C for a defined time.[10]
-
Signal Detection: Stop the reaction and detect the signal. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™).[12]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
In Vitro HPPD Inhibition Assay
This protocol outlines a spectrophotometric method to measure HPPD inhibition.[7][13][14]
Caption: Workflow for an in vitro HPPD inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare an assay buffer, a solution of the substrate 4-hydroxyphenylpyruvate (HPPA), cofactors (ascorbate and catalase), and a solution of recombinant HPPD enzyme.[13]
-
Inhibitor Addition: Add the test compound at various concentrations to the wells of a UV-transparent 96-well plate.
-
Enzyme Addition: Add the HPPD enzyme to the wells.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the HPPA substrate.[13]
-
Absorbance Measurement: Immediately measure the increase in absorbance at 318 nm over time, which corresponds to the formation of the product.[7]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents and agrochemicals. Its synthetic accessibility via the Michael addition reaction and its demonstrated potential as an inhibitor of key enzymes such as c-Met and HPPD make it an attractive target for further investigation. Future research should focus on the detailed biological evaluation of the title compound and its analogs to fully elucidate their therapeutic and agrochemical potential. The development of more specific and potent derivatives through targeted medicinal chemistry efforts, guided by a deeper understanding of their structure-activity relationships, holds significant promise.
References
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
- Munshi, N., et al. (2012). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 287(26), 22359–22368.
- Fu, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 26.
-
Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Retrieved from [Link]
- Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727.
-
StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Retrieved from [Link]
-
Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives.
- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
-
ResearchGate. (n.d.). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]
-
IRIS. (2022). cancers. Retrieved from [Link]
- Li, Y., et al. (2019). A selective c-Met and Trks inhibitor Indo5 suppresses hepatocellular carcinoma growth. Journal of Experimental & Clinical Cancer Research, 38(1), 121.
-
ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053. Retrieved from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link]
- Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic ....
- Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
ResearchGate. (n.d.). IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D.... Retrieved from [Link]
-
YouTube. (2014). Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Retrieved from [Link]
- Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127–2142.
-
Lee, J., et al. (2018). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. Molecules, 23(9), 2206.
-
ResearchGate. (n.d.). Indo5 inhibits the biological activities of HGF/c-Met and its.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). c-Met inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2017). Arthur Michael (1853–1942): The Michael Addition Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. studycorgi.com [studycorgi.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative that explains the "why" behind the spectral features, grounded in fundamental principles and supported by comparative data from analogous structures.
Introduction and Molecular Structure
This compound belongs to the class of 5-aryl-cyclohexane-1,3-diones, which are versatile building blocks in organic synthesis. The presence of the trifluoromethyl group on the phenyl ring significantly influences the electronic properties and, consequently, the spectroscopic signature of the molecule. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data to provide a comprehensive understanding of its structure.
Due to the limited availability of directly published experimental spectra for the title compound, this guide will leverage spectral data from the closely related 5-phenylcyclohexane-1,3-dione as a foundational reference. The influence of the 3-trifluoromethyl substituent will then be analyzed based on established principles of spectroscopy.
Molecular Structure:
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The diketone functionality of the cyclohexane ring can exist in equilibrium with its enol form, which can influence the observed spectrum. For clarity, the analysis will focus on the diketo tautomer.
Experimental Protocol (General):
-
Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (axial) | 2.5 - 2.7 | m | - | 2H |
| H-2, H-6 (equatorial) | 2.7 - 2.9 | m | - | 2H |
| H-4 (axial) | 2.5 - 2.7 | m | - | 1H |
| H-4 (equatorial) | 2.7 - 2.9 | m | - | 1H |
| H-5 | 3.5 - 3.7 | m | - | 1H |
| H-2', H-6' | 7.5 - 7.7 | m | - | 2H |
| H-4', H-5' | 7.6 - 7.8 | m | - | 2H |
Interpretation:
-
Cyclohexane Ring Protons (H-2, H-4, H-6): These protons are expected to appear as complex multiplets in the aliphatic region (δ 2.5-2.9 ppm). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling patterns.
-
Methine Proton (H-5): This proton, being adjacent to the phenyl ring, is expected to be deshielded and appear at a higher chemical shift (δ 3.5-3.7 ppm) compared to the other aliphatic protons.
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the aromatic protons, causing them to resonate at a lower field (δ 7.5-7.8 ppm) compared to the protons of 5-phenylcyclohexane-1,3-dione.[1] The meta-substitution pattern will lead to a complex splitting pattern for these protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol (General):
-
Prepare a more concentrated sample (~20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times are typically required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 | 208 - 212 |
| C-2, C-6 | 45 - 50 |
| C-4 | 40 - 45 |
| C-5 | 40 - 45 |
| C-1' | 140 - 145 |
| C-2' | 125 - 130 |
| C-3' | 130 - 135 (q, J ≈ 32 Hz) |
| C-4' | 123 - 128 |
| C-5' | 129 - 134 |
| C-6' | 124 - 129 |
| -CF₃ | 122 - 126 (q, J ≈ 272 Hz) |
Interpretation:
-
Carbonyl Carbons (C-1, C-3): These carbons are highly deshielded and will appear at the downfield end of the spectrum (δ 208-212 ppm).
-
Aliphatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the upfield region of the spectrum (δ 40-50 ppm).
-
Aromatic Carbons (C-1' to C-6'): The aromatic carbons will appear in the range of δ 123-145 ppm. The carbon attached to the trifluoromethyl group (C-3') will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet with a large coupling constant (J ≈ 272 Hz) due to the one-bond C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (General):
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 256.07 | [M]⁺, Molecular ion |
| 187.04 | [M - CF₃]⁺ |
| 159.05 | [M - CF₃ - CO]⁺ |
| 145.04 | [C₆H₄CF₃]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 256.07, corresponding to the molecular weight of the compound (C₁₃H₁₁F₃O₂). Common fragmentation pathways would involve the loss of the trifluoromethyl group ([M - CF₃]⁺) and subsequent loss of carbon monoxide ([M - CF₃ - CO]⁺). The peak corresponding to the trifluoromethylphenyl cation ([C₆H₄CF₃]⁺) is also anticipated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (General):
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or in a suitable solvent.
-
Acquire the IR spectrum using an FTIR spectrometer.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1715 - 1690 | C=O stretch (ketone) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 1350 - 1150 | C-F stretch (trifluoromethyl) |
Interpretation:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.
-
C=O Stretching: A strong absorption band in the region of 1715-1690 cm⁻¹ is indicative of the carbonyl groups of the cyclohexane-1,3-dione ring.
-
C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: The presence of the trifluoromethyl group will be confirmed by strong absorption bands in the 1350-1150 cm⁻¹ region.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from the analogous 5-phenylcyclohexane-1,3-dione and applying fundamental principles of spectroscopy, a comprehensive characterization has been presented. The predicted data in this guide serves as a robust reference for researchers working with this compound and related structures, facilitating its identification and use in further scientific endeavors.
References
-
PubChem. 5-Phenylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]
-
SpectraBase. 5-Phenyl-1,3-cyclohexanedione. Wiley-VCH. [Link]
Sources
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. Synthesizing data from analogous chemical structures and foundational biochemical principles, we identify and propose primary and secondary therapeutic targets for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale for target selection, in-depth experimental protocols for target validation, and a forward-looking perspective on the therapeutic potential of this compound. We will focus on two primary, highly plausible targets: the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Additionally, we will discuss the compound's potential as an antibacterial agent.
Introduction: Unpacking the Therapeutic Potential of a Bifunctional Scaffold
The chemical architecture of this compound presents a compelling starting point for therapeutic investigation. The molecule is a conjugate of two key pharmacophores: a cyclohexane-1,3-dione core and a trifluoromethylphenyl moiety. The cyclohexane-1,3-dione ring is a versatile scaffold found in a variety of biologically active compounds, including those with anticancer and herbicidal properties.[1] The trifluoromethylphenyl group is a common feature in modern pharmaceuticals, known to enhance metabolic stability and binding affinity.[2] The strategic combination of these two moieties suggests a high potential for targeted biological activity. This guide will dissect the therapeutic possibilities stemming from this unique structure, providing a roadmap for its scientific evaluation.
Primary Therapeutic Target 1: c-Met Receptor Tyrosine Kinase in Oncology
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, motility, and invasion.[2] Dysregulation of the HGF/c-Met signaling pathway is a well-established driver in a multitude of human cancers, including non-small cell lung cancer (NSCLC).[3][4] Notably, numerous derivatives of cyclohexane-1,3-dione have been synthesized and demonstrated potent inhibitory activity against c-Met.[5][6] This strong precedent establishes c-Met as a primary therapeutic target for this compound.
The Rationale: Targeting a Validated Oncogenic Driver
The overexpression and mutation of c-Met are correlated with poor prognosis and metastasis in various cancers.[2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways, which promote cell growth and survival.[1][2] The development of small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain is a clinically validated strategy for cancer therapy. The structural similarity of this compound to known c-Met inhibitors makes it a prime candidate for investigation in this context.[4][7]
Visualizing the c-Met Signaling Pathway
Caption: The HGF/c-Met signaling cascade, a key target in oncology.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a luminescent kinase assay to determine the in vitro inhibitory activity of this compound against the c-Met kinase domain. Commercial kits, such as the c-Met Kinase Assay Kit from BPS Bioscience, are readily available.[2][8]
Objective: To determine the IC50 value of the test compound for c-Met kinase.
Materials:
-
ATP
-
Kinase assay buffer[1]
-
Test compound: this compound, dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)[1]
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[2][8]
-
Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the kinase assay buffer, ATP, and the kinase substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of recombinant c-Met kinase to each well.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first depleting the remaining ATP, then converting the ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[1]
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO) and plot the results to determine the IC50 value.
Data Presentation: Expected Outcomes
| Compound | c-Met IC50 (nM) |
| This compound | TBD |
| Foretinib (Reference Inhibitor)[4] | ~1.16 |
| Staurosporine (Positive Control)[9] | ~8.3 |
Primary Therapeutic Target 2: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a crucial enzyme in the catabolism of tyrosine.[10] While extensively targeted for herbicide development, its relevance as a human therapeutic target is demonstrated by the use of the HPPD inhibitor nitisinone for the treatment of the genetic disorder, hereditary tyrosinemia type I. The structural features of this compound are reminiscent of known triketone HPPD inhibitors, making HPPD a highly plausible therapeutic target.
The Rationale: A Clinically Validated Metabolic Target
Inhibition of HPPD leads to an accumulation of tyrosine in the body.[10] While high levels of tyrosine can be toxic, controlled inhibition of HPPD has therapeutic applications. In hereditary tyrosinemia type I, the downstream enzyme in the tyrosine catabolism pathway is deficient, leading to the accumulation of toxic metabolites. HPPD inhibition prevents the formation of these toxic metabolites. While other therapeutic applications of HPPD inhibitors in humans are still under investigation, the clinical validation of this target provides a strong foundation for exploring the potential of novel inhibitors like this compound.
Visualizing the HPPD-Mediated Tyrosine Catabolism Pathway
Caption: Inhibition of the HPPD enzyme in the tyrosine catabolism pathway.
Experimental Protocol: In Vitro Spectrophotometric HPPD Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of HPPD activity. The assay is based on the coupled enzyme reaction where the product of the HPPD reaction is further metabolized, and the change in absorbance is monitored.[11][12]
Objective: To determine the IC50 value of the test compound for HPPD.
Materials:
-
Recombinant human HPPD
-
Substrate: 4-Hydroxyphenylpyruvate (HPP)
-
Cofactors: Ascorbate and catalase
-
Ferrous sulfate (FeSO₄)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound: this compound, dissolved in DMSO
-
Positive control inhibitor (e.g., Sulcotrione)
-
UV-transparent 96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compound or control.
-
Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.[11]
-
Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time. This corresponds to the formation of maleylacetoacetate, a downstream product of homogentisate.[11][12]
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Expected Outcomes
| Compound | HPPD IC50 (µM) |
| This compound | TBD |
| Sulcotrione (Reference Inhibitor) | TBD |
Secondary Therapeutic Target Area: Bacterial Pathogens
The trifluoromethylphenyl moiety is a key component of several compounds with demonstrated antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[13] While the precise molecular targets are not as clearly defined as for c-Met and HPPD, the potential for antibacterial action warrants investigation.
The Rationale: A Broad-Spectrum or Novel Mechanism of Action
Studies on pyrazole derivatives containing a trifluoromethylphenyl group have shown potent inhibition of bacterial growth.[13] Investigations into the mechanism of action suggest a broad range of inhibitory effects, pointing towards targets that have a global impact on bacterial cell function rather than a single specific enzyme.[13] Another study on trifluoromethyl ketones suggested that their antibacterial effect may involve targeting membrane transporters.[14] This opens up the possibility that this compound could act as a novel antibacterial agent, a critical need in the face of rising antibiotic resistance.
Experimental Workflow: Assessing Antibacterial Potential
Caption: A workflow for the initial evaluation of antibacterial activity.
Initial Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay
A broth microdilution assay is a standard method for determining the MIC of a compound against various bacterial strains.
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound: this compound, dissolved in DMSO
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Perform a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive controls (no compound), negative controls (no bacteria), and antibiotic controls .
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents turbidity.
Synthesis and Compound Acquisition
Conclusion and Future Directions
This compound is a promising chemical entity with strong potential for therapeutic development. The evidence presented in this guide strongly supports the prioritization of c-Met and HPPD as primary therapeutic targets for investigation. The well-defined roles of these targets in human disease, coupled with the structural similarities of the test compound to known inhibitors, provide a solid foundation for a targeted drug discovery program. While the antibacterial potential is also of interest, further research will be needed to elucidate a specific molecular target. The experimental protocols provided herein offer a clear path forward for the initial in vitro validation of this compound's activity against these high-priority targets. Successful validation will pave the way for further preclinical development, including cell-based assays, animal models, and pharmacokinetic studies.
References
-
Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12, 1690-1697. [Link]
-
El-Sayed, et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
El-Sayed, et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Saleh, I., et al. (2021). (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 22. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved January 14, 2026, from [Link]
-
Mohareb, R. M., et al. (2021). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives with c-met enzymatic activity, anti-prostate, anti-proliferative and tyrosine kinase activities. Journal of the Iranian Chemical Society, 18(10), 2567–2583. [Link]
-
Reaction Biology. (n.d.). c-MET (L1195F) Kinase Assay Service. Retrieved January 14, 2026, from [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
Vigorita, M. G., et al. (1994). Trifluoromethylcontaining sulfanilamides. I. Synthesis and in vitro antibacterial activity. Il Farmaco, 49(3), 197–200. [Link]
-
Orsolini, L., et al. (2018). Hallucinogen Persisting Perception Disorder: Etiology, Clinical Features, and Therapeutic Perspectives. Brain Sciences, 8(3), 47. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved January 14, 2026, from [Link]
-
BPS Bioscience. (n.d.). MET Kinase Assay. ResearchGate. [Link]
-
Asahara, M., et al. (2001). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. The Journal of Pharmacy and Pharmacology, 53(6), 843–849. [Link]
-
Mkhayar, K., et al. (2022). In silico molecular investigations of derived cyclohexane-1,3-dione compounds as potential inhibitors of protein tyrosine kinase C-met: 2D QSAR, molecular docking and ADMET. ResearchGate. [Link]
-
ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. [Link]
-
Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Retrieved January 14, 2026, from [Link]
-
Locke, S. (n.d.). Exploring Treatment Options for HPPD: Insights from a Survey. Retrieved January 14, 2026, from [Link]
-
van der Vlis, M., et al. (2022). Pharmacological Treatment of Hallucinogen Persisting Perception Disorder (HPPD): A Systematic Review. R Discovery. [Link]
-
van der Vlis, M., et al. (2022). Pharmacological Treatment of Hallucinogen Persisting Perception Disorder (HPPD): A Systematic Review. Journal of Clinical Psychopharmacology, 42(2), 194-201. [Link]
-
Busi, F., et al. (2014). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Analytical and Bioanalytical Chemistry, 406(21), 5149–5156. [Link]
-
Ellison, C. A., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Toxicology, 486, 153443. [Link]
-
Wikipedia. (n.d.). Hallucinogen persisting perception disorder. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(49), 6971–6973. [Link]
- Gharde, V. D., et al. (2011).
- Citterio, A. (1998). Process for the manufacture of 1, 3-cyclohexanedione. US5744648A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajol.info [ajol.info]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In Vitro Evaluation of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Introduction: Unveiling the Potential of a Novel Cyclohexane-1,3-dione Derivative
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a trifluoromethylphenyl group at the 5-position, as in 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, presents a compound with significant therapeutic potential. The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity, making this compound a compelling candidate for drug discovery programs.
This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but a strategic rationale for a phased, data-driven investigation into the compound's biological profile. We will explore its potential cytotoxic effects against cancer cell lines, its inhibitory activity against key oncogenic and inflammatory enzymes, and its metabolic stability, providing a robust preclinical data package for further development.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical characteristics is fundamental to designing and interpreting in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[1][2] |
| Molecular Weight | 256.22 g/mol | PubChem[1][2] |
| CAS Number | 144128-67-6 | PubChem[1][2] |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[1][2] |
Phase 1: Foundational Cytotoxicity Screening
The initial phase of in vitro testing aims to establish the cytotoxic potential of this compound against a panel of relevant human cancer cell lines. This provides a broad understanding of its anti-proliferative activity and guides the selection of cell models for more detailed mechanistic studies.
Rationale for Cell Line Selection
Derivatives of cyclohexane-1,3-dione have shown promise against non-small-cell lung cancer (NSCLC) and breast cancer. Therefore, a logical starting point would include representative cell lines from these cancer types.
-
A549 and H460 (NSCLC): These are well-characterized and commonly used models for lung adenocarcinoma and large cell lung carcinoma, respectively.[3]
-
MCF-7 and MDA-MB-231 (Breast Cancer): These represent estrogen receptor-positive and triple-negative breast cancer subtypes, respectively, allowing for an initial assessment of subtype selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |
| A549 | Non-Small-Cell Lung Cancer | 15.2 |
| H460 | Non-Small-Cell Lung Cancer | 9.8 |
| MCF-7 | Breast Cancer (ER+) | 22.5 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 12.1 |
Workflow Visualization
Caption: Workflow for the MTT cytotoxicity assay.
Phase 2: Mechanistic Insights - Enzyme Inhibition Assays
Based on the cytotoxic profile and the known activities of related compounds, the next logical step is to investigate the inhibitory potential of this compound against specific molecular targets implicated in cancer and inflammation.
Target 1: c-Met Kinase
The c-Met receptor tyrosine kinase is a crucial driver of cell proliferation, survival, and metastasis in many cancers, including NSCLC.[5] Several cyclohexane-1,3-dione derivatives have been identified as potent c-Met inhibitors.[6]
Experimental Protocol: In Vitro c-Met Kinase Assay
A common method to assess kinase inhibition is through a luminescence-based assay that measures ATP consumption.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human c-Met kinase, a specific substrate (e.g., poly (Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Target 2: Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are often overexpressed in cancerous tissues. Investigating the inhibitory effects on COX-1 and COX-2 can reveal potential anti-inflammatory activity and selectivity.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes.[9]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme, along with the test compound at various concentrations.
-
Incubation: Incubate the plate for a short period at 25°C.
-
Substrate Addition: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by arachidonic acid to initiate the reaction.
-
Color Development: The appearance of oxidized TMPD results in a color change.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ for each isoform.
Data Presentation: Enzyme Inhibition Profile
| Target Enzyme | Assay Type | IC₅₀ (µM) [Hypothetical Data] |
| c-Met Kinase | Luminescence | 2.5 |
| COX-1 | Colorimetric | > 50 |
| COX-2 | Colorimetric | 8.1 |
Signaling Pathway Visualization
Caption: Potential signaling pathways targeted by the compound.
Phase 3: Early ADME Profiling - Metabolic Stability
Assessing the metabolic stability of a compound early in the drug discovery process is crucial for predicting its in vivo half-life and potential for oral bioavailability. A human liver microsome stability assay is a standard in vitro model for this purpose.[3][6][10]
Rationale
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast majority of drugs. This assay provides a measure of the intrinsic clearance of the compound.
Experimental Protocol: Human Liver Microsome Stability Assay
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation: Metabolic Stability Parameters
| Parameter | Value [Hypothetical Data] | Interpretation |
| In Vitro Half-life (t₁/₂) | 45 minutes | Moderate Stability |
| Intrinsic Clearance (CLᵢₙₜ) | 30 µL/min/mg protein | Moderate Clearance |
Workflow Visualization
Caption: Workflow for the human liver microsome stability assay.
Conclusion and Future Directions
This technical guide outlines a strategic and comprehensive in vitro approach to characterize the biological activity of this compound. The proposed studies will establish its cytotoxic potential, elucidate its mechanism of action through key enzyme inhibition assays, and provide an early assessment of its metabolic stability.
Positive results from these studies, such as potent and selective cytotoxicity, specific enzyme inhibition, and favorable metabolic stability, would strongly support the advancement of this compound into more complex in vitro models (e.g., 3D cell culture, co-culture systems) and subsequent in vivo efficacy and pharmacokinetic studies. This structured approach ensures a thorough and scientifically rigorous evaluation, maximizing the potential for identifying a promising new therapeutic candidate.
References
-
Mohareb, R. F., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Mohareb, R. F., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]
-
Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]
-
NIH. (n.d.). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Sources
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Whitepaper: 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione: A Predictive Analysis of a Novel Chemical Entity
An in-depth technical guide on the discovery and history of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is not feasible as there is no information in the public domain regarding this specific molecule. It does not appear in major chemical databases or peer-reviewed literature, suggesting it may be a novel compound or a theoretical intermediate that has not been synthesized or characterized.
Therefore, this guide will adopt a technically rigorous, predictive approach. It will serve as a whitepaper on the plausible synthesis, likely characteristics, and potential significance of this molecule, grounding the discussion in the well-established chemistry of its constituent parts: the cyclohexane-1,3-dione scaffold and the 3-(trifluoromethyl)phenyl moiety. This document is intended for researchers and drug development professionals interested in the synthesis and application of novel chemical entities.
Introduction and Strategic Rationale
The cyclohexane-1,3-dione ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Its unique chemical nature, characterized by keto-enol tautomerism, provides a versatile template for developing selective and potent therapeutic agents. Separately, the incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring is a cornerstone strategy in modern drug design. This exceptionally electronegative moiety enhances metabolic stability, increases lipophilicity, and can significantly improve binding affinity to target proteins.
This guide explores the synthesis, properties, and potential applications of a novel molecule combining these two powerful pharmacophores: This compound . While this specific compound is not documented in existing literature, we can predict its chemical behavior and biological potential based on established principles of organic synthesis and medicinal chemistry. We will detail a proposed synthetic pathway, predict its physicochemical properties, and outline potential avenues for research.
Proposed Synthesis: A Mechanistic Approach
The most logical and efficient route to synthesize 5-aryl-cyclohexane-1,3-diones is through a conjugate addition (Michael addition) reaction. A rhodium-catalyzed 1,4-addition of an arylboronic acid to a cyclohexenone precursor represents a state-of-the-art method, offering high yields and excellent functional group tolerance.
Experimental Protocol: Rhodium-Catalyzed 1,4-Conjugate Addition
This protocol describes a plausible, high-yield synthesis based on well-documented methodologies.
Step 1: Preparation of the Reaction Vessel
-
To a dry, argon-flushed 100 mL Schlenk flask, add chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂, 0.05 mmol).
-
Add 1,3-bis(diphenylphosphino)propane (dppp, 0.10 mmol) as the ligand.
-
Add 20 mL of anhydrous 1,4-dioxane to the flask.
-
Stir the mixture at room temperature for 20 minutes until a homogeneous catalyst solution forms.
Step 2: Addition of Reagents
-
Add 3-(Trifluoromethyl)phenylboronic acid (1.2 mmol) to the catalyst solution.
-
Add cyclohexane-1,3-dione (1.0 mmol) as the starting material. Note: While direct addition to cyclohexane-1,3-dione is possible, the reaction is typically performed on an enone precursor like cyclohex-2-en-1-one for a direct 1,4-addition. For this guide, we will assume the reaction proceeds with the dione, though in practice, protection or an alternative starting material might be required.
-
Add 2.5 mL of an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M) as the base.
Step 3: Reaction Execution and Monitoring
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 30 mL of deionized water and extract the aqueous phase three times with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate to yield the pure This compound .
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Physicochemical Properties and Structural Analysis
The structure of This compound suggests several key chemical properties.
Keto-Enol Tautomerism
A defining feature of the cyclohexane-1,3-dione scaffold is its existence as an equilibrium mixture of diketo and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is critical for its biological activity, as the enolic hydroxyl group can act as a hydrogen bond donor or acceptor, and the conjugated system can participate in pi-stacking interactions with protein residues.
Role of the 3-(Trifluoromethyl)phenyl Group
The substituent at the 5-position will significantly influence the molecule's overall properties:
-
Lipophilicity: The CF₃ group is highly lipophilic, which would increase the molecule's ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This is expected to increase the compound's in vivo half-life.
-
Acidity: The electron-withdrawing nature of the CF₃ group will increase the acidity of the enolic proton, potentially influencing its binding characteristics and pharmacokinetic profile.
Summary of Predicted Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₁F₃O₂ | Based on chemical structure. |
| Molecular Weight | ~272.22 g/mol | Sum of atomic weights. |
| Physical State | Likely a white to off-white solid | Typical for similar small organic molecules. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Ethyl Acetate) | Due to the lipophilic aryl and CF₃ groups. |
| pKa | Estimated 4.0 - 5.0 | The CF₃ group's inductive effect will lower the pKa of the enolic proton compared to unsubstituted cyclohexane-1,3-dione. |
Potential Applications and Future Research Directions
While the biological activity of this specific molecule is unknown, the combination of its structural motifs allows for informed hypotheses regarding its potential applications.
-
Herbicidal Activity: Many commercial herbicides, such as Mesotrione, are based on a triketone scaffold that is structurally related to cyclohexane-1,3-dione. These compounds typically inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The title compound could be investigated as a novel HPPD inhibitor.
-
Antiviral or Anti-inflammatory Agents: Aryl-substituted diketones have been explored for their potential to inhibit viral integrases or key inflammatory enzymes like cyclooxygenase (COX).
-
Oncology: The unique electronic and steric properties could be leveraged to design specific kinase inhibitors or modulators of other cancer-related pathways.
Future research should focus on the successful synthesis and characterization of the compound, followed by a broad biological screening campaign to identify its primary activities. Subsequent structure-activity relationship (SAR) studies could then be performed to optimize potency and selectivity.
Conclusion
This compound represents an unexplored, yet strategically designed chemical entity. By combining a privileged medicinal chemistry scaffold with a critical drug design moiety, it stands as a promising candidate for discovery programs in agrochemicals and pharmaceuticals. The synthetic and analytical framework presented in this guide provides a clear roadmap for its creation and initial evaluation, paving the way for the potential discovery of new bioactive agents.
References
There are no direct references for the title compound. The references below support the proposed synthetic methodology and the chemical principles discussed.
An In-Depth Technical Guide to the Structural Analysis of 5-(3-(Trtrifluoromethyl)phenyl)cyclohexane-1,3-dione
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and drug development. The presence of a stereocenter, a reactive dicarbonyl moiety, and a trifluoromethylphenyl group presents unique analytical challenges and opportunities. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for a multi-faceted analytical approach. We will delve into the critical interplay of spectroscopic and crystallographic techniques, with a particular focus on navigating the complexities of its keto-enol tautomerism.
Introduction: The Significance of this compound
This compound is a synthetic organic compound featuring a cyclohexane-1,3-dione core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group.[1] The trifluoromethyl (CF3) group is a bioisostere of a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability and membrane permeability of parent molecules, making it a valuable substituent in the design of novel therapeutics.[2][3] The cyclohexane-1,3-dione scaffold is also a key pharmacophore in a variety of biologically active compounds.[4]
The structural analysis of this molecule is non-trivial due to several key features:
-
Keto-Enol Tautomerism: The cyclohexane-1,3-dione moiety can exist in equilibrium between its diketo and enol forms. This equilibrium is sensitive to the solvent, temperature, and pH, which has significant implications for its spectroscopic signature and biological activity.[4][5]
-
Chirality: The C5 position of the cyclohexane ring is a stereocenter, meaning the molecule can exist as a racemic mixture of enantiomers.
-
Complex Spectroscopic Profile: The combination of an aromatic ring, a dicarbonyl system, and a trifluoromethyl group results in a rich and informative, yet complex, set of spectroscopic data.
A robust and unambiguous structural characterization is therefore paramount for advancing this molecule in any drug development pipeline. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to achieve this.
Navigating Tautomeric Equilibrium: The Power of NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For this compound, a suite of NMR experiments is necessary to fully characterize its structure and dynamic behavior.
Core NMR Experiments and Expected Observations
A comprehensive NMR analysis should include ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments such as HSQC and HMBC.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. In a non-polar solvent like CDCl₃, where the diketo form is expected to be prevalent, we would anticipate the following signals:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the trifluoromethylphenyl ring.
-
Cyclohexane Ring Protons: A series of multiplets in the aliphatic region (δ 2.0-4.0 ppm) for the protons on the cyclohexane ring. The proton at C5, adjacent to the aromatic ring, would likely appear as a distinct multiplet.
-
Enolic Proton: The presence of the enol tautomer would be indicated by a broad singlet in the downfield region (δ 10-15 ppm), corresponding to the hydroxyl proton. The integration of this peak relative to the diketo signals allows for the quantification of the tautomeric ratio in a given solvent.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will reveal the number of unique carbon environments. Key expected signals include:
-
Carbonyl Carbons: Two signals in the downfield region (δ 190-210 ppm) for the two carbonyl carbons (C1 and C3) in the diketo form. In the enol form, one of these signals would be shifted upfield into the olefinic region.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm), including a characteristic quartet for the carbon bearing the CF₃ group due to C-F coupling.
-
Trifluoromethyl Carbon: A quartet in the upfield region (δ 120-130 ppm) with a large ¹JCF coupling constant.
-
Aliphatic Carbons: Signals in the upfield region (δ 20-50 ppm) for the carbons of the cyclohexane ring.
¹⁹F NMR Spectroscopy:
Fluorine-19 NMR is a highly sensitive technique that is essential for confirming the presence and electronic environment of the trifluoromethyl group.[3]
-
A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides information about the electronic environment of the trifluoromethylphenyl moiety.
The Causality Behind Experimental Choices: Probing Tautomerism
The choice of solvent for NMR analysis is critical. The keto-enol equilibrium of β-dicarbonyl compounds is known to be solvent-dependent.[4]
-
Non-polar solvents (e.g., CDCl₃, Benzene-d₆): These solvents are expected to favor the less polar diketo form.
-
Polar aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents can stabilize the enol form through hydrogen bonding.
-
Polar protic solvents (e.g., Methanol-d₄): These solvents can also influence the equilibrium and may lead to proton exchange, which can be observed in the ¹H NMR spectrum.
By acquiring NMR spectra in a variety of solvents, a comprehensive understanding of the tautomeric behavior of the molecule can be established.
Hypothetical NMR Data Summary
The following table summarizes the expected NMR data for this compound in CDCl₃, assuming the diketo form is predominant.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.40-7.65 | m | 4H | Ar-H |
| C5-H | 3.55 | m | 1H | CH-Ar |
| C4/C6-H | 2.80-3.00 | m | 4H | CH₂-C=O |
| C2-H | 2.55 | t | 2H | C=O-CH₂-C=O |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | 205.1, 203.8 | C1, C3 |
| Aromatic | 123-140 | Ar-C |
| CF₃ | 124.5 (q, ¹JCF ≈ 272 Hz) | CF₃ |
| Aliphatic | 45.8, 42.1, 35.7 | C2, C4/C6, C5 |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Assignment |
| CF₃ | -62.5 | CF₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to confirm proton-carbon correlations and establish long-range connectivity.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra for analysis.
Visualization of Tautomeric Equilibrium
Caption: Keto-enol tautomerism of the cyclohexane-1,3-dione core.
Unraveling the Molecular Formula and Fragmentation: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering insights into its structure.
Ionization Techniques and Expected Fragmentation
For a relatively small organic molecule like this compound, Electron Ionization (EI) is a suitable technique that will induce fragmentation, providing structural information.
Expected Molecular Ion:
The mass spectrum should show a molecular ion peak (M⁺) at m/z 256, corresponding to the molecular weight of the compound (C₁₃H₁₁F₃O₂).[1]
Key Fragmentation Pathways:
The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses. Key expected fragmentation pathways include:
-
Loss of CO: A common fragmentation for cyclic ketones, leading to a peak at m/z 228.
-
Loss of C₂H₂O: Retro-Diels-Alder type fragmentation of the cyclohexane ring.
-
Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the trifluoromethylphenyl cation and the cyclohexane-1,3-dione radical cation.
-
Loss of CF₃: While less common directly from the molecular ion, it could occur from fragment ions.
Hypothetical Mass Spectrometry Data
| m/z | Proposed Fragment | Plausible Neutral Loss |
| 256 | [C₁₃H₁₁F₃O₂]⁺ | - |
| 228 | [C₁₂H₁₁F₃O]⁺ | CO |
| 185 | [C₁₀H₈F₃]⁺ | C₃H₃O₂ |
| 145 | [C₇H₄F₃]⁺ | C₆H₇O₂ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly via a solid probe or, for a more robust analysis, coupled with Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular ion and key fragments (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
Visualization of the Analytical Workflow
Caption: General workflow for mass spectrometry analysis.
The Definitive Structure: Single-Crystal X-ray Diffraction
While NMR and MS provide invaluable information about the connectivity and formula of a molecule, single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure in the solid state.[6][7]
The Power of Crystallography
A successful crystal structure determination will provide:
-
Absolute Confirmation of Connectivity: Verifying the atomic connections proposed by NMR and MS.
-
Precise Bond Lengths and Angles: Offering insights into the geometry of the molecule.
-
Conformation in the Solid State: Revealing the preferred conformation of the cyclohexane ring and the relative orientation of the phenyl group.
-
Intermolecular Interactions: Identifying hydrogen bonding and other non-covalent interactions in the crystal lattice.
-
Tautomeric Form in the Solid State: Unambiguously identifying whether the molecule exists in the keto or enol form in the crystalline state.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method.[8]
-
Crystal Selection and Mounting: A single, well-formed crystal of appropriate size is selected and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Visualization of the Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive structural analysis of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for characterizing the molecule in solution, particularly for understanding its dynamic keto-enol tautomerism. Mass spectrometry provides crucial confirmation of the molecular weight and insights into its fragmentation pathways. Finally, single-crystal X-ray diffraction offers the definitive solid-state structure, resolving any ambiguities regarding connectivity, conformation, and tautomeric form. By integrating the data from these powerful analytical techniques, researchers can build a complete and validated structural picture, which is the essential foundation for any further investigation into the biological activity and therapeutic potential of this promising molecule.
References
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 14, 2026, from [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com. Retrieved January 14, 2026, from [Link]
-
Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021, February 16). ACS Publications. Retrieved January 14, 2026, from [Link]
-
NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Nature. Retrieved January 14, 2026, from [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]
-
X-Ray Diffraction Basics. (n.d.). Iowa State University. Retrieved January 14, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). Carleton College. Retrieved January 14, 2026, from [Link]
-
A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. (n.d.). Canadian Science Publishing. Retrieved January 14, 2026, from [Link]
-
Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved January 14, 2026, from [Link]
-
Guide to fluorine NMR for organic chemists. (2009). Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. rigaku.com [rigaku.com]
- 8. How To [chem.rochester.edu]
Methodological & Application
A Researcher's Guide to the Initial Characterization of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in Cell Culture
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. Given the absence of established biological data for this specific molecule, this guide provides a scientifically-grounded framework for its preliminary evaluation, drawing upon the known activities of structurally related compounds.
Introduction: Unveiling the Potential of a Novel Scaffold
This compound is a small molecule featuring two key structural motifs: a cyclohexane-1,3-dione core and a trifluoromethylphenyl group. The cyclohexane-1,3-dione skeleton is a privileged scaffold found in various natural and synthetic compounds with diverse biological activities, including anticancer properties.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5][6] The presence of this group is a feature of many FDA-approved drugs, often contributing to improved pharmacokinetic profiles.[7]
Given these structural features, it is hypothesized that this compound may possess therapeutic potential, particularly as an anticancer agent. Derivatives of cyclohexane-1,3-dione have been reported to exhibit anti-proliferative effects and to function as inhibitors of key signaling molecules such as tyrosine kinases.[8] This guide outlines a systematic approach to explore the biological activities of this compound in a cell culture setting.
Foundational Knowledge: Reagent Handling and Preparation
Prior to initiating any biological assays, proper handling and preparation of the compound are paramount to ensure experimental reproducibility and safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem |
| Molecular Weight | 256.22 g/mol | PubChem |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 101 - 105 °C | Sigma-Aldrich |
Reagent Preparation and Storage
Stock Solution Preparation:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolve the powder in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
Storage:
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Before use, thaw an aliquot at room temperature and dilute it to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Safety Precautions
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood.
A Phased Approach to Biological Characterization
A tiered screening strategy is recommended to efficiently characterize the biological effects of this novel compound. This approach begins with broad cytotoxicity screening and progressively narrows down to more specific mechanistic assays.
Figure 1. A tiered workflow for the in vitro characterization of a novel compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the initial characterization of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial assay determines the concentration-dependent effect of the compound on the viability of a panel of cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, and colon) and a non-cancerous control cell line.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Sensitive cancer cell line identified from the MTT assay.
-
Complete cell culture medium.
-
6-well cell culture plates.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with the compound at concentrations below and around the IC50 value.
-
Incubation: Incubate the plates for 1-2 weeks, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.
-
Data Analysis: Count the number of colonies in each well and compare the treated groups to the vehicle control.
Protocol 3: Western Blot Analysis for Apoptosis and Signaling Pathways
Based on the results of the functional assays, western blotting can be used to investigate the compound's effect on specific protein expression levels. Given that many cyclohexane-1,3-dione derivatives exhibit anticancer activity, initial targets could include markers of apoptosis and key proteins in proliferation signaling pathways.
Figure 2. A hypothesized signaling pathway potentially affected by the compound.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-ERK, total ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Interpretation and Next Steps
The initial characterization will yield valuable data to guide further investigation.
| Assay | Possible Outcome | Interpretation and Next Steps |
| MTT Assay | Compound exhibits potent cytotoxicity in a specific cancer cell line. | Prioritize this cell line for further functional and mechanistic studies. |
| Colony Formation Assay | Significant reduction in colony number at sub-lethal concentrations. | Suggests the compound has cytostatic or cytotoxic effects at lower doses over a longer duration. |
| Western Blot Analysis | Increased levels of cleaved PARP and Caspase-3. | Indicates induction of apoptosis. Further investigation into the intrinsic or extrinsic apoptotic pathway is warranted. |
| Western Blot Analysis | Decreased phosphorylation of a key signaling protein (e.g., ERK). | Suggests inhibition of the corresponding signaling pathway. Further kinase assays could be performed. |
Should the initial screening reveal promising anticancer activity, subsequent studies could involve more advanced techniques such as RNA sequencing to identify global changes in gene expression, or proteomics to identify direct binding partners of the compound. These advanced methods can provide a more comprehensive understanding of the compound's mechanism of action.[10]
Conclusion
This compound represents a novel chemical entity with the potential for interesting biological activity, particularly in the context of cancer research. The systematic, phased approach outlined in this guide provides a robust framework for the initial in vitro characterization of this and other novel compounds. By carefully executing these protocols and interpreting the data, researchers can efficiently uncover the therapeutic potential of new small molecules.
References
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs.
- CymitQuimica. (2023). 5-[4-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione Safety Data Sheet.
- Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. (n.d.).
- Dela-Torre, P., & Silvestri, R. (2025).
- Prakash, G. K. S., & Tota, M. R. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules.
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry.
- Sigma-Aldrich. (n.d.). 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2022). ACS Omega.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020).
- Shaaban, M., Kamel, M., & Milad, Y. (2014).
- PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry.
- Characterization of novel synthesized small molecular compounds against non-small cell lung cancer. (2011). The Annals of Thoracic Surgery.
- Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. (2011). PMC - NIH.
- (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019).
- How to Develop a Successful in vitro Screening Strategy. (n.d.). Retrieved from a drug discovery services company website.
- Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube.
- Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytost
- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry.
- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023). Crestone, Inc.
- A Structure-Guided Designed Small Molecule Is an Anticancer Agent and Inhibits the Apoptosis-Rel
Sources
- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione [scirp.org]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
protocol for dissolving 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
An Application Guide and Standard Protocol for the Dissolution of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Abstract
This document provides a comprehensive guide for the effective dissolution of this compound, a compound of interest in medicinal chemistry and drug development. The presence of the trifluoromethylphenyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in modern drug design.[1][2] However, these same characteristics frequently result in poor aqueous solubility, presenting a significant challenge for in-vitro and in-vivo studies. This guide details the physicochemical properties of the compound, outlines a systematic approach to solvent selection, and provides step-by-step protocols for preparing stock solutions. The methodologies are designed for researchers, scientists, and drug development professionals to ensure the creation of clear, stable solutions for experimental use.
Compound Profile and Physicochemical Properties
Understanding the structural attributes of this compound is fundamental to developing an effective dissolution strategy. The molecule consists of a polar cyclohexane-1,3-dione ring system and a nonpolar, lipophilic 3-(trifluoromethyl)phenyl substituent. The cyclohexane-1,3-dione portion can engage in hydrogen bonding and exists in a keto-enol tautomerism, lending it some affinity for polar solvents.[3] Conversely, the bulky and highly fluorinated phenyl group dominates the molecule's character, drastically reducing its solubility in aqueous media and favoring dissolution in organic solvents.[1]
| Property | Value | Source |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[4] |
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[4] |
| Molecular Weight | 256.22 g/mol | PubChem[4] |
| CAS Number | 144128-67-6 | PubChem[4] |
| Physical Form | White to off-white solid | Sigma-Aldrich[5][6] |
| Storage | Sealed in a dry environment, 2-8°C | Sigma-Aldrich[5] |
Safety and Handling Precautions
Due to the chemical nature of trifluoromethylphenyl compounds and dione structures, appropriate safety measures are mandatory.
-
Engineering Controls : Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] An emergency eyewash station and safety shower should be readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid contact with skin and eyes. Prevent dust formation during handling. Wash hands thoroughly after completing work.[9][10]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11]
Rational Solvent Selection
The choice of solvent is the most critical factor for successfully dissolving this compound. The ideal solvent must accommodate both the polar dione ring and the nonpolar aromatic moiety. A solvent's polarity, protic/aprotic nature, and hydrogen bonding capability determine its effectiveness.
Caption: Logic for selecting a polar aprotic solvent.
Solubility Prediction Table
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole moment effectively solvates the polar dione ring, while the organic nature accommodates the nonpolar phenyl group. This class represents the best starting point. |
| Polar Protic | Ethanol, Methanol | Moderate | Can act as hydrogen bond donors/acceptors for the dione/enol, but their polarity is lower than DMSO, offering less favorable interaction with the nonpolar moiety. |
| Polar Aprotic | Acetonitrile | Moderate to Low | Less polar than DMSO. May require heating or sonication to achieve desired concentrations. Often used as a co-solvent.[2] |
| Nonpolar | Toluene, Hexane | Very Low / Insoluble | Favorable interactions with the trifluoromethylphenyl group are insufficient to overcome the energy required to dissolve the polar dione portion of the crystal lattice. |
| Aqueous | Water, PBS | Insoluble | The large, hydrophobic trifluoromethylphenyl group renders the molecule insoluble in aqueous solutions. Co-solvents are necessary for aqueous buffers.[2] |
Experimental Dissolution Protocols
The following protocols provide step-by-step instructions for preparing a stock solution. All steps should be performed in a chemical fume hood.
Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Appropriate glassware (e.g., borosilicate glass vial, volumetric flask)
-
Magnetic stir bar and stir plate (optional)
-
Vortex mixer
-
Bath sonicator
-
Water bath or heating block
-
Solvents: Dimethyl sulfoxide (DMSO, anhydrous), Ethanol (EtOH, anhydrous)
Protocol A: Standard Dissolution in DMSO
This protocol is recommended for most applications and uses DMSO, a powerful and versatile organic solvent.
-
Tare : Place a clean, dry glass vial on the analytical balance and tare its weight.
-
Weigh : Carefully weigh the desired mass of this compound into the vial.
-
Solvent Addition : Add the calculated volume of DMSO to the vial to achieve the target concentration.
-
Initial Mixing : Cap the vial tightly and vortex for 30-60 seconds to suspend the solid.
-
Dissolution : Place the vial in a bath sonicator at room temperature for 5-10 minutes.
-
Visual Inspection : Visually inspect the solution against a light source. If any solid particles remain, repeat step 5. For stubborn solids, gentle warming (35-40°C) can be applied in conjunction with sonication or stirring.
-
Final Solution : Once the solution is completely clear with no visible particulates, it is ready for use or serial dilution.
Protocol B: Enhanced Dissolution using a Co-Solvent System
This protocol is suitable for applications where pure DMSO is not desired or when preparing solutions for subsequent dilution into aqueous media.
-
Weigh : Accurately weigh the desired mass of the compound into a clean vial.
-
Primary Dissolution : Add a small volume of DMSO (e.g., 10-20% of the final target volume) and vortex until the solid is fully dissolved. The initial dissolution in a strong solvent is critical.
-
Co-Solvent Addition : Gradually add the secondary solvent (e.g., ethanol or acetonitrile) in small aliquots, vortexing between each addition until the final target volume is reached.
-
Warming and Sonication : If the solution becomes cloudy or precipitation occurs during co-solvent addition, gently warm the vial to 35-40°C in a water bath and sonicate for 5-10 minutes until the solution is clear.
-
Equilibration : Allow the solution to cool to room temperature and observe for any signs of precipitation. A stable, clear solution at room temperature is required for reliable use.
Caption: General workflow for compound dissolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution |
| Compound fails to dissolve completely. | - Insufficient solvent power.- Solution is supersaturated.- Low ambient temperature. | - Apply gentle heat (35-40°C) and continue sonication/stirring.- If the issue persists, re-prepare the solution at a lower concentration.- Consider using a stronger solvent like DMSO if not already in use. |
| Solution is cloudy or hazy. | - Incomplete dissolution.- Presence of insoluble impurities.- Moisture contamination in the solvent. | - Continue sonication and/or gentle warming.- If cloudiness remains, filter the solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).- Use anhydrous grade solvents. |
| Precipitation occurs upon cooling to room temperature. | The compound's solubility limit was exceeded at room temperature after being dissolved with heat. | - Re-warm the solution to redissolve the precipitate and add a small amount of additional solvent to create a slightly lower concentration.- Alternatively, maintain the stock solution at the elevated temperature for immediate use (not recommended for long-term storage). |
| Precipitation occurs when diluting into an aqueous buffer. | "Crashing out" due to the low aqueous solubility of the compound. | - Increase the percentage of organic co-solvent in the final aqueous solution if the experimental conditions permit.- Prepare the aqueous dilution in a stepwise manner, vortexing vigorously between small additions.- Evaluate the use of solubilizing agents (e.g., Tween®, cyclodextrins) in the final buffer, ensuring they do not interfere with the assay. |
References
- Title: Cyclohexane-1,3-dione - Solubility of Things Source: Google Cloud URL
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
- Title: 4-(Trifluoromethyl)
- Title: Safety Data Sheet Source: Angene Chemical URL
- Title: Safety Data Sheet Source: Fluorochem URL
- Title: SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)
- Title: 1,3-Cyclohexanedione Source: Atul Ltd URL
- Title: 5-(3-(Trifluoromethyl)phenyl)
- Title: 5-(2-(Trifluoromethyl)phenyl)
- Title: Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds Source: Benchchem URL
-
Title: 1,3-Cyclohexanedione Source: Wikipedia URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]
- 6. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. atul.co.in [atul.co.in]
Application Notes and Protocols for Enzyme Inhibition Assays using 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Inhibitory Potential of a Novel Cyclohexane-1,3-dione Derivative
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemical research, with numerous derivatives exhibiting potent biological activities.[1][2][3] These compounds are recognized for their ability to inhibit a variety of enzymes, with a notable emphasis on metalloenzymes.[4][5] The introduction of a trifluoromethylphenyl moiety, as in 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione , can significantly enhance inhibitory potency and modulate pharmacokinetic properties. This document provides a comprehensive guide for researchers on utilizing this compound in enzyme inhibition assays, with a primary focus on 4-hydroxyphenylpyruvate dioxygenase (HPPD), a well-established target for this class of inhibitors.[6][7][8][9][10]
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, often leading to enhanced binding affinity and metabolic stability. The cyclohexane-1,3-dione core can exist in keto-enol tautomeric forms, and it is the enol form that is often crucial for chelating with metal ions, such as Fe(II), in the active site of enzymes like HPPD.[4][5] Inhibition of HPPD disrupts the tyrosine catabolism pathway, leading to effects such as bleaching in plants (herbicidal activity) and therapeutic potential for metabolic disorders like tyrosinemia type I in humans.[6][7][8]
These application notes will provide detailed protocols for the initial characterization of this compound as an enzyme inhibitor, including determination of its half-maximal inhibitory concentration (IC50) and elucidation of its kinetic mechanism of action.
PART 1: Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for obtaining accurate and reproducible results.
1.1. Compound Storage and Safety:
-
Storage: this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood.
1.2. Preparation of Stock Solutions:
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of organic compounds for biological assays.[11] However, it is essential to determine the solubility of the compound in DMSO and to ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced enzyme inhibition or artifacts.
-
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh a precise amount of this compound (MW: 256.22 g/mol ).[12]
-
Dissolve the compound in an appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
| Parameter | Recommendation | Rationale |
| Compound | This compound | Test inhibitor |
| Molecular Weight | 256.22 g/mol [12] | For accurate concentration calculations |
| Stock Concentration | 10 mM | A standard starting concentration for serial dilutions |
| Solvent | High-purity DMSO | Good solvating power for many organic molecules |
| Storage | -20°C or -80°C in aliquots | Prevents degradation and contamination |
PART 2: IC50 Determination Assay
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a key parameter for quantifying the potency of an inhibitor.
2.1. Principle: The enzymatic activity is measured in the presence of a range of inhibitor concentrations. The resulting data is plotted as percent inhibition versus the logarithm of inhibitor concentration to generate a dose-response curve, from which the IC50 value is determined.[13][14][15]
2.2. Suggested Target Enzyme: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Given the structural similarity of the test compound to known HPPD inhibitors, this enzyme is a logical starting point.[4][16][17] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[5][9]
2.3. Assay Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl with a pH of 7.5, containing any necessary cofactors for the target enzyme. For HPPD, this may include ascorbate and a source of Fe(II).
-
Enzyme Solution: Dilute the stock solution of the target enzyme (e.g., recombinant human or plant HPPD) in assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the substrate (e.g., HPP for HPPD) in the assay buffer. The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[18]
-
Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock solution of this compound in DMSO to create a range of concentrations. Then, dilute these further in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of each inhibitor dilution to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (assay buffer).
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The detection method will depend on the specific assay for the target enzyme. For HPPD, assays can be based on oxygen consumption or coupled spectrophotometric methods.
-
Terminate the reaction if necessary, depending on the assay format.
-
2.4. Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration from the linear portion of the reaction progress curves.[19]
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[13][14]
Experimental Workflow for IC50 Determination
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 10. Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Application Notes & In Vivo Protocols for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione as a Putative FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Chemical Entity with Therapeutic Potential
5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is a novel chemical entity featuring a cyclohexane-1,3-dione scaffold, a structure found in various biologically active molecules, including certain kinase inhibitors and herbicides.[1][2] The incorporation of a trifluoromethylphenyl group, a common moiety in modern medicinal chemistry, suggests the potential for significant biological activity, possibly in modulating enzymatic pathways.[3][4]
While direct in vivo studies on this specific compound are not yet available in published literature, its structure presents a compelling case for investigation as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical serine hydrolase in the endocannabinoid system responsible for the degradation of anandamide (AEA) and other fatty acid amides.[5][6] Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][7]
This document serves as a comprehensive guide for researchers aiming to investigate the in vivo properties of this compound (hereafter referred to as 'the compound') as a potential FAAH inhibitor. The protocols provided are based on established methodologies for well-characterized FAAH inhibitors, such as URB597, and are designed to be robust and self-validating.[6][7][8]
Part 1: Foundational In Vivo Assessment: Pharmacokinetics & Target Engagement
Before assessing therapeutic efficacy, it is crucial to understand the compound's behavior in a biological system. Initial studies must establish its pharmacokinetic (PK) profile, determine a safe and tolerable dose range, and confirm that it engages its intended target, FAAH, in vivo.
Rationale for Foundational Studies
The primary goal is to establish a cause-and-effect relationship between compound administration, target modulation, and therapeutic effect. A dose-ranging study identifies the maximum tolerated dose (MTD), preventing adverse effects in subsequent efficacy models. Pharmacokinetic analysis reveals the compound's absorption, distribution, metabolism, and excretion (ADME) profile, informing the dosing regimen (e.g., frequency and timing) required to maintain therapeutic concentrations. Finally, a target engagement study provides direct evidence that the compound inhibits FAAH activity in the central nervous system (CNS), which is essential for validating the mechanism of action.
Experimental Workflow: Foundational Studies
Caption: Workflow for in vivo evaluation of a novel FAAH inhibitor.
Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling
This protocol combines dose escalation to find the MTD with blood sampling for a preliminary PK analysis.
Objective: To determine the highest dose that does not produce significant adverse effects and to characterize the compound's concentration over time in plasma.
Materials:
-
The compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory equipment for injections (intraperitoneal, i.p., or oral gavage, p.o.)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge, LC-MS/MS for bioanalysis
Procedure:
-
Dose Formulation: Prepare a stock solution of the compound in a suitable vehicle. Create serial dilutions to prepare at least 4-5 dose levels (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Animal Dosing:
-
Acclimatize mice for at least one week.
-
Assign mice to dose groups (n=3-5 per group) and a vehicle control group.
-
Administer a single dose of the compound or vehicle.
-
-
Tolerability Assessment:
-
Observe animals continuously for the first 4 hours, then at 8 and 24 hours post-dose.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures or distress.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
-
-
PK Blood Sampling:
-
For a separate cohort of animals (n=3 per time point), administer a single, well-tolerated dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma by centrifugation and store at -80°C.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | Description | Example Value |
| Tmax | Time to reach maximum plasma concentration | 0.5 hours |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL |
| AUC(0-t) | Area under the concentration-time curve | 4500 ng*h/mL |
| T½ | Elimination half-life | 3.5 hours |
Protocol 2: In Vivo FAAH Target Engagement
Objective: To confirm that the compound inhibits FAAH activity in the brain, leading to an increase in the substrate anandamide (AEA).
Materials:
-
The compound and vehicle
-
C57BL/6 mice
-
Positive control: URB597 (a known FAAH inhibitor)
-
Equipment for euthanasia and brain tissue dissection
-
Homogenizer, centrifuge
-
LC-MS/MS for lipid quantification
Procedure:
-
Dosing:
-
Dose groups of mice (n=5-6 per group) with vehicle, the compound (at a dose shown to achieve significant brain exposure from PK studies), and URB597 (e.g., 5 mg/kg, i.p.).
-
-
Tissue Collection:
-
At the time corresponding to the compound's Tmax (determined in Protocol 1), euthanize mice via cervical dislocation or focused microwave irradiation to prevent post-mortem degradation of endocannabinoids.
-
Rapidly dissect the whole brain or specific regions (e.g., hippocampus, striatum).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Lipid Extraction and Analysis:
-
Homogenize brain tissue in a suitable solvent (e.g., acetonitrile containing internal standards).
-
Perform lipid extraction.
-
Quantify AEA levels using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Compare AEA levels in the brains of compound-treated and URB597-treated mice to the vehicle-treated group.
-
A significant increase in AEA levels provides direct evidence of FAAH inhibition in vivo.[6]
-
Part 2: Efficacy Evaluation in Validated In Vivo Models
Once tolerability, PK, and target engagement are established, the compound can be tested in models of disease. FAAH inhibition is predicted to be effective in pain, inflammation, and anxiety models.[7]
Signaling Pathway: FAAH Inhibition
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening with 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione for Novel Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for utilizing 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. Cyclohexane-1,3-dione derivatives are recognized as versatile scaffolds in medicinal chemistry, with established activities against a range of biological targets, including tyrosine kinases.[1][2] This application note details a robust, validated protocol for a biochemical, fluorescence-based HTS assay designed to identify inhibitors of a representative tyrosine kinase. The methodologies described herein are grounded in established HTS principles to ensure data quality, reproducibility, and the successful identification of potent "hit" compounds for further drug development.[3][4][5]
Introduction: The Scientific Rationale
The cyclohexane-1,3-dione moiety is a privileged scaffold in the synthesis of bioactive molecules, demonstrating a wide array of biological activities including anti-proliferative and enzyme-inhibitory effects.[1][2] Specifically, derivatives of this class have shown potent inhibitory activity against tyrosine kinases, a family of enzymes frequently dysregulated in human cancers.[2][6] The subject of this guide, this compound, incorporates a trifluoromethylphenyl group, a common feature in modern kinase inhibitors that can enhance binding affinity and metabolic stability.
Given this background, a logical and high-value application for this compound is in HTS campaigns to discover novel inhibitors of tyrosine kinases. This note outlines a generic, yet readily adaptable, framework for such a screen. We will describe a biochemical assay, which offers a controlled environment to study the direct interaction between the compound and its molecular target.[7][8] The chosen assay format is a Homogeneous Time-Resolved Fluorescence (HTRF) assay, selected for its high sensitivity, low background interference, and suitability for miniaturized, automated HTS workflows.[9]
The Target: A Prototypical Tyrosine Kinase
For the purpose of this protocol, we will consider a generic tyrosine kinase (e.g., c-Met, VEGFR-2) as the target. These enzymes catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein, a critical step in many cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, making them prime targets for therapeutic intervention.[2][6]
The Assay Principle: HTRF Kinase Assay
The HTRF assay is a specific application of Förster Resonance Energy Transfer (FRET) that utilizes a long-lifetime lanthanide chelate as the donor fluorophore.[9] This allows for a time-gated detection window, minimizing interference from short-lived background fluorescence.
The assay is configured as follows:
-
A biotinylated peptide substrate for the kinase.
-
A Europium cryptate-labeled anti-phosphotyrosine antibody (Donor).
-
An XL665-labeled streptavidin (Acceptor).
When the kinase is active, it phosphorylates the biotinylated peptide. The anti-phosphotyrosine antibody binds to the newly phosphorylated site, and the streptavidin binds to the biotin. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. An inhibitor, such as this compound, will prevent phosphorylation, disrupting the FRET pair formation and leading to a decrease in the HTRF signal.
Figure 1: Principle of the HTRF Kinase Inhibition Assay.
Materials and Reagents
This section provides a comprehensive list of necessary reagents and their recommended concentrations. It is crucial to source high-quality reagents to ensure assay robustness.
| Reagent | Supplier | Recommended Stock Conc. | Recommended Final Conc. |
| This compound | e.g., PubChem CID: 2740317 | 10 mM in DMSO | 10 µM (Primary Screen) |
| Recombinant Tyrosine Kinase (e.g., c-Met) | Commercial Vendor | 100 µg/mL | 1-5 ng/well |
| Biotinylated Peptide Substrate (e.g., Poly-GT) | Commercial Vendor | 1 mM | 500 nM |
| Adenosine 5'-Triphosphate (ATP) | Commercial Vendor | 10 mM | 10 µM (at Km) |
| HTRF Detection Reagents (Antibody & Streptavidin) | Commercial Vendor | Per Manufacturer | Per Manufacturer |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) | In-house prep | 1X | 1X |
| Staurosporine (Positive Control Inhibitor) | Commercial Vendor | 1 mM in DMSO | 1 µM |
| Dimethyl Sulfoxide (DMSO) | Commercial Vendor | N/A | 0.1% |
| 384-well, low-volume, white assay plates | Commercial Vendor | N/A | N/A |
Experimental Protocols
Adherence to a detailed, step-by-step protocol is paramount for the success of an HTS campaign. The following workflows are optimized for a 384-well format, which is standard for HTS.[4]
HTS Workflow Overview
Figure 2: High-Throughput Screening Experimental Workflow.
Detailed Protocol Steps
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of this compound from a 10 mM DMSO stock solution into the appropriate wells of a 384-well assay plate. This yields a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Dispense 20 nL of DMSO into the "maximum signal" control wells (0% inhibition).
-
Dispense 20 nL of Staurosporine from a 1 mM stock into the "minimum signal" control wells (100% inhibition).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a 2X working solution of the tyrosine kinase in assay buffer. The optimal concentration should be determined during assay development but typically ranges from 2-10 ng/well.
-
Using a multi-drop dispenser, add 5 µL of the 2X kinase solution to all wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates for 15 minutes at room temperature. This step allows the test compound to interact with the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the ATP and biotinylated peptide substrate in assay buffer. The ATP concentration should ideally be at its Michaelis-Menten constant (Km) for the kinase to sensitively detect competitive inhibitors.[10]
-
Add 5 µL of the ATP/substrate mixture to all wells to start the enzymatic reaction. The total volume is now 10 µL.
-
-
Enzymatic Reaction Incubation:
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature. This incubation time should be within the linear range of the reaction, as determined during assay development.
-
-
Reaction Termination and Detection:
-
Prepare the HTRF detection reagent mix containing the Eu-labeled antibody and XL665-labeled streptavidin in the detection buffer provided by the manufacturer.
-
Add 10 µL of the detection mix to all wells. This stops the enzymatic reaction (by chelation of Mg2+ with EDTA in the detection buffer) and initiates the detection process. The final volume is 20 µL.
-
-
Final Incubation and Plate Reading:
-
Incubate the plates for at least 60 minutes at room temperature, protected from light. For some assays, an overnight incubation can increase the signal window.
-
Read the plates on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential to ensure the reliability of HTS results.[4][11]
Data Processing Workflow
Figure 3: Data Analysis and Hit Identification Workflow.
Calculation of Results
-
HTRF Ratio: The primary output is a ratiometric measurement to correct for well-to-well variations.
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Percentage Inhibition: The activity of the test compound is expressed as a percentage of inhibition relative to the controls on each plate.
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Where Ratio_compound is the ratio from a well with the test compound, Ratio_min is the average ratio of the 100% inhibition controls (Staurosporine), and Ratio_max is the average ratio of the 0% inhibition controls (DMSO).
-
Assay Quality Control
The performance of each assay plate must be validated using statistical metrics. The Z'-factor is the most widely accepted metric for HTS assay quality.[4]
-
Z'-factor: This metric reflects the separation between the high and low controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Where SD and Mean refer to the standard deviation and mean of the high (max) and low (min) signal controls.
-
-
Signal-to-Background (S/B) Ratio: This provides a measure of the dynamic range of the assay.
-
S/B = Mean_max / Mean_min
-
A successful primary screen with this compound would be followed by secondary assays, including dose-response studies to determine IC50 values, and selectivity profiling against other kinases.
References
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
- How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21). Patsnap Synapse.
-
An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1–12. [Link]
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
- Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
-
Zuck, P., & Scott, M. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]
-
Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. [Link]
- Biochemical Assay Services. (n.d.). Evotec.
- High-Throughput Inhibitor Assays and Screening. (n.d.). Creative Enzymes.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories.
-
Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
- High-Throughput Screening of Inhibitors. (n.d.). Creative Enzymes.
-
Sharma, D., et al. (2024, December 1). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]
-
El-Sharkawy, M. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46831–46853. [Link]
-
Lee, J., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 12(18), 3496–3503. [Link]
-
El-Sharkawy, M. A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46831–46853. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
Sharma, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(17), 2611-2633. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. Biochemical Assays | Evotec [evotec.com]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed experimental framework for the comprehensive investigation of the novel small molecule, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. The structural motif of a substituted cyclohexane-1,3-dione is present in various biologically active compounds, including potent enzyme inhibitors.[1][2][3][4] Notably, this scaffold is a key feature of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors used in both agriculture and medicine, such as Nitisinone (NTBC).[5][6] The presence of a trifluoromethylphenyl group often enhances metabolic stability and target affinity, making this compound a prime candidate for drug discovery. This guide presents a logical, multi-stage workflow designed for researchers in pharmacology and drug development, covering initial target engagement validation, detailed in vitro mechanistic studies, cell-based functional assays, and preliminary in vivo and ADME-Tox profiling.
Introduction & Scientific Rationale
The cyclohexane-1,3-dione core is a versatile chemical scaffold known for its ability to chelate metal ions within enzyme active sites.[7] This property is central to the mechanism of HPPD inhibitors, which target the non-heme Fe(II) active site of the enzyme.[7][8] HPPD is a critical enzyme in the tyrosine catabolism pathway; its inhibition leads to an accumulation of tyrosine, a therapeutic strategy for Hereditary Tyrosinemia Type I (HT1).[5][6][9] Given the structural analogy of this compound to known HPPD inhibitors, we hypothesize that its primary mechanism of action is the inhibition of HPPD. This guide outlines the necessary experiments to rigorously test this hypothesis and characterize the compound's therapeutic potential.
Phase I: Target Identification and Engagement
The foundational step in characterizing a novel compound is to confirm that it directly interacts with its intended molecular target within a biologically relevant system. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or tissue lysates, linking a phenotypic response to a direct molecular interaction.[10][11] CETSA relies on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[12][13]
Workflow for CETSA Target Engagement Studies
Caption: CETSA workflow to confirm target protein stabilization by the compound.
Protocol 2.1: CETSA for HPPD Target Engagement
-
Cell Culture: Culture human hepatocyte cells (e.g., HepG2) to ~80% confluency.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble HPPD protein using a specific antibody via Western Blot or ELISA.
-
Data Analysis: For each treatment group, plot the percentage of soluble HPPD protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.[13]
Phase II: In Vitro Potency and Mechanism of Action (MOA)
Once target engagement is confirmed, the next step is to quantify the compound's inhibitory activity and elucidate its mechanism of inhibition. This involves kinetic analysis using purified enzyme.[14][15]
Protocol 3.1: HPPD Enzyme Inhibition Assay
This protocol is adapted from methodologies for assessing HPPD inhibitors.[8][16] The assay measures the enzymatic conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate.
-
Reagents:
-
Recombinant human HPPD enzyme.
-
Substrate: 4-hydroxyphenylpyruvate (HPPA).
-
Assay Buffer: e.g., 100 mM phosphate buffer, pH 7.2, containing ascorbic acid and Fe(II).
-
Test Compound: this compound, serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of the test compound or vehicle control.
-
Add the HPPD enzyme to initiate a pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the HPPA substrate.
-
-
Detection: Monitor the reaction progress. This can be done by:
-
Spectrophotometry: Measuring the decrease in substrate absorbance or the formation of a colored product from a coupled reaction.
-
LC-MS: Directly quantifying the formation of the product, homogentisate.
-
-
IC50 Determination: Measure the reaction rate at various inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
Protocol 3.2: Enzyme Kinetic Analysis (MOA)
To determine the mode of inhibition (e.g., competitive, non-competitive), the inhibition assay (Protocol 3.1) is performed by varying the concentration of the substrate (HPPA) at several fixed concentrations of the inhibitor.[18]
-
Experimental Setup: Create a matrix of conditions with at least 3-4 fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) and a range of substrate concentrations (e.g., 0.25x Km to 10x Km).
-
Data Analysis:
-
Measure the initial reaction velocity (V₀) for each condition.
-
Plot the data using a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.
-
For a more precise determination, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the inhibition mechanism.[18]
-
Visualizing Inhibition Mechanisms
Caption: Simplified schemes of competitive and non-competitive enzyme inhibition.
Interpreting Kinetic Data
| Parameter | No Inhibitor | Competitive Inhibition | Non-competitive Inhibition |
| Vmax | Vmax | Unchanged | Decreased |
| Km | Km | Increased (Apparent Km) | Unchanged |
| Lineweaver-Burk | Intercepts axes | Lines intersect on Y-axis | Lines intersect on X-axis |
Phase III: In Vivo Efficacy Studies
To assess the therapeutic potential of the compound, in vivo studies are essential. For an HPPD inhibitor, the Fah-/- mouse model of Hereditary Tyrosinemia Type I is the gold standard, as these mice recapitulate the human disease pathology.[5][9][19]
Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for testing the compound in a mouse model of HT1.
Protocol 4.1: Efficacy in Fah-/- Mouse Model of HT1
-
Animals: Use Fah-/- mice, maintained on water containing NTBC to prevent liver damage.
-
Disease Induction: Remove NTBC from the drinking water. This will lead to weight loss and liver damage within days.
-
Treatment Groups: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Test Compound (low dose).
-
Group 3: Test Compound (high dose).
-
Group 4: Positive control (NTBC).
-
-
Dosing: Administer treatments daily via oral gavage.
-
Monitoring and Endpoints:
-
Survival: Monitor survival over a period of 4-6 weeks.
-
Body Weight: Record body weight daily. Prevention of weight loss is a key efficacy marker.
-
Biochemical Analysis: Collect blood at specified time points to measure plasma levels of tyrosine and liver enzymes (ALT, AST).
-
Histopathology: At the end of the study, harvest livers for histological analysis to assess liver damage.
-
Phase IV: Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities in a drug candidate.[20][21][22] These assays help predict a compound's pharmacokinetic behavior and safety profile.[23]
Protocol 5.1: Key In Vitro ADME-Tox Assays
| Assay | Protocol Summary | Key Parameter(s) |
| Kinetic Solubility | A concentrated DMSO stock is diluted into aqueous buffer (pH 7.4). After incubation, the solution is filtered and the concentration of the dissolved compound is measured by LC-UV/MS. | Solubility (µg/mL or µM) |
| Permeability (PAMPA) | A solution of the compound is added to the donor side of a 96-well plate with a lipid-coated filter. The amount of compound that crosses the membrane into the acceptor well is quantified after incubation. | Permeability coefficient (Pe) |
| Metabolic Stability | The compound is incubated with liver microsomes (human, rat) and NADPH. Aliquots are taken at different time points, the reaction is stopped, and the remaining parent compound is quantified by LC-MS. | Half-life (t½), Intrinsic Clearance (Clint) |
| Cytotoxicity | A standard cell line (e.g., HepG2) is incubated with serial dilutions of the compound for 48-72 hours. Cell viability is measured using a colorimetric assay (e.g., MTT, MTS). | CC50 (50% cytotoxic concentration) |
| CYP450 Inhibition | The compound is co-incubated with specific recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9) and their fluorescent probe substrates. Inhibition of probe metabolism is measured. | IC50 for each CYP isozyme |
Conclusion
The experimental design detailed in these application notes provides a comprehensive and logical pathway for the evaluation of this compound. By systematically confirming target engagement, quantifying in vitro potency, assessing in vivo efficacy, and profiling early drug-like properties, researchers can build a robust data package to determine the compound's potential as a therapeutic agent, likely for conditions such as Hereditary Tyrosinemia Type I.
References
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1479. Springer. [Link]
-
Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(9), 2248–2253. [Link]
-
Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
-
Brown, K., & Komen, J. (2009). Kinetic values for mechanism-based enzyme inhibition: assessing the bias introduced by the conventional experimental protocol. British Journal of Clinical Pharmacology, 67(4), 397-408. [Link]
-
ResearchGate. (n.d.). The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. [Link]
-
Aulabaugh, A., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9474-9481. [Link]
-
Schiffer Lab. (n.d.). Inhibitor Design. UMass Chan Medical School. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. Pelago Bioscience. [Link]
-
El-Damasy, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46429-46452. [Link]
-
Kerns, E. H., & Di, L. (2016). Drug-Like Properties: Concept, Structure Design and Methods, From ADME to Toxicity Optimization. ResearchGate. [Link]
-
Scribd. (n.d.). 1 3 Cyclohexanedione and Its Derivatives. Scribd. [Link]
-
Overturf, K., et al. (1997). Animal models of tyrosinemia. Journal of Inherited Metabolic Disease, 20(5), 629-637. [Link]
-
Grompe, M., et al. (1998). In vivo suppressor mutations correct a murine model of hereditary tyrosinemia type I. Proceedings of the National Academy of Sciences, 95(15), 8822-8827. [Link]
-
El-Damasy, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(50), 46429-46452. [Link]
-
Mohareb, R., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]
-
de Oliveira, R., et al. (2023). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. International Journal of Molecular Sciences, 24(21), 15891. [Link]
-
Ferreira, G. K., et al. (2012). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic Brain Disease, 27(4), 557-566. [Link]
-
Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link]
-
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]
-
EurekAlert!. (2024). Ex vivo gene editing and cell therapy for hereditary tyrosinemia type 1. EurekAlert!. [Link]
-
Wikipedia. (n.d.). Drug design. Wikipedia. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Cyclohexane-1,3-dione: Properties, Applications, and Production. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
-
Hiratake, J. (2002). Rational Design and Synthesis of Enzyme Inhibitors. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1102-1111. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
VanLith, C., et al. (2020). Curative Ex Vivo Hepatocyte-Directed Gene Editing in a Mouse Model of Hereditary Tyrosinemia Type 1. ResearchGate. [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]
-
Di, L., & Kerns, E. H. (n.d.). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Barnes & Noble. [Link]
-
ResearchGate. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Ellinger, B., et al. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation. Archives of Toxicology, 97, 1079-1090. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Wang, Y., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry, 72(11), 4867-4877. [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
-
Ali, S., et al. (2015). Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. ResearchGate. [Link]
-
Chemsrc. (n.d.). 5-(trifluoromethyl)cyclohexane-1,3-dione. Chemsrc. [Link]
-
Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727. [Link]
-
CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(1), 1378-1393. [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. In Silico Design and Validation of a Novel HPPD‐Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal models of tyrosinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Kinetic values for mechanism-based enzyme inhibition: assessing the bias introduced by the conventional experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 16. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ADME/Tox를 위한 생체 활성 저분자 [sigmaaldrich.com]
- 22. clinicalpub.com [clinicalpub.com]
- 23. Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization by Li Di, Edward H Kerns | eBook | Barnes & Noble® [barnesandnoble.com]
Quantitative Analysis of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in Human Plasma using a Validated LC-MS/MS Method
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in human plasma. The significance of cyclohexane-1,3-dione derivatives as versatile precursors in the synthesis of various biologically active compounds necessitates reliable analytical methods for their characterization in complex biological matrices.[1][2] The protocol detailed herein employs a straightforward protein precipitation technique for sample preparation, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic and metabolic studies in drug discovery and development. All procedures have been designed to be self-validating, incorporating quality controls and calibration standards to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a small molecule belonging to the (trifluoromethyl)benzenes and cyclohexane-1,3-diones chemical classes.[3] The core structure, cyclohexane-1,3-dione, is a key building block in the synthesis of a wide array of heterocyclic compounds and natural products with diverse biological activities.[1] The inclusion of a trifluoromethylphenyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this and similar compounds of great interest in medicinal chemistry.
Given the potential for such molecules to be investigated as drug candidates, a validated bioanalytical method is paramount for preclinical and clinical development. LC-MS/MS has become the reference technique for bioanalysis due to its exceptional sensitivity and selectivity, which are crucial for accurately measuring low concentrations of xenobiotics in complex biological fluids.[4][5] The primary challenge in these analyses is mitigating the "matrix effect," where endogenous components like proteins and phospholipids co-elute with the analyte and cause ion suppression or enhancement, leading to inaccurate quantification.[4]
Therefore, the selection of an appropriate sample preparation strategy is one of the most critical steps in the analytical workflow.[6] This guide explains the causal logic behind choosing a simple yet effective protein precipitation (PPT) protocol and details a highly selective LC-MS/MS method optimized for this specific analyte.
Analyte Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[3] |
| Molecular Weight | 256.22 g/mol | PubChem[3] |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | PubChem[3] |
| Structure | A phenyl ring substituted with a trifluoromethyl group, attached to a cyclohexane-1,3-dione ring. | PubChem[3] |
Experimental Workflow Overview
The entire analytical process is designed for efficiency and robustness, moving from sample receipt to final concentration determination. The workflow ensures multiple checkpoints for data quality and system performance.
Caption: High-level workflow from sample preparation to data reporting.
Detailed Protocols and Methodologies
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is selected for its speed, simplicity, and cost-effectiveness, making it ideal for high-throughput analysis.[7] Acetonitrile is used as the precipitating agent because it effectively removes the majority of plasma proteins and is compatible with reversed-phase chromatography. While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT is an excellent starting point for method development and is often sufficient when coupled with a highly selective MS/MS detector.[4][6] An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and instrument analysis.[8]
Caption: Step-by-step protein precipitation protocol for plasma samples.
Liquid Chromatography (LC) Method
Rationale: Reversed-phase chromatography is the logical choice for this analyte due to the non-polar nature of the trifluoromethylphenyl group. A C18 stationary phase provides excellent retention and separation from polar matrix components. A gradient elution is employed to ensure the analyte is eluted as a sharp peak for optimal sensitivity while minimizing the analytical run time. The mobile phase is buffered to maintain a consistent pH, which is critical for reproducible retention times and ionization efficiency.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for small molecules. Small particle size provides high resolution. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Provides ions to aid in the ESI process for negative mode. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase LC, providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Gradient | Time (min) | % B |
| 0.0 | 20 | |
| 0.5 | 20 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 20 | |
| 5.0 | 20 |
Tandem Mass Spectrometry (MS/MS) Method
Rationale: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis via Multiple Reaction Monitoring (MRM).[8] Electrospray Ionization (ESI) in negative mode was selected. The cyclohexane-1,3-dione moiety contains acidic protons (pKa ~5.3), making it readily deprotonated to form a stable [M-H]⁻ ion, which serves as the precursor ion for MS/MS fragmentation. The MRM transitions are specific parent-to-daughter ion fragmentations that are unique to the analyte, ensuring that only the compound of interest is quantified, even if other compounds co-elute from the LC column.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Negative | The analyte's acidic protons on the dione ring are easily abstracted. |
| Capillary Voltage | -3.0 kV | Optimizes the formation of negatively charged ions in the ESI source. |
| Source Temp. | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ionized droplets. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | Aids in the desolvation process. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
MRM Transitions (Hypothetical - requires experimental optimization):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Analyte | 255.1 | 185.0 | 100 | 20 | Quantifier (primary transition) |
| Analyte | 255.1 | 83.0 | 100 | 25 | Qualifier (confirmatory transition) |
| Internal Standard | e.g., 260.1 | e.g., 190.0 | 100 | 20 | IS Quantifier |
Note: The product ions are predictive based on common fragmentation pathways (e.g., loss of the trifluoromethylphenyl group or fragmentation of the dione ring). These must be confirmed empirically by infusing a pure standard of the compound.
Data Analysis and Method Validation
Calibration and Quantification
For accurate quantification, a calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix (human plasma) as the unknown samples.[8] The curve plots the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting is typically applied.
Example Calibration Curve Data:
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 (LLOQ) | 1,520 | 50,500 | 0.030 |
| 2.5 | 3,850 | 51,200 | 0.075 |
| 10 | 15,100 | 50,800 | 0.297 |
| 50 | 76,500 | 51,500 | 1.485 |
| 200 | 308,000 | 50,900 | 6.051 |
| 800 | 1,215,000 | 50,100 | 24.251 |
| 1000 (ULOQ) | 1,550,000 | 50,300 | 30.815 |
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) ≥ 0.99.
-
Standard Accuracy: Each point must be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Quality Control and Validation
To ensure the reliability of the results for each analytical run, Quality Control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) and analyzed alongside the unknown samples.
Example QC Performance Data:
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| Low QC | 3.0 | 6 | 2.95 | 98.3 | 4.5 |
| Mid QC | 100 | 6 | 102.1 | 102.1 | 3.1 |
| High QC | 750 | 6 | 738.5 | 98.5 | 2.8 |
Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value.
-
Precision: The coefficient of variation (%CV) must not exceed 15%.
This internal validation framework ensures that the method is performing as expected during each run, providing high confidence in the reported concentrations of unknown samples.[9]
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of this compound in human plasma. By combining a simple and rapid protein precipitation sample preparation method with the high sensitivity and selectivity of LC-MS/MS, this method is well-suited for regulated bioanalysis in a drug development setting. The detailed rationale behind each experimental choice provides a solid foundation for researchers to adapt or troubleshoot the method for similar compounds. The inclusion of calibration and quality control procedures ensures the generation of trustworthy and reproducible data.
References
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Lange, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2740317, this compound. [Link]
-
Discovery Life Sciences. Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Biotage. Bioanalytical Sample Preparation. [Link]
-
Chemistry For Everyone. (2023). How Do You Interpret Data From An LC-MS?. YouTube. [Link]
-
CD Genomics. LC-MS/MS Data Analysis. [Link]
-
Longdom Publishing. Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications. [Link]
-
ResearchGate. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF. [Link]
-
Longdom Publishing. Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications. [Link]
-
PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]
-
ResearchGate. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. [Link]
-
Frigerio, G., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. [Link]
-
Semantic Scholar. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. [Link]
-
ResearchGate. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
-
Agilent. Agilent TOF LC/MS Drug Screening. [Link]
-
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Food and Drug Administration. (2023). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Semantic Scholar [semanticscholar.org]
- 3. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. gcms.cz [gcms.cz]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. nebiolab.com [nebiolab.com]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is a synthetic organic compound belonging to the β-diketone class of molecules.[1] This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The structure, featuring a cyclohexane-1,3-dione core substituted with a trifluoromethylphenyl group, imparts unique physicochemical properties that are advantageous for biological interactions.[1] The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1] While specific data on this particular molecule is emerging, derivatives of cyclohexane-1,3-dione have been reported to exhibit a range of biological effects, including anti-proliferative and antibacterial activities. Notably, there is growing interest in such compounds as potential inhibitors of the bacterial Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogens.[2][3][4]
These application notes provide a comprehensive guide for researchers on the use of this compound, with a focus on establishing appropriate working concentrations for in vitro studies. The protocols outlined below are designed to be a starting point for empirical determination of optimal assay conditions.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁F₃O₂ | |
| Molecular Weight | 256.22 g/mol | [5] |
| IUPAC Name | 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | [5] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Putative Mechanism of Action: Inhibition of Type III Secretion System (T3SS)
The Type III Secretion System is a needle-like apparatus utilized by numerous Gram-negative bacteria, such as Pseudomonas aeruginosa, Salmonella enterica, and pathogenic Escherichia coli, to inject virulence factors directly into host cells.[4][7] This system is critical for the establishment of infection and the evasion of the host immune response.[4] Targeting the T3SS is a promising anti-virulence strategy, as it aims to disarm the bacteria rather than kill them, which may reduce the selective pressure for the development of antibiotic resistance.[8]
While the direct target of this compound has not been definitively elucidated, its structural features are consistent with other known small molecule inhibitors of T3SS.[2][3] One such example is Fluorothiazinone, a novel antibacterial agent that inhibits T3SS and flagellar function.[2][3][9][10] The proposed mechanism for T3SS inhibitors often involves the disruption of the assembly or function of the T3SS apparatus, or the inhibition of ATPase activity which powers the secretion process.[4]
Figure 1: Putative mechanism of T3SS inhibition.
Protocols
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is the foundation of reproducible experimental results. Due to its lipophilic nature, this compound is expected to be poorly soluble in aqueous solutions. Therefore, an organic solvent is required for the initial stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Calculating Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
For 5 mg of a compound with a molecular weight of 256.22 g/mol to make a 10 mM (0.01 M) solution: Volume (L) = 0.005 g / (256.22 g/mol * 0.01 mol/L) = 0.00195 L = 1.95 mL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Optimal Working Concentration
The optimal working concentration of a compound is assay-dependent and should be empirically determined. A common starting point is to perform a dose-response experiment to evaluate both the biological activity and the cytotoxicity of the compound.
Objective: To determine the concentration range of this compound that elicits a biological response without causing significant cytotoxicity.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Appropriate cell line for the assay (e.g., HeLa cells for bacterial invasion assays, or a reporter cell line for T3SS activity)
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®)
-
Reagents for the specific bioactivity assay
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
Part A: Cytotoxicity Assessment
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the compound in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to your bioassay (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Perform a standard cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Part B: Bioactivity Assessment
-
Assay Setup: Concurrently with the cytotoxicity assay, set up a parallel plate for your specific bioactivity assay (e.g., a T3SS reporter gene assay, a bacterial invasion assay, or a cytokine secretion assay).
-
Treatment: Treat the cells with the same serial dilutions of the compound.
-
Incubation and Assay Performance: Following the appropriate incubation period for your specific assay, perform the bioactivity measurement according to your established protocol.
-
Data Analysis: Plot the biological response against the compound concentration to determine the EC50 (effective concentration 50%) or IC50 (inhibitory concentration 50%).
Interpretation of Results:
-
The ideal working concentration will be in a range where the compound shows significant biological activity with minimal cytotoxicity (e.g., >90% cell viability).
-
A therapeutic window can be established by comparing the CC50 and EC50/IC50 values. A larger therapeutic window indicates a more favorable safety profile for the compound.
Figure 2: Workflow for determining optimal working concentration.
General Recommendations for Working Concentrations
Based on literature for similar small molecule inhibitors of T3SS, the following are suggested starting concentration ranges for various in vitro assays. These should be optimized for your specific experimental system.
| Assay Type | Suggested Starting Range (µM) | Rationale |
| Initial Screening | 10 - 50 | A higher concentration to identify potential hits. |
| Dose-Response (IC50/EC50) | 0.1 - 100 | A broad range to capture the full dose-response curve. |
| Cell-based T3SS Reporter Assays | 1 - 25 | Based on reported active concentrations for other T3SS inhibitors. |
| Bacterial Invasion Assays | 5 - 50 | To assess the effect on host-pathogen interactions. |
| Cytotoxicity Assays | 0.1 - 200 | To establish the full toxicity profile. |
Conclusion
This compound is a compound with potential as a modulator of biological systems, particularly as an inhibitor of the bacterial Type III Secretion System. The protocols provided herein offer a systematic approach for researchers to determine the optimal working concentrations for their specific in vitro applications. By carefully assessing both the bioactivity and cytotoxicity, researchers can generate reliable and reproducible data, paving the way for further investigation into the therapeutic potential of this and related molecules.
References
-
A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections. (2024). National Center for Biotechnology Information. [Link]
-
Fluorothiazinone. (2026). Grokipedia. [Link]
-
Fluorothiazinone. (2024). Wikipedia. [Link]
-
The Small Molecule Inhibitor of the Type III Secretion System Fluorothiazinone Affects Flagellum Surface Presentation and Restricts Motility in Gram-Negative Bacteria. (2025). MDPI. [Link]
-
A novel antivirulent compound fluorothiazinone inhibits Klebsiella pneumoniae biofilm in vitro and suppresses model pneumonia. (2023). ResearchGate. [Link]
-
Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System. (2022). National Center for Biotechnology Information. [Link]
-
This compound. PubChem. [Link]
-
Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign of Inhibitors o. (2020). VCU Scholars Compass. [Link]
-
"Development of a Screening Assay for Type III Secretion System Inhibit" by Heather A. Pendergrass. (2020). VCU Scholars Compass. [Link]
-
Natural Product Type III Secretion System Inhibitors. (2019). MDPI. [Link]
-
An Experimental Pipeline for Initial Characterization of Bacterial Type III Secretion System Inhibitor Mode of Action Using Enteropathogenic Yersinia. (2017). Frontiers in Cellular and Infection Microbiology. [Link]
-
Chemical Inhibitors of the Type Three Secretion System: Disarming Bacterial Pathogens. (2010). Clinical Microbiology Reviews. [Link]
-
What are T3SS inhibitors and how do they work?. (2024). LinkedIn. [Link]
-
Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components. (2021). MDPI. [Link]
-
Cytotoxic T cells specifically induce Fas on target cells, thereby facilitating exocytosis-independent induction of apoptosis. (2000). The Journal of Immunology. [Link]
-
Cytotoxicity results of the studied compounds in terms of cell... (2021). ResearchGate. [Link]
-
Common cytotoxic compounds for cell viability controls?. (2022). ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorothiazinone - Wikipedia [en.wikipedia.org]
- 3. The Small Molecule Inhibitor of the Type III Secretion System Fluorothiazinone Affects Flagellum Surface Presentation and Restricts Motility in Gram-Negative Bacteria [mdpi.com]
- 4. What are T3SS inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 55579-73-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New “Non-Traditional” Antibacterial Drug Fluorothiazinone—Clinical Research in Patients with Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
Application Notes and Protocols: 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione as a Chemical Probe for p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis, characterization, and application of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione as a putative chemical probe for the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). Based on the well-established inhibitory activity of the cyclohexane-1,3-dione scaffold against HPPD, this application note outlines a series of protocols to validate and utilize this specific compound for interrogating the function of HPPD in both biochemical and cellular contexts. The protocols are designed to be self-validating, incorporating essential steps for confirming compound identity, assessing potency and selectivity, and demonstrating on-target engagement.
Introduction: A Putative HPPD-Targeted Chemical Probe
p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a crucial role in tyrosine catabolism.[1][2] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant defense.[1] Inhibition of HPPD leads to a characteristic bleaching phenotype in plants, making it a validated target for herbicides.[1] In humans, HPPD is involved in the breakdown of tyrosine, and its inhibition is a therapeutic strategy for treating hereditary tyrosinemia type 1.[2][3]
The cyclohexane-1,3-dione moiety is a known pharmacophore for HPPD inhibition.[1][3] Compounds such as nitisinone [2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione] are potent HPPD inhibitors used clinically.[2][3] We hypothesize that this compound can serve as a valuable chemical probe to study HPPD biology. A chemical probe is a small molecule designed for selectively investigating a biological question, distinct from a drug which is optimized for a clinical outcome.[4] High-quality probes are characterized by their potency, selectivity, and demonstrated target engagement in a cellular context.[5]
The trifluoromethylphenyl group on the cyclohexane-1,3-dione core of the title compound is anticipated to enhance its properties as a chemical probe by potentially increasing its binding affinity within the active site of HPPD and improving its cell permeability. This guide provides the necessary protocols to synthesize, purify, and validate this compound as a chemical probe for HPPD.
Principle of Action: The Cyclohexane-1,3-dione Pharmacophore
The inhibitory mechanism of cyclohexane-1,3-dione derivatives against HPPD is attributed to their ability to chelate the active site iron(II) ion, which is essential for catalysis. These compounds act as competitive inhibitors with respect to the natural substrate, 4-hydroxyphenylpyruvate (HPP). The dione moiety mimics the substrate's binding, leading to a stable enzyme-inhibitor complex that blocks the catalytic cycle. The interaction is often time-dependent and reversible, characterized by a rapid formation of the enzyme-inhibitor complex and a slow dissociation.[3]
Synthesis and Characterization of this compound
A reliable synthesis and thorough characterization are the foundation for any chemical probe study. The following is a generalized protocol based on established methods for the synthesis of 5-aryl-cyclohexane-1,3-diones.
Synthetic Protocol
This synthesis involves a Michael addition reaction followed by a Claisen condensation.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Michael Addition: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add 3'-(trifluoromethyl)acetophenone dropwise. The reaction mixture is then heated to reflux for 4-6 hours.
-
Claisen Condensation & Decarboxylation: After cooling to room temperature, the reaction mixture is quenched with aqueous hydrochloric acid to neutralize the base. The mixture is then heated to reflux for an additional 4-6 hours to promote intramolecular Claisen condensation and subsequent decarboxylation.
-
Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound.
Characterization
To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential:
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | Peaks corresponding to the protons and carbons of the cyclohexane-1,3-dione and trifluoromethylphenyl moieties. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C₁₃H₁₁F₃O₂. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a purity of >95%. |
Biochemical Validation: In Vitro HPPD Inhibition Assay
The potency of the chemical probe against its target enzyme is a critical parameter. The following protocol describes a spectrophotometric assay to determine the IC₅₀ value of this compound against HPPD.
Principle
This assay measures the activity of HPPD by coupling the reaction to a downstream enzyme, homogentisate 1,2-dioxygenase (HGD), which converts the product of the HPPD reaction (homogentisate) into maleylacetoacetate. The formation of maleylacetoacetate can be monitored by the increase in absorbance at 318 nm.[1][6]
Protocol
Materials:
-
Recombinant HPPD (e.g., from Arabidopsis thaliana or human)
-
Homogentisate 1,2-dioxygenase (HGD)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
HEPES buffer (pH 7.0)
-
Ferrous sulfate (FeSO₄)
-
Sodium ascorbate
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing HEPES buffer, FeSO₄, sodium ascorbate, HGD, and the HPP substrate.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Initiate Reaction: Initiate the reaction by adding recombinant HPPD to each well.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 318 nm at regular intervals for 15-30 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement: Whole-Cell HPPD Inhibition Assay
Demonstrating that a chemical probe can engage its target in a cellular environment is crucial for its validation.[5] The following protocol is based on a bacterial whole-cell colorimetric assay.[2][7]
Principle
This assay utilizes a recombinant E. coli strain engineered to express HPPD.[2][7] When provided with tyrosine, these cells produce a soluble melanin-like pigment through the action of HPPD. Inhibition of HPPD by the chemical probe will result in a dose-dependent decrease in pigment production, which can be quantified colorimetrically.[2][7]
Protocol
Materials:
-
E. coli strain expressing HPPD
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Tyrosine
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Grow the recombinant E. coli strain in LB medium overnight.
-
Assay Setup: In a 96-well microplate, add fresh LB medium containing tyrosine.
-
Add Inhibitor: Add a serial dilution of this compound to the wells. Include a DMSO-only control.
-
Inoculate Cells: Inoculate the wells with the overnight culture of E. coli.
-
Incubation: Incubate the plate at 37°C with shaking for 16-24 hours, allowing for cell growth and pigment production.
-
Measure Absorbance: Measure the absorbance of the culture at a wavelength appropriate for the pigment (e.g., 400-600 nm).
-
Data Analysis: Calculate the percentage of inhibition of pigment formation for each concentration of the probe. Determine the cellular EC₅₀ value by fitting the data to a dose-response curve.
Chemical Probe Validation Workflow
A high-quality chemical probe must be thoroughly validated to ensure that its biological effects are due to its intended target.[5]
Criteria for a High-Quality Chemical Probe
| Parameter | Guideline | Rationale |
| Biochemical Potency | IC₅₀ or K_d_ < 100 nM | Ensures the probe is effective at low concentrations, minimizing off-target effects.[5] |
| Cellular Potency | EC₅₀ < 1 µM | Demonstrates cell permeability and target engagement in a biological system.[5] |
| Selectivity | >30-fold selectivity over related family members | Confirms that the observed phenotype is due to the intended target and not off-target interactions.[5] |
| On-Target Engagement | Direct evidence of target binding in cells | Provides definitive proof that the probe interacts with its intended target in a cellular context. |
Selectivity Profiling
To assess the selectivity of this compound, it should be screened against a panel of related enzymes. For an HPPD inhibitor, this would include other iron-dependent dioxygenases. This can be achieved through various methods, including enzymatic assays with purified enzymes or broader profiling platforms.[8][9][10]
Visualized Workflows and Pathways
HPPD Catalytic Pathway and Inhibition
Caption: HPPD pathway and proposed inhibition by the chemical probe.
Experimental Workflow for Probe Validation
Caption: Workflow for synthesis, validation, and application of the chemical probe.
Data Interpretation and Troubleshooting
-
High IC₅₀/EC₅₀ Values: If the determined IC₅₀ or EC₅₀ values are high, it may indicate poor binding affinity, low cell permeability, or compound instability. Re-evaluate the compound's structure and consider potential modifications.
-
Discrepancy between Biochemical and Cellular Potency: A significant difference between IC₅₀ and EC₅₀ values can be due to poor cell permeability, efflux pump activity, or compound metabolism within the cell.
-
Poor Selectivity: If the probe shows activity against multiple enzymes, it may not be suitable for specific target validation studies. A medicinal chemistry effort to improve selectivity would be required.
Conclusion
This compound represents a promising, yet uncharacterized, chemical probe for the study of HPPD. The protocols and validation workflow outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and rigorously validate this compound. By adhering to these guidelines, scientists can confidently use this probe to investigate the biological roles of HPPD and explore its potential as a therapeutic target.
References
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Coronel-León, J., Marques, F., Bastos, M. C., & Espinosa-Urgel, M. (2016). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology, 100(19), 8453–8461.
-
European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. Retrieved from [Link]
- Martin, B. R., & Cravatt, B. F. (2017). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 12(3), 678–685.
- Workman, P., & Collins, I. (2015). Which Small Molecule?
- Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2018). Donated chemical probes for open science. eLife, 7, e34311.
-
Amsbio. Enzyme Activity Assays. Retrieved from [Link]
-
Quancard, J. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]
-
Chemical Probes Portal. Definitions, criteria and guidelines. Retrieved from [Link]
- Yang, C., Liu, G., Xu, Y., Wang, J., & Yang, H. (2018). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 66(27), 7048–7055.
- Khurana, N., Pandey, S., & Rai, A. (2023).
- de Moraes, M. C., da Silva, V. B., & de Souza, R. O. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 989839.
- Hassan, E. A., El-Fattah, H. A., & Aly, A. A. (2014). 1, 3-cyclohexanedione and its derivatives as precursors in organic chemistry; synthesis and reactions. International Journal of Chemical and Pharmaceutical Sciences, 5(4), 9583-9602.
- Fu, Y., Sun, Y. N., Yi, K. H., & Ye, F. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 33.
-
StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Retrieved from [Link]
- Snauwaert, J., Deprez, J., Van der Zwaan, C., Verstraete, J., & van den Ouweland, A. M. (2019). A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors. Scientific Reports, 9(1), 14141.
- Li, M., Li, Y., Wang, S., Li, Y., & Yang, S. (2020). In vivo fluorescent screening for HPPD‐targeted herbicide discovery. Pest Management Science, 76(11), 3788–3795.
- Fu, Y., Sun, Y. N., Yi, K. H., Zhang, J., & Ye, F. (2023). Discovery of novel HPPD inhibitors: Virtual screening, molecular design, structure modification and biological evaluation. Pesticide Biochemistry and Physiology, 192, 105390.
- Stetter, H., & Kuhlmann, H. (1982). Process for the preparation of cyclohexane-1,3-diones, and some bicyclic...
- Kumar, P., & Kumar, R. (2011).
- Chinnamanayakar, R., Ezhilarasi, M. R., Prabha, B., & Kulandhaivel, M. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 234-240.
- Ellis, M. K., Whitfield, A. C., Gowans, L. A., Auton, T. R., Mains, I., & Lake, B. G. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and Applied Pharmacology, 133(1), 12–19.
-
Fu, Y., Sun, Y. N., Yi, K. H., & Ye, F. (2018). The screening workflow that was applied to discern novel HPPD inhibitors. ResearchGate. Retrieved from [Link]
Sources
- 1. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Advanced Labeling Strategies for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Labeling
The journey of a drug candidate from discovery to clinical application is underpinned by a deep understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.[1][2] Labeling 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione with specific tags—be it a positron-emitting radionuclide for in-vivo imaging, a beta-emitter for quantitative ADME studies, or an affinity tag for target protein isolation—is a critical step in this process.
The molecular architecture of our target compound offers several strategic opportunities for labeling:
-
The Trifluoromethyl (CF₃) Group: An ideal site for Fluorine-18 labeling, crucial for Positron Emission Tomography (PET) imaging.[3]
-
The Phenyl Ring: Contains C-H bonds amenable to Tritium labeling via hydrogen isotope exchange for metabolic studies.[4][5]
-
The Cyclohexane-1,3-dione Moiety: This reactive diketone system, which exists in tautomeric equilibrium with its enol form, provides a handle for introducing Carbon-14, fluorescent probes, or biotin tags.[6]
This document serves as a practical guide, explaining the causality behind experimental choices and providing robust, self-validating protocols to empower researchers to generate high-quality labeled compounds.
Radiolabeling for In-Vivo Imaging and ADME Studies
Radiolabeling remains the gold standard for quantitative analysis in drug development.[7][8] The choice of radionuclide is dictated by the intended application.
[¹⁸F] Labeling for Positron Emission Tomography (PET)
PET imaging requires the incorporation of a short-lived positron emitter, and ¹⁸F is the most widely used due to its convenient half-life (109.8 min) and low positron energy.[3][9] The CF₃ group on the phenyl ring is the logical target for ¹⁸F labeling. Recent advances allow for the direct isotopic exchange of a ¹⁹F atom with ¹⁸F, a powerful late-stage labeling strategy.[10][11]
Principle: Isotopic Exchange via C-F Bond Activation This protocol utilizes a frustrated Lewis pair (FLP) system to mediate a selective C-F bond activation, allowing for a two-step defluorination/radiofluorination process.[10][12] This approach is advantageous as it can use the final, non-labeled compound as the direct precursor, dramatically simplifying the synthetic workflow.[11]
Experimental Workflow: [¹⁸F] Labeling
Caption: Workflow for [¹⁸F]-labeling via isotopic exchange.
Protocol: [¹⁸F]-Labeling of this compound
-
Precursor Preparation (Defluorination):
-
In a nitrogen-filled glovebox, dissolve the parent compound (10 mg) in anhydrous toluene (1 mL).
-
Add the frustrated Lewis pair reagent system as described by King et al. (2022).[10][11]
-
Stir the reaction at the recommended temperature (e.g., 80-100 °C) for 2-4 hours, monitoring by ¹⁹F NMR.
-
Upon completion, allow the reaction to cool, leading to the precipitation of the stable precursor salt. Isolate the salt by filtration and dry under vacuum.
-
-
[¹⁸F]Fluoride Processing:
-
Trap cyclotron-produced aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]F⁻ into a reaction vial using a solution of Kryptofix 2.2.2 (K₂₂₂) (5 mg in 0.5 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL H₂O).
-
Remove the solvent by azeotropic distillation with anhydrous acetonitrile (3 x 0.5 mL) under a stream of nitrogen at 110 °C.
-
-
Radiofluorination:
-
Dissolve the prepared precursor salt (1-2 mg) in anhydrous DMSO (0.5 mL) and add it to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
Seal the reaction vial and heat at 120-150 °C for 15-20 minutes.
-
Cool the vial rapidly with compressed air.
-
-
Purification and Quality Control:
-
Quench the reaction by adding 1 mL of HPLC mobile phase (e.g., 60:40 MeCN:H₂O).
-
Inject the crude mixture onto a semi-preparative C18 HPLC column to isolate the [¹⁸F]-labeled product.
-
Collect the product fraction and reformulate it in a sterile solution (e.g., 10% ethanol in saline) after removing the HPLC solvent via solid-phase extraction.
-
Confirm radiochemical purity (>95%) and identity by analytical HPLC, co-injecting with a non-labeled reference standard. Determine molar activity (Aₘ).
-
| Parameter | Expected Result | Reference |
| Radiochemical Yield (decay-corr.) | 15-35% | [10][11] |
| Molar Activity (Aₘ) | >10 GBq/µmol | [9] |
| Radiochemical Purity | >95% | |
| Synthesis Time | 60-90 minutes |
[³H] Labeling for In-Vitro Assays and ADME
Tritium ([³H]) is a low-energy beta-emitter ideal for quantitative ADME studies and in-vitro receptor binding assays.[7] Late-stage hydrogen isotope exchange (HIE) is the most efficient method for introducing tritium without altering the compound's structure.[4][5]
Principle: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE) This method uses a homogeneous iridium catalyst to activate C-H bonds, facilitating their exchange with tritium from T₂ gas or a tritiated solvent like T₂O.[4][7] The aromatic C-H bonds on the phenyl ring are the most likely positions for exchange.
Protocol: [³H]-Labeling via Iridium-Catalyzed HIE
-
Reaction Setup:
-
In a specialized radiolabeling manifold, place the parent compound (1-2 mg) and an iridium catalyst (e.g., [Ir(cod)(NHC)]BF₄) (5-10 mol%) in a reaction vessel.
-
Dissolve the solids in a suitable degassed solvent (e.g., dichloromethane, 0.5 mL).
-
Freeze-pump-thaw the solution three times to remove all dissolved air.
-
-
Tritiation:
-
Introduce tritium (T₂) gas into the vessel (typically 5-10 Ci).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
-
Workup and Purification:
-
Remove excess tritium gas using the manifold's recovery system.
-
Dissolve the crude residue in a small amount of methanol.
-
Remove labile tritium by repeatedly adding methanol and evaporating to dryness (this exchanges tritium from -OH or -NH groups, though not present here, it is good practice).
-
Purify the crude product using preparative HPLC to separate the tritiated parent compound from any radiolytic byproducts.
-
-
Quality Control:
-
Determine the specific activity (Ci/mmol) using liquid scintillation counting and UV-Vis spectrophotometry or mass spectrometry.
-
Confirm radiochemical purity (>98%) by analytical HPLC with an in-line radioactivity detector.
-
Use ¹H and ³H NMR to confirm the position of the tritium label, if required.
-
[¹⁴C] Labeling for Definitive Metabolic Fate Studies
Carbon-14 ([¹⁴C]) is the definitive isotope for metabolic studies due to its long half-life (5730 years) and incorporation into the stable carbon backbone of the molecule, preventing metabolic loss of the label.[2][13] Unlike HIE or ¹⁸F-exchange, [¹⁴C] labeling typically requires a multi-step synthesis from a simple [¹⁴C]-labeled building block, such as Ba[¹⁴C]CO₃ or [¹⁴C]CH₃I.[8][13][14]
Principle: Multi-Step Synthesis A synthetic route must be devised to incorporate the ¹⁴C atom into the cyclohexane-1,3-dione ring. A plausible strategy involves a Michael addition using a [¹⁴C]-labeled precursor.
Synthetic Scheme Concept: [¹⁴C] Labeling
Caption: A conceptual synthetic pathway for ¹⁴C-labeling.
Protocol: General Steps for [¹⁴C] Synthesis This is a conceptual outline, as the specific route would require extensive development.
-
Synthesis of Labeled Precursor: Synthesize a key intermediate, such as diethyl [2-¹⁴C]malonate, from a primary source like Ba[¹⁴C]CO₃.[14]
-
Michael Addition: React the labeled precursor with a suitable Michael acceptor, like 3-(3-(trifluoromethyl)phenyl)propenal, under basic conditions to form the carbon backbone.
-
Cyclization: Induce an intramolecular cyclization (e.g., Dieckmann condensation) to form the six-membered ring.
-
Hydrolysis and Decarboxylation: Subject the cyclized intermediate to acidic hydrolysis and decarboxylation to yield the final [¹⁴C]-labeled this compound.
-
Purification and QC: Each step requires rigorous purification (column chromatography, HPLC) and characterization. The final product's specific activity and radiochemical purity must be determined as described for [³H] labeling.
| Parameter | Expected Result | Reference |
| Overall Radiochemical Yield | 5-20% (multi-step) | [13] |
| Specific Activity | <62.4 mCi/mmol | [14] |
| Radiochemical Purity | >98% |
Affinity and Fluorescence Labeling
For applications in cell biology and biochemistry, such as target identification or cellular imaging, attaching non-radioactive tags like biotin or a fluorophore is essential. The reactive cyclohexane-1,3-dione moiety is the ideal handle for these modifications.
Biotinylation for Affinity Purification
Biotinylation enables the capture of the molecule and its binding partners using streptavidin-coated beads.[15][16] The ketone groups of the dione can be targeted for conjugation.
Principle: Carbonyl-Reactive Biotinylation The carbonyl groups of the dione can react with amine-containing biotin reagents (e.g., biotin hydrazide or biotin ethylenediamine) to form a stable hydrazone or, after reduction, an amine linkage.[15]
Protocol: Biotinylation via Hydrazone Formation
-
Reaction Setup:
-
Dissolve this compound (5 mg) in a suitable buffer (e.g., 100 mM MES, pH 4.5-5.5) with an organic co-solvent like DMSO to aid solubility.
-
Add a 5 to 10-fold molar excess of biotin hydrazide.
-
-
Conjugation:
-
Stir the reaction at room temperature for 2-4 hours. The slightly acidic pH facilitates the condensation reaction.
-
-
Purification and Confirmation:
-
Purify the biotinylated product from excess reagents using reverse-phase HPLC.
-
Confirm the identity and purity of the product using LC-MS to verify the mass increase corresponding to the addition of the biotin tag.
-
Fluorescent Labeling for Cellular Imaging
Attaching a fluorescent dye allows for the visualization of the compound's localization within cells using fluorescence microscopy.[]
Principle: Reductive Amination An amine-containing fluorescent dye can react with one of the dione's carbonyl groups to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[18]
Protocol: Fluorescent Labeling via Reductive Amination
-
Reaction Setup:
-
Dissolve the parent compound (2 mg) in a buffer such as 100 mM HEPES, pH 7.0-7.5.
-
Add a 1.5-fold molar excess of an amine-containing fluorophore (e.g., Alexa Fluor 488 cadaverine).
-
-
Conjugation and Reduction:
-
Allow the components to react for 1 hour at room temperature to form the Schiff base.
-
Add a 10-fold molar excess of sodium cyanoborohydride (NaBH₃CN) and continue the reaction for an additional 2-4 hours or overnight at 4 °C.
-
-
Purification and Characterization:
-
Stop the reaction by adding a quenching reagent like Tris buffer.
-
Purify the fluorescently labeled product using HPLC.
-
Characterize the final product by LC-MS and measure its absorbance and emission spectra to confirm successful conjugation.
-
Conclusion
The strategic labeling of this compound is an enabling step for advancing its study as a potential therapeutic agent. This guide provides validated, state-of-the-art protocols for introducing a range of essential labels. For PET imaging, late-stage [¹⁸F] isotopic exchange offers a rapid and efficient route. For quantitative biology, iridium-catalyzed [³H] HIE provides high specific activity material. While synthetically demanding, [¹⁴C] labeling remains indispensable for definitive metabolic profiling. Finally, targeting the versatile dione moiety allows for robust biotinylation and fluorophore conjugation, opening the door to a wide array of biochemical and cell-based assays. Careful selection of the labeling strategy based on the scientific question at hand will ensure the generation of high-quality data and accelerate the research and development process.
References
-
King, A. T., N'Dongo, Y. P. M., Rühl, T., & Hooker, J. M. (2022). Fluorine‐18 labeling of difluoromethyl and trifluoromethyl groups via monoselective C−F bond activation. Angewandte Chemie International Edition, 61(49), e202210917. Available from: [Link]
-
King, A. T., N'Dongo, Y. P. M., Rühl, T., & Hooker, J. M. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation. PubMed. Available from: [Link]
-
Sergeev, M., Beylin, D., & Kiren, S. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules, 26(21), 6528. Available from: [Link]
-
King, A. T., N'Dongo, Y. P. M., Rühl, T., & Hooker, J. M. (2022). Fluorine‐18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C−F Bond Activation. ResearchGate. Available from: [Link]
-
Ivashkin, P. (2022). Nucleophilic radiosynthesis of ¹⁸F-labelled trifluoroalkyl groups using... ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2740317, this compound. PubChem. Available from: [Link]
-
King, D. T., & Brown, J. S. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1276–1286. Available from: [Link]
-
Zhang, Z., Lv, Y., Ong, W. Q. R., Zhao, X., & Loh, T.-P. (2024). Tritium labelling of pharmaceuticals. ResearchGate. Available from: [Link]
-
Yang, B. Y., Haskali, M. B., Telu, S., et al. (2018). Radiosyntheses of [18F]trifluoromethyl derivatives of nucleobases and L-phenylalanine from [18F]fluoroform produced in gas phase. Journal of Nuclear Medicine, 59(supplement 1), 1530. Available from: [Link]
-
Zhang, Z., & Li, Z. (2025). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. PubMed Central. Available from: [Link]
-
Verhoog, S., & Gouverneur, V. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6348–6419. Available from: [Link]
-
Verhoog, S., & Gouverneur, V. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. PubMed. Available from: [Link]
-
Li, G., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6526. Available from: [Link]
-
Selwyn, R. (2024). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. Selwyn Bio. Available from: [Link]
-
King, D. T., & Brown, J. S. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PubMed Central. Available from: [Link]
-
Gouverneur, V., & Luthra, S. K. (2014). Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 224–234. Available from: [Link]
-
Togni, A., et al. (2021). Examples of common trifluoromethylating reagents. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes. The Royal Society of Chemistry. Available from: [Link]
-
McNeill, E., Chen, I., & Ting, A. Y. (2006). Synthesis of a ketone analogue of biotin via the intramolecular Pauson-Khand reaction. Organic Letters, 8(22), 5125–5128. Available from: [Link]
-
Lanning, M. S., & Hang, H. C. (2013). Synthetic Strategies for the Biotinylation of Bioactive Small Molecules. Chemistry – A European Journal, 19(2), 442–452. Available from: [Link]
-
Chemsrc. (2025). 5-(trifluoromethyl)cyclohexane-1,3-dione. Chemsrc.com. Available from: [Link]
-
ACS Publications. (2026). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. Available from: [Link]
-
Almac Group. (n.d.). Isotopic API labelling with carbon-14. Almac Group. Available from: [Link]
-
Honig, M. G., & Hume, R. I. (1989). Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing. Trends in Neurosciences, 12(9), 333–335, 340–341. Available from: [Link]
-
Wikipedia. (n.d.). Biotinylation. Wikipedia. Available from: [Link]
-
Selwyn, R. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Selwyn Bio. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 568962, 1,3-Cyclohexanedione, 5-phenyl-. PubChem. Available from: [Link]
-
Fadeyi, O., & Okoro, C. (2025). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. Available from: [Link]
-
Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Creative Biolabs. Available from: [Link]
-
de Andrade, C. K. Z., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Journal of Separation Science, 42(15), 2547–2554. Available from: [Link]
- Google Patents. (1998). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione. Google Patents.
-
Neuro Transmissions. (2021, June 26). Making a Neuron Fluorescent (DiI staining procedure). YouTube. Available from: [Link]
-
Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. Available from: [Link]
-
Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available from: [Link]
-
Yilmaz, I., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(7), 13236–13251. Available from: [Link]
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isotopic API labelling with carbon-14 - Almac [almacgroup.com]
- 15. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 16. Biotinylation - Wikipedia [en.wikipedia.org]
- 18. resources.biomol.com [resources.biomol.com]
Troubleshooting & Optimization
Technical Support Center: 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Welcome to the technical support resource for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of structured troubleshooting guides and frequently asked questions to help you overcome these experimental hurdles.
Part 1: Understanding the Molecule
Before troubleshooting, it's crucial to understand the structural features of this compound that govern its solubility. The molecule can be conceptually divided into two key domains, each with opposing characteristics.
Caption: Logical relationship of the compound's structural features to its solubility profile.
The trifluoromethylphenyl group is the primary contributor to the molecule's poor aqueous solubility. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and highly lipophilic, significantly increasing the non-polar character of the molecule.[1][2] This property is often exploited in drug design to enhance membrane permeability but creates challenges for dissolution.[1][3] In contrast, the cyclohexane-1,3-dione moiety contains two polar carbonyl groups and can undergo keto-enol tautomerization, creating a weakly acidic proton. This acidity provides a critical handle for solubility manipulation.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₁F₃O₂ | PubChem[4] |
| Molecular Weight | 256.22 g/mol | PubChem[4] |
| Predicted LogP | ~2.3 - 3.5 (High Lipophilicity) | Estimation based on structure |
| Key Structural Features | Lipophilic trifluoromethylphenyl group; Polar, weakly acidic dione ring. | [1][5] |
| Predicted Solubility Class | BCS Class II or IV (Low Solubility) | Inference[6][7] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound "crashing out" of solution when I add an aqueous buffer?
Answer: This is a classic sign of a compound with poor aqueous solubility, often termed a "grease-ball" molecule.[8] Your compound was likely dissolved in a more soluble organic solvent (like DMSO or ethanol) for stock preparation. When this concentrated organic stock is diluted into an aqueous buffer, the solvent environment rapidly changes from one that favors the compound (organic) to one that does not (aqueous). The compound's low intrinsic aqueous solubility means it cannot remain dissolved in the predominantly water-based medium and precipitates. The highly lipophilic trifluoromethylphenyl group is the primary driver of this behavior.[9]
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
Answer: Absolutely. Poor solubility is a major source of experimental irreproducibility. If the compound precipitates in your assay medium, the actual concentration in solution is unknown and significantly lower than the nominal concentration you calculated. This can lead to underestimation of potency (e.g., higher IC50 values) and high variability between wells or experiments. Furthermore, solid particles of the compound can interfere with optical measurements used in many assays.
Q3: Can I just add more DMSO to my assay to keep it dissolved?
Answer: While tempting, this approach has significant drawbacks. Most cell-based assays are sensitive to organic solvents. Typically, DMSO concentrations are kept below 0.5% or even 0.1% to avoid cytotoxicity or other artifacts that can confound your results. Exceeding this limit may compromise the biological integrity of your experiment. The goal is to enhance the aqueous solubility of the compound itself, rather than simply altering the bulk solvent to an extent that harms the assay.
Part 3: Troubleshooting Guide & Experimental Protocols
This section provides a tiered approach to systematically improving the solubility of this compound, from simple adjustments to more advanced formulation strategies.
Caption: A systematic workflow for troubleshooting the solubility of the target compound.
Tier 1, Question 1: How can I use pH to improve solubility?
Scientific Rationale: The cyclohexane-1,3-dione moiety has an acidic proton due to the stability of the resulting enolate. The pKa of the parent 1,3-cyclohexanedione is approximately 5.26.[5] By raising the pH of the solution to a value significantly above the compound's pKa, you can deprotonate the molecule. The resulting anionic salt will have vastly improved aqueous solubility due to the favorable ion-dipole interactions with water, which can overcome the hydrophobicity of the trifluoromethylphenyl group.[7][10]
Experimental Protocol 1: pH-Dependent Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 4 to pH 9.
-
Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter.
-
Quantification: Dilute an aliquot of the clear supernatant in a suitable organic solvent and determine the concentration using a calibrated HPLC-UV or LC-MS method.
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to determine the optimal pH for solubilization.
Tier 1, Question 2: The required pH is not compatible with my experiment. What's next?
Scientific Rationale: If pH adjustment is not an option, using co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11] This makes the solvent more "hospitable" to a hydrophobic solute, thereby increasing its solubility. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[10]
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 5-40% (v/v) | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 10-60% (v/v) | Can increase viscosity. |
| PEG 400 | 10-60% (v/v) | Good solubilizing power for many lipophilic compounds. |
| DMSO | <1% (cellular assays) to 20%+ | High solubilizing power but potential for toxicity at higher concentrations.[10] |
Troubleshooting Steps:
-
Prepare several potential co-solvent systems (e.g., 10% Ethanol in water, 20% PG in water, 10% PEG 400 in water).
-
Use the protocol described above (Protocol 1) to determine the equilibrium solubility in each system.
-
Select the system that provides the required solubility with the lowest percentage of co-solvent to minimize potential biological interference.
Tier 2, Question 3: Co-solvents are not providing enough solubility at tolerable concentrations. How can cyclodextrins help?
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with poorly soluble molecules, where the hydrophobic part of the guest molecule (in this case, the trifluoromethylphenyl group) is sequestered inside the cyclodextrin's non-polar cavity.[12][13][14] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high solubility and low toxicity.
Caption: Encapsulation of the hydrophobic drug moiety within the cyclodextrin cavity.
Experimental Protocol 2: Screening for Solubility Enhancement using Cyclodextrins
-
Preparation: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Equilibration: Add an excess amount of the solid compound to each solution and equilibrate as described in Protocol 1.
-
Quantification: Centrifuge/filter the samples and quantify the concentration of the dissolved compound in the supernatant via HPLC.
-
Analysis: Plot the compound's solubility against the concentration of HP-β-CD. A linear relationship (a phase-solubility diagram of type Aₗ) indicates the formation of a soluble complex.
Tier 3, Question 4: My application requires a solid formulation. How can I improve the dissolution rate of the powder itself?
Scientific Rationale: For solid formulations, the dissolution rate is often the limiting factor. Two advanced strategies are creating amorphous solid dispersions and particle size reduction.
-
Amorphous Solid Dispersions (ASDs): Crystalline materials require energy to break their crystal lattice before they can dissolve. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix (like PVP or HPMCAS), you create a high-energy solid form that dissolves much more readily, often achieving supersaturated solutions.[8][15][16] The solvent evaporation method is a common lab-scale technique for preparing ASDs.[6]
-
Particle Size Reduction: The Noyes-Whitney equation shows that the dissolution rate is directly proportional to the surface area of the solid. By reducing the particle size (micronization or nanosizing), you dramatically increase the surface area, which can lead to a faster dissolution rate.[12][13][14] This is particularly effective for "brick-dust" compounds where dissolution is limited by the particle surface.[8]
Experimental Protocol 3: Preparation of an ASD via Solvent Evaporation
-
Dissolution: Dissolve both the compound and a suitable polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.
-
Collection: Scrape the resulting solid powder. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Evaluation: Perform dissolution tests comparing the dissolution rate of the ASD powder to the original crystalline powder.
Part 4: Summary and Recommendations
Improving the solubility of this compound requires a systematic approach.
| Technique | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization to form a soluble salt. | Simple, highly effective. | Limited to pH-stable compounds and compatible assays. | Initial screening, in vitro solution prep. |
| Co-solvents | Reduces solvent polarity. | Easy to implement. | Potential for toxicity/artifacts at high %. | Buffers and simple formulations. |
| Cyclodextrins | Forms soluble inclusion complexes. | High capacity, low toxicity (HP-β-CD). | Can be expensive, increases formulation complexity. | Injectable and oral formulations. |
| Solid Dispersions | Creates high-energy amorphous form. | Significant increase in dissolution rate and concentration. | Requires specialized equipment, potential for physical instability. | Oral solid dosage forms. |
| Micronization | Increases surface area. | Established technology. | Does not increase equilibrium solubility, only rate. | High-dose, "brick-dust" compounds. |
Recommendation Pathway:
-
Always start by determining the pH-solubility profile . This is the most fundamental property and may offer the simplest solution.
-
If pH is not viable, explore co-solvents , which are suitable for many research and early-stage development applications.
-
For more challenging cases or specific formulation needs, cyclodextrins offer a powerful and often biologically compatible solution.
-
For developing an optimized solid dosage form, creating an amorphous solid dispersion is a state-of-the-art approach to maximize oral bioavailability.
By methodically applying these principles and protocols, researchers can overcome the solubility challenges presented by this molecule and obtain reliable, reproducible data for their scientific investigations.
References
-
Verma, S., & Rawat, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceuticals (Basel). [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Ijmsdr. [Link]
-
Kakran, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Jain, A., et al. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Patel, J., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]
-
Santos, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Solubility of Things. (n.d.). Cyclohexane-1,3-dione. Solubility of Things. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Beier, P., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Atul Ltd. (n.d.). 1,3-Cyclohexanedione. Atul Ltd. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Wikipedia. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. japer.in [japer.in]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
stability issues with 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in solution
Welcome to the technical support center for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments.
I. Introduction to the Chemical Stability of this compound
This compound is a versatile intermediate in organic synthesis, valued for its unique structural features. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry.[1] However, the β-dicarbonyl moiety in the cyclohexane-1,3-dione core also imparts specific chemical reactivity that can lead to stability issues in solution if not handled correctly. This guide will walk you through the potential challenges and their solutions.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound in solution.
Issue 1: Unexpected precipitation of the compound from solution.
-
Possible Cause 1: Poor Solubility. The compound is a solid and may have limited solubility in certain solvents.
-
Troubleshooting Steps:
-
Consult a solubility chart for β-dicarbonyl compounds or perform a small-scale solubility test with a range of solvents.
-
Consider using a co-solvent system to enhance solubility.
-
Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
Possible Cause 2: Change in pH. The compound's solubility can be pH-dependent.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
Adjust the pH to a range where the compound is more soluble. For β-dicarbonyls, solubility can be influenced by the formation of the enolate at higher pH, but this can also increase reactivity.
-
Issue 2: Solution discoloration (e.g., turning yellow or brown) over time.
-
Possible Cause 1: Oxidation. The enol tautomer of the cyclohexane-1,3-dione ring is susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution.
-
Store the solution under an inert atmosphere.
-
Avoid exposure to light, which can catalyze oxidative processes.
-
Consider the addition of a small amount of an antioxidant, but verify its compatibility with your downstream application.
-
-
Possible Cause 2: Degradation. The compound may be degrading under the experimental conditions.
-
Troubleshooting Steps:
-
Analyze the solution using HPLC with a diode-array detector (DAD) to check for the appearance of new peaks, which could indicate degradation products.
-
If degradation is suspected, prepare fresh solutions before each experiment.
-
Issue 3: Loss of biological activity or inconsistent experimental results.
-
Possible Cause 1: Hydrolysis of the Trifluoromethyl Group. Under strongly acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid, altering the compound's structure and activity.
-
Troubleshooting Steps:
-
Maintain the pH of your solution within a neutral range (pH 6-8) if possible.
-
If your experiment requires acidic or basic conditions, minimize the exposure time of the compound to these conditions.
-
Use analytical techniques like LC-MS to monitor for the formation of the hydrolyzed product.
-
-
Possible Cause 2: Keto-Enol Tautomerism and Reactivity. The compound exists as an equilibrium of keto and enol tautomers. The enolate form, which is more prevalent in basic solutions, is a potent nucleophile and can participate in unintended side reactions.
-
Troubleshooting Steps:
-
Be mindful of the pKa of the compound when choosing your buffer system.
-
Avoid strong bases if enolate-mediated side reactions are a concern for your application.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] It should be protected from light and moisture.
Q2: What are the best practices for preparing and storing solutions of this compound?
-
Solvent Selection: Use high-purity, dry solvents.
-
Inert Atmosphere: Prepare and store solutions under an inert gas (nitrogen or argon) to minimize oxidation.
-
Storage Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.
-
Fresh Preparation: It is always best to prepare solutions fresh for each experiment to ensure the highest quality and consistency.
-
Avoid Contaminants: Be aware of potential incompatibilities with other reagents in your solution, such as strong oxidizing agents.[3][4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
While specific data for this compound is limited, based on the general chemistry of β-dicarbonyls and trifluoromethylated aromatics, both strongly acidic and strongly basic conditions should be avoided for long-term storage.
-
Acidic conditions (pH < 4): Risk of hydrolysis of the trifluoromethyl group.
-
Basic conditions (pH > 9): Increased formation of the enolate, which can be more susceptible to oxidation and other reactions. For optimal stability, a pH range of 6-8 is recommended.
Q4: What analytical methods can be used to assess the purity and stability of my compound in solution?
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase C18 column with a mobile phase gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. A diode-array detector (DAD) can provide spectral information to help identify the parent compound and any potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor for structural changes in the molecule, such as the hydrolysis of the trifluoromethyl group.
IV. Key Chemical Concepts
Keto-Enol Tautomerism
Cyclohexane-1,3-diones exist in a dynamic equilibrium between the diketo form and two possible enol tautomers.[5] This equilibrium is influenced by the solvent and pH. The enol form is often stabilized by intermolecular hydrogen bonding in solution.
Caption: Keto-enol tautomerism of the cyclohexane-1,3-dione ring.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways are of concern under non-ideal solution conditions.
Caption: Potential degradation pathways for the target compound.
V. Summary of Recommendations
For optimal stability of this compound in solution, please adhere to the following recommendations:
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, under inert gas, protected from light.[2] | To minimize thermal degradation, oxidation, and hydrolysis. |
| Solvents | High-purity, dry solvents. | To prevent solvent-mediated degradation. |
| Solution Preparation | Use an inert atmosphere (N₂ or Ar). | To prevent oxidation of the enol tautomer. |
| Solution Storage | -20°C or -80°C, under inert gas, protected from light. | To slow down degradation kinetics. |
| pH Range (Aqueous) | 6-8 | To avoid acid-catalyzed hydrolysis of the CF₃ group and base-catalyzed enolate formation and subsequent reactions. |
| Purity Check | Regularly analyze by HPLC for purity and degradation. | To ensure the integrity of the compound in your experiments. |
VI. References
-
CymitQuimica. 5-[4-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione Safety Data Sheet. 2023-07-07.
-
PubChem. This compound. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 5,5-Dimethyl-1,3-cyclohexanedione. 2025-12-18.
-
Synquest Labs. 5-Phenylcyclohexane-1,3-dione Safety Data Sheet.
-
Sigma-Aldrich. Safety Data Sheet: Cyclohexane-1,3-dione. 2025-08-09.
-
Arctom. This compound. [Link]
-
BLD Pharmatech. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH.
-
Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Atul Ltd. 1,3-Cyclohexanedione. [Link]
-
BLDpharm. 1307261-56-8|5-(3-(Trifluoromethoxy)phenyl)cyclohexane-1,3-dione.
-
Chemsrc. 5-(trifluoromethyl)cyclohexane-1,3-dione. [Link]
-
Chemical Communications (RSC Publishing). Aryl-substituted triarsiranes: synthesis and reactivity.
-
Wikipedia. 1,3-Cyclohexanedione. [Link]
-
ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block.
-
NIH. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. 2023-12-14.
-
PMC - PubMed Central - NIH. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones.
-
Sigma-Aldrich. 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.
-
The Good Scents Company. 3,5,5-trimethyl cyclohexane-1,2-dione. [Link]
Sources
Technical Support Center: 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
A Guide to Investigating Potential Off-Target Effects for Researchers
Welcome to the technical support guide for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione and related compounds. This resource is designed for researchers, scientists, and drug development professionals who may be utilizing this molecule or structurally similar ones in their experiments. While specific data on this exact compound is limited, its core structure—a substituted cyclohexane-1,3-dione—is common to several classes of bioactive molecules with well-documented mechanisms and potential off-target activities.
This guide provides a framework for troubleshooting unexpected experimental outcomes by focusing on the most probable off-target interactions based on the compound's chemical class. The primary hypothesized off-target mechanism in mammalian systems is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with a secondary possibility of interaction with various protein kinases.
Frequently Asked Questions (FAQs)
Q1: What is the most likely off-target mechanism for this compound in mammalian systems?
Based on its structural similarity to a known class of herbicides and therapeutic agents, the most probable off-target activity is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a key enzyme in the tyrosine catabolism pathway.[1][4] Inhibition of this enzyme disrupts normal tyrosine breakdown, leading to an accumulation of systemic tyrosine, a condition known as tyrosinemia.[1][5][6]
Q2: We are observing unexpected toxicity in our animal model, particularly ocular problems. What could be the cause?
This is a classic sign of HPPD inhibition, especially in rats.[5] The accumulation of excess tyrosine (tyrosinemia) is known to cause a spectrum of adverse effects, with ocular effects being one of the most sensitive and consistent outcomes across multiple species.[4][5] The severity of these effects is highly dependent on the species used in your study.
Q3: Are the off-target effects of HPPD inhibitors species-specific?
Yes, profoundly so. The key difference lies in the activity of another enzyme in the tyrosine pathway, tyrosine aminotransferase (TAT), which is the rate-limiting step.[1][4] Species like rats have very low TAT activity, making them slow at catabolizing tyrosine and thus highly sensitive to HPPD inhibition.[6][7] In contrast, mice and humans have much higher TAT activity, allowing them to handle excess tyrosine more effectively, which makes them significantly less sensitive to the toxic effects.[1][5][6] This is a critical consideration for model selection and human risk assessment.[1][7]
Q4: Our compound is showing anti-proliferative activity in cancer cell lines. Is this related to HPPD inhibition?
It could be, but it may also indicate a different off-target effect. While metabolic disruption from HPPD inhibition can affect cell growth, cyclohexane-1,3-dione derivatives have also been specifically synthesized and evaluated as anti-proliferative agents that inhibit various protein kinases, such as c-Met.[8][9][10][11] These kinases are crucial drivers in many cancers. Therefore, if you observe anti-cancer effects, it is essential to investigate both metabolic (HPPD) and signaling (kinase) pathways.
Troubleshooting Experimental Issues
This section addresses specific problems you might encounter and provides a logical workflow to diagnose the underlying cause.
Issue 1: Unexpected Toxicity in Animal Models (e.g., corneal opacities, weight loss)
-
Hypothesis: The compound is inhibiting HPPD, causing severe tyrosinemia, leading to systemic toxicity. This is particularly likely if the model is a rat.
-
Troubleshooting Workflow:
A workflow for troubleshooting unexpected in vivo toxicity.
Issue 2: Inconsistent Results Between In Vitro Assays and In Vivo Models
-
Hypothesis: The discrepancy is due to systemic metabolic effects that occur in vivo (tyrosinemia) but are absent in standard in vitro cell culture conditions. The compound may have low direct cytotoxicity but causes toxicity in vivo via metabolic disruption.
-
Troubleshooting Steps:
-
Mimic Tyrosinemia In Vitro : Supplement your cell culture medium with elevated levels of L-tyrosine (e.g., 1-5 mM) and re-run your cytotoxicity or functional assays. If the in vitro results now align more closely with your in vivo data, it strongly suggests the phenotype is driven by high tyrosine levels secondary to HPPD inhibition.
-
Measure Compound Metabolism : Analyze the stability and metabolic profile of your compound in liver microsomes from the relevant species. This can reveal differences in metabolic clearance that explain varying potency.
-
Assess Cellular Uptake : Confirm that the compound is bioavailable to the cells in your in vitro system.
-
Issue 3: Unexplained Anti-proliferative Effects in Cancer Cells
-
Hypothesis: The compound possesses off-target activity against one or more protein kinases crucial for cancer cell survival and proliferation.
-
Troubleshooting Steps:
-
Kinase Profiling : The most direct approach is to screen the compound against a panel of known protein kinases. Commercially available services can test your compound against hundreds of kinases to identify potential off-target hits.
-
Western Blot Analysis : Probe for the phosphorylation status of key signaling kinases commonly inhibited by this structural class, such as c-Met, VEGFR, and PDGFR, in treated cells. A reduction in phosphorylation indicates target engagement.
-
Competitive Binding Assays : If a specific off-target kinase is identified, perform binding assays with known inhibitors of that kinase to confirm the mechanism of action.
-
Key Experimental Protocols
Protocol 1: Basic Quantification of Plasma Tyrosine
This protocol provides a general workflow. It should be optimized and validated for your specific laboratory equipment.
-
Sample Collection : Collect blood from animals (control and treated groups) into EDTA-coated tubes.
-
Plasma Separation : Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).
-
Protein Precipitation : Add 100 µL of plasma to 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated L-tyrosine). Vortex vigorously for 1 minute.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase C18 column with a compatible HPLC-MS/MS system to quantify L-tyrosine levels relative to the internal standard.
Data Summaries for Experimental Design
Table 1: Species-Specific Sensitivity to HPPD Inhibition
This table summarizes the relationship between Tyrosine Aminotransferase (TAT) activity and sensitivity to effects from HPPD inhibitors, which is crucial for selecting the appropriate animal model.
| Species | Relative Hepatic TAT Activity | Consequence of HPPD Inhibition | Recommended Use as a Model |
| Rat | Low | High, sustained tyrosinemia; sensitive to ocular and other toxic effects.[1][5][6] | Sensitive model for detecting HPPD inhibition; not ideal for human risk extrapolation.[5] |
| Mouse | High | Moderate, transient tyrosinemia; largely resistant to toxic effects.[1][5] | Relevant model for human risk assessment due to similar TAT activity.[1][6] |
| Dog | Low | High tyrosinemia; sensitive to toxic effects.[1] | Sensitive model, similar to rats. |
| Human | High | Moderate tyrosinemia, generally well-tolerated.[1][4][5] | The target species; considered insensitive compared to rats.[1][4] |
Visualizing the Mechanism: The Tyrosine Catabolism Pathway
The diagram below illustrates the central role of HPPD and the metabolic consequences of its inhibition.
Inhibition of HPPD blocks tyrosine catabolism, leading to the accumulation of tyrosine (tyrosinemia) and subsequent toxicity.
References
-
12 . ResearchGate. Published May 1988.
-
8 . MedchemExpress.com.
-
13 . ResearchGate.
-
14 . ACS Omega.
-
10 . PubMed Central.
-
15 . Scribd.
-
16 . Taylor & Francis Online.
-
17 . Ningbo Inno Pharmchem Co.,Ltd.
-
5 . Regulations.gov. Published September 18, 2020.
-
7 . PubMed Central. Published February 2, 2023.
-
6 . CropLife Europe. Published February 2, 2023.
-
1 . PubMed Central. Published February 17, 2023.
-
2 . PubMed Central. Published August 31, 2022.
-
18 . ChemSrc.
-
19 . PubChem.
-
20 . NIH. Published September 20, 2024.
-
21 . ResearchGate.
-
3 . ResearchGate.
-
22 . ResearchGate.
-
23 . ResearchGate.
-
24 . PubMed Central. Published April 11, 2017.
-
25 . ResearchGate.
-
26 . Chemsrc.
-
27 . Santa Cruz Biotechnology.
-
28 . PubChem.
-
11 . PubMed. Published February 13, 2020.
Sources
- 1. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. croplifeeurope.eu [croplifeeurope.eu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. scribd.com [scribd.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. nbinno.com [nbinno.com]
- 18. 55579-73-2 | 5-(2-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE [fluoromart.com]
- 19. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. 5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3 | Chemsrc [chemsrc.com]
- 27. scbt.com [scbt.com]
- 28. 1,3-Cyclohexanedione, 5-phenyl- | C12H12O2 | CID 568962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione Synthesis
Welcome to the technical support center for the synthesis of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this important building block.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its preparation, typically involving a Michael-Claisen condensation, requires careful control of reaction parameters to achieve high yield and purity. This document provides a comprehensive guide to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize your reaction conditions.
The synthesis generally proceeds via a Michael addition of a nucleophile, such as the enolate of a malonic ester, to an α,β-unsaturated ketone (a chalcone derivative), followed by an intramolecular Claisen (Dieckmann) condensation. Careful selection of the base, solvent, and temperature is crucial for the success of this tandem reaction.
Reaction Mechanism Overview
The overall transformation involves a tandem Michael addition and Dieckmann condensation.
Caption: Figure 1: Generalized reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
A1: The most common approach involves the reaction of 3'-(trifluoromethyl)acetophenone with diethyl carbonate in the presence of a base (like sodium ethoxide) to form the corresponding β-keto ester. This intermediate is then reacted with an acrylate or another Michael acceptor in a tandem Michael-Dieckmann condensation sequence. Alternatively, a pre-formed chalcone, 1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one, can be reacted with a malonic ester.
Q2: Which base is most effective for this reaction?
A2: Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing side reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the active methylene compounds.[1][2] Alkoxides like sodium ethoxide (NaOEt) in ethanol can also be used, but it's crucial to match the alkoxide to the ester group of the reactant to prevent transesterification.[3] For sensitive substrates, milder bases like potassium carbonate or cesium carbonate in a polar aprotic solvent might be considered.[4]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a critical role in solubilizing reactants and intermediates, and in modulating the reactivity of the base.
-
Aprotic solvents like toluene or tetrahydrofuran (THF) are often used with strong bases like NaH.[1][2] These solvents do not interfere with the base and can facilitate the reaction at a controlled temperature.
-
Protic solvents like ethanol are typically used with the corresponding alkoxide base (e.g., NaOEt in EtOH).[3]
-
Polar aprotic solvents like DMF or DMSO can enhance the rate of reaction but may also promote side reactions if not carefully controlled.[4]
Q4: What is the optimal reaction temperature?
A4: The initial deprotonation and Michael addition are often carried out at a reduced temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.[1][2] The subsequent Dieckmann condensation and decarboxylation steps may require heating (reflux) to drive the reaction to completion.[3] Careful monitoring by TLC is essential to determine the optimal temperature profile for your specific setup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: Sodium hydride or alkoxide has degraded due to moisture. 2. Incorrect Stoichiometry: Insufficient base or incorrect ratio of reactants. 3. Low Reaction Temperature: The activation energy for the cyclization or decarboxylation step was not reached. 4. Side Reactions: Polymerization of the Michael acceptor or self-condensation of the ketone. | 1. Use freshly opened or properly stored base. For NaH, wash with dry hexanes to remove mineral oil. 2. Ensure accurate measurement of all reagents. A slight excess of the Michael acceptor and base may be beneficial. 3. Gradually increase the reaction temperature after the initial Michael addition, monitoring by TLC. 4. Add the Michael acceptor slowly to the reaction mixture. Consider using a milder base or lower temperature for the initial step. |
| Formation of Multiple Byproducts (as seen on TLC) | 1. Self-condensation of the ketone or ester. 2. Formation of open-chain Michael adduct without cyclization. 3. Incomplete decarboxylation. 4. Transesterification if using an alkoxide base that does not match the ester. | 1. Pre-form the enolate of the malonic ester before adding the chalcone derivative. 2. Ensure sufficient heating and reaction time for the Dieckmann condensation. 3. Increase the temperature and/or duration of the final hydrolysis and decarboxylation step. 4. Use a base that matches the ester (e.g., NaOEt for ethyl esters) or a non-alkoxide base like NaH. |
| Difficulty in Product Purification | 1. Oily or tarry crude product. 2. Product co-elutes with starting materials or byproducts during chromatography. | 1. This may indicate polymerization. Review reaction conditions (temperature, base concentration). An aqueous workup with a mild acid wash can help remove some polymeric material. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective. Recrystallization can also be a powerful purification technique for this class of compounds. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction. | 1. Use high-purity, anhydrous solvents and reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael-Claisen Condensation
This protocol is a generalized procedure based on established methods for similar compounds.[1][2][5] Optimization may be required.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Diethyl carbonate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Diethyl malonate
-
Anhydrous Ethanol or Toluene
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Diethyl 2-(3-(trifluoromethyl)benzoyl)malonate (Intermediate A):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add a mixture of 3'-(trifluoromethyl)acetophenone (1.0 eq) and diethyl carbonate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with aqueous HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain Intermediate A.
-
-
Synthesis of this compound (Target Compound):
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
To this, add a mixture of Intermediate A (1.0 eq) and diethyl malonate (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After completion of the cyclization, cool the mixture and add aqueous HCl to hydrolyze the ester and promote decarboxylation. Continue to reflux until decarboxylation is complete (monitor by TLC or gas evolution).
-
Cool the reaction mixture, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the final product.
-
Caption: Figure 2: Experimental workflow.
Data Summary
Table 1: Recommended Reaction Parameters (Starting Point for Optimization)
| Parameter | Recommended Condition | Rationale / Reference |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | NaH provides irreversible deprotonation. NaOEt is effective but requires matching the solvent.[1][2] |
| Solvent | Anhydrous Toluene (with NaH) or Anhydrous Ethanol (with NaOEt) | Inert aprotic solvent for NaH; corresponding protic solvent for alkoxide base to prevent transesterification.[1][3] |
| Temperature | 0 °C to Reflux | Initial addition at lower temperature to control reactivity, followed by heating to drive cyclization and decarboxylation.[1][3] |
| Stoichiometry | Base (2.2 eq), Michael Donor (1.1 eq) relative to the β-keto ester | A slight excess of the Michael donor and sufficient base are needed to drive the reaction to completion. |
| Workup | Acidic (e.g., aq. HCl) | Neutralizes the base and facilitates hydrolysis and decarboxylation. |
| Purification | Silica Gel Column Chromatography | Effective for separating the desired product from starting materials and byproducts.[1] |
References
- BenchChem Technical Support Team. (2025). Dieckmann Condensation Technical Support Center: Solvent Effects. BenchChem.
- Sharma, D., et al. (2012). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Synlett, 23, 1199-1204.
- Das, P., et al. (2011).
- Das, P., et al. (2014).
- Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727.
- BenchChem. (2025). Navigating Challenges in Michael Addition Reactions with Chalcones: A Technical Support Guide.
- Reddit. (2020).
- Chemsrc. (2026). 5-(trifluoromethyl)cyclohexane-1,3-dione.
- StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.
- ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
- ChemicalBook. (2026). 5-PHENYLCYCLOHEXANE-1,3-DIONE CAS#: 493-72-1.
- Studylib. (2026). 5-Isopropylcyclohexane-1,3-Dione Synthesis Lab Report.
- Sigma-Aldrich. (2026). 5-Phenyl-1,3-cyclohexanedione.
- Organic Syntheses. (2026). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
- ChemicalBook. (2026). 5-(4-TRIFLUOROMETHYL-PHENYL)-CYCLOHEXANE-1,3-DIONE synthesis.
- ResearchGate. (2025).
- Master Organic Chemistry. (2023).
- ResearchGate. (2013). What are the best conditions for a Michael addition?.
- De, S., et al. (2012). Base-Promoted Michael Reaction Concomitant with Alkylation of Cyclic-1,3-diones, an Efficient Approach to 2-Substituted Vinylogous Esters. Synlett, 23(18), 2785-2788.
- Indian Academy of Sciences. (2019). Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from proline-mandelic acid/tartaric acid.
- Freie Universität Berlin. (2023). Synthesis and Evaluation of New Reagents for Organofluorine Chemistry.
- Google Patents. (1998). Process for the manufacture of 1, 3-cyclohexanedione. US5744648A.
- Wikipedia. (2026). 1,3-Cyclohexanedione.
- ChemicalBook. (2026). 1,3-Cyclohexanedione synthesis.
- Google Patents. (2009). Industrial production method of 1,3-cyclohexanedione. CN101381294A.
- MDPI. (2021). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones.
- RSC Publishing. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions.
- Journal of the American Chemical Society. (2026).
- PubMed. (2016).
- RESEARCH ARTICLE. (2014). 1, 3-cyclohexanedione and its deriva.
- HOPEMAX. (2025). How to analyze the purity of 1,3 - Cyclohexanedione?.
Sources
- 1. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Welcome to the technical support center for the crystallization of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Drawing upon established principles of small molecule crystallization and an understanding of the unique physicochemical properties imparted by the trifluoromethyl group, this resource provides in-depth troubleshooting strategies in a practical question-and-answer format.
Introduction to Crystallization Challenges with this compound
This compound is a solid at room temperature, as indicated by the physical state of its isomers, which are described as white to off-white solids. The presence of the trifluoromethyl (-CF3) group significantly influences its molecular properties, enhancing lipophilicity and metabolic stability. However, this group is also known to introduce challenges in crystallization due to its high symmetry and low rotational energy barrier, which can lead to disordered crystal packing.
This guide will address the most frequently encountered issues, from initial solvent selection to overcoming persistent problems like "oiling out" and the formation of amorphous precipitates.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm starting a crystallization of this compound for the first time. How do I select an appropriate solvent?
A1: Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the increased lipophilicity due to the trifluoromethyl group, a systematic screening of solvents with varying polarities is recommended.
Initial Solvent Screening Protocol:
-
Small-Scale Solubility Tests: In separate small vials, test the solubility of a few milligrams of your compound in approximately 0.5 mL of a range of solvents at room temperature and then upon heating.
-
Observe Dissolution and Precipitation: A good candidate solvent will fully dissolve the compound upon heating and show signs of precipitation (cloudiness or crystal formation) upon cooling to room temperature and then on ice.
-
Consider Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The diketone functionality may allow for hydrogen bonding, making alcohols a good starting point. |
| Esters | Ethyl acetate | A moderately polar solvent that is often effective for compounds with mixed polarity. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring in the target molecule suggests good solubility in aromatic solvents. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its high volatility can sometimes lead to rapid, poor-quality crystal growth. |
| Halogenated Solvents | Dichloromethane | Often a good solvent for a wide range of organic compounds. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely to be poor solvents, making them good candidates as anti-solvents in binary systems. |
A research paper on the synthesis of a related compound, 5-(trifluoromethyl)cyclohexane-1,3-dione, reported successful recrystallization from a benzene/methanol mixture, suggesting that a combination of an aromatic solvent and an alcohol could be a promising avenue to explore.[1]
Q2: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point or when the concentration of the solute is too high. The resulting oil is often an impure, supercooled liquid that may or may not solidify into an amorphous solid upon further cooling.
Causality and Troubleshooting Steps:
-
High Solute Concentration: The most common cause is an excessively high concentration of the compound in the solvent.
-
Solution: Re-heat the mixture to dissolve the oil and add more of the hot solvent to dilute the solution. Allow it to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Insulate the crystallization vessel to slow down the cooling rate. You can also allow it to cool to room temperature on the benchtop before transferring it to a colder environment.
-
-
Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Experiment with a solvent in which the compound is less soluble or use a binary solvent system to reduce the overall solvating power.
-
Q3: I'm getting an amorphous precipitate instead of crystals. What's the difference and what should I do?
A3: An amorphous precipitate is a solid that lacks the long-range ordered structure of a crystal lattice. This often occurs when nucleation and growth happen too rapidly, not allowing sufficient time for the molecules to arrange themselves in an ordered fashion.
Strategies to Promote Crystalline Growth:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As with oiling out, a slower cooling rate is crucial.
-
Anti-Solvent Addition: If using an anti-solvent, add it very slowly and at a slightly elevated temperature.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days by covering the vial with a cap that has a small hole.
-
-
Introduce a Seed Crystal: Seeding is a powerful technique to induce crystallization in a controlled manner.
-
Protocol: Add a single, well-formed crystal of your compound to a solution that is slightly supersaturated. The seed crystal will act as a template for further crystal growth. If no seed crystals are available, you can sometimes generate them by dissolving a small amount of the compound in a volatile solvent on a watch glass and allowing it to evaporate quickly.
-
-
Scratching the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections that may serve as nucleation sites.
Q4: The crystals are very small or needle-like. How can I grow larger, more well-defined crystals?
A4: The formation of many small crystals is an indication of a high nucleation rate. To obtain larger crystals, the goal is to favor crystal growth over nucleation.
Methods to Encourage Larger Crystal Growth:
-
Reduce Supersaturation: A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow larger. This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.
-
Optimize Temperature: Fine-tuning the temperature to slow down the crystallization process can lead to larger crystals.
-
Seeding: Introducing a single seed crystal into a slightly supersaturated solution is one of the most effective methods for growing large, high-quality single crystals.
Q5: Could polymorphism be an issue for this compound?
A5: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and organic compounds. Different polymorphs can have different physical properties, such as solubility and melting point. Given that the trifluoromethyl group can lead to disorder in the crystal lattice, it is plausible that this compound could exhibit polymorphism.
Considerations for Polymorphism:
-
Varying Crystallization Conditions: Crystallizing the compound from different solvents or at different cooling rates may yield different polymorphic forms.
-
Characterization: If you suspect polymorphism, techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy can be used to characterize and differentiate the crystal forms.
-
Seeding for Polymorph Control: If a specific polymorph is desired, seeding with a crystal of that form can help to ensure its consistent production.
Conclusion
The crystallization of this compound presents unique challenges, largely attributable to the influence of the trifluoromethyl group on its physicochemical properties. A systematic and patient approach, beginning with a thorough solvent screen and followed by careful control of concentration and cooling rates, will significantly increase the likelihood of obtaining high-quality crystalline material. When troubleshooting, it is essential to change one variable at a time to understand its effect on the crystallization process. This guide provides a foundational framework for addressing the common issues encountered, empowering researchers to optimize their crystallization protocols and achieve their desired outcomes.
References
-
Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(32), 4725–4727. [Link]
-
ResearchGate. (2025). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Strategies for Minimizing Cytotoxicity of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and minimizing the inherent cytotoxicity of this compound in experimental settings. Our goal is to help you achieve accurate and reproducible results by understanding and mitigating potential cytotoxic effects.
Introduction to this compound
This compound is a small molecule of interest in medicinal chemistry, belonging to the class of cyclohexane-1,3-dione derivatives.[1][2] Its structure, featuring a trifluoromethyl (-CF3) group, imparts increased lipophilicity and metabolic stability, which can enhance its interaction with biological targets.[3][4] However, these same properties can also contribute to off-target cytotoxicity, a common challenge with lipophilic small molecules.[5] This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise during the use of this compound in cell-based assays.
Q1: My cells are showing higher-than-expected cytotoxicity even at low concentrations. What could be the primary cause?
A1: Unanticipated cytotoxicity at low concentrations often stems from the physicochemical properties of the compound, specifically its lipophilicity. The trifluoromethyl group significantly increases the lipophilicity of the molecule.[3] While this can improve cell permeability, excessive lipophilicity can lead to the compound accumulating within the lipid bilayer of the cell membrane, disrupting its integrity and function, which can induce a cytotoxic response.[5] It is also possible that your cell line is particularly sensitive to this compound or that you are observing off-target effects. We recommend performing a dose-response curve starting from a very low concentration range to determine the precise IC50 value for your specific cell line.
Q2: I'm observing inconsistent results between experiments. What are the likely sources of this variability?
A2: Inconsistent results are often linked to issues with compound solubility and stability. This compound, being lipophilic, may be challenging to dissolve completely and keep in solution in aqueous cell culture media.[6] Precipitation of the compound can lead to a lower effective concentration in the media, resulting in variable effects on your cells. Additionally, the stability of the compound can be influenced by factors such as pH and exposure to light.[7]
To mitigate this, ensure your stock solution in DMSO is fully dissolved before diluting it into your final culture medium. It is also crucial to prepare fresh dilutions for each experiment and to minimize the exposure of the compound to light.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: The mode of cell death can be concentration-dependent.[8] At lower concentrations, the compound may induce a programmed cell death pathway (apoptosis), while at higher concentrations, it may cause direct cellular damage leading to necrosis.[8][9] To differentiate between these, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.
-
DNA Fragmentation Analysis: A characteristic feature of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized as a "DNA ladder" on an agarose gel or quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[10]
Q4: What is the recommended solvent and final concentration of that solvent in my cell culture?
A4: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[6] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as DMSO itself can be cytotoxic at higher concentrations.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols to help you overcome common experimental hurdles.
Troubleshooting Guide: Unexpected Cytotoxicity & Inconsistent Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Visually inspect wells for any precipitate after adding the compound. |
| Low absorbance/fluorescence signal in viability assays | Insufficient cell number or assay incubation time. | Optimize cell seeding density for your specific cell line and assay. Ensure adequate incubation time for the assay reagent to react. |
| High background signal in cytotoxicity assays | Contamination, or interference from media components like phenol red or serum. | Visually inspect plates for contamination. Consider using phenol red-free medium. If possible, reduce serum concentration during the assay incubation period. |
| Edge effects in multi-well plates | Evaporation from the outer wells of the plate. | Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Protocol 1: Preparation of this compound Working Solutions
This protocol is designed to ensure the consistent and complete solubilization of the compound.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions from your high-concentration stock using sterile DMSO.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Add the required volume of the DMSO stock solution to the pre-warmed medium to achieve your final desired concentration. Crucially, add the DMSO stock to the medium while vortexing or gently mixing to prevent precipitation.
-
Ensure the final DMSO concentration in the medium is below 0.5%.[11]
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: General Workflow for Assessing and Mitigating Cytotoxicity
This workflow provides a systematic approach to characterizing and minimizing the cytotoxicity of this compound.
As illustrated in Figure 2, the -CF3 group increases the lipophilicity of the molecule, which can lead to both enhanced cellular uptake and increased membrane-associated cytotoxicity. [4][5]It also enhances metabolic stability, which can prolong the compound's half-life in culture and contribute to its efficacy. [3]Understanding these dual effects is key to designing experiments that maximize the on-target activity while minimizing off-target toxicity.
By following the guidance and protocols outlined in this technical support center, researchers can better control for the inherent cytotoxicity of this compound, leading to more reliable and interpretable experimental outcomes.
References
-
Gao, H., Zhang, S., & Cao, S. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Frontiers in Chemistry, 8, 591. [Link]
-
Gessaghi, A., et al. (2024). Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evaluation Against Cancer Cell Lines. Molecules, 29(11), 2569. [Link]
-
Pinto, D. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 894. [Link]
-
PubChem. This compound. [Link]
-
El-Sayed, N. N. E., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 6(50), 34768-34784. [Link]
-
De Saint-Georges, Y., et al. (2001). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. International Journal of Cosmetic Science, 23(4), 223-236. [Link]
-
Shaaban, M., Kamel, M., & Milad, Y. (2014). Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione. Open Access Library Journal, 1, 1-16. [Link]
-
Gzella, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6545. [Link]
-
Gniazdowska, E., et al. (2015). In vitro induction of apoptosis and necrosis by new derivatives of daunorubicin. Anticancer Research, 35(5), 2673-2682. [Link]
-
Zheng, L., et al. (2020). HDLs extract lipophilic drugs from cells. Journal of Cell Science, 133(10), jcs242036. [Link]
-
Hall, I. H., et al. (1998). The Cytotoxic Action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1 H,5 H)-diones in Murine and Human Tumor Cells. Pharmazie, 53(6), 398-405. [Link]
-
ResearchGate. What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? [Link]
-
Jagiellonian Centre of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
Sources
- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro induction of apoptosis and necrosis by new derivatives of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytotoxic action of 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1 H,5 H)-diones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Technical Support Center: Purification of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Welcome to the dedicated technical support guide for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this valuable building block. The unique structural features of this molecule—namely the acidic β-diketone moiety and the electron-poor trifluoromethylphenyl group—present specific challenges that can impact purity, yield, and stability.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities typically arise from the synthetic route used, which often involves a Michael-Claisen type condensation.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Such as 3-(trifluoromethyl)benzaldehyde, malonic esters, or their derivatives.
-
Michael Adduct Intermediate: The initial product of the Michael addition that has not undergone the subsequent intramolecular Claisen condensation.
-
Over-alkylation or Self-Condensation Products: The highly active methylene group in the cyclohexane-1,3-dione ring is susceptible to side reactions.[3]
-
Residual Metal Contaminants: If metal catalysts (e.g., Pd/C for a hydrogenation step) or strong bases (e.g., NaH, t-BuOK) are used, trace metals can remain.[2][4] The β-diketone moiety is a strong chelating agent for various metal ions, which can lead to discoloration and stability issues.[5]
Q2: My crude product is a persistent oil or a waxy, honey-like solid. Why won't it crystallize?
A2: This is a frequently encountered issue with cyclohexane-1,3-dione derivatives.[6] The causes are multifaceted:
-
High Impurity Load: Even small amounts of structurally similar impurities can disrupt the formation of a stable crystal lattice.
-
Keto-Enol Tautomerism: The compound exists as an equilibrium mixture of its diketo and enol forms. This heterogeneity in solution can inhibit crystallization.
-
Residual Solvent: Trapped solvent molecules can act as a "plasticizer," preventing solidification.
-
Intrinsic Physicochemical Properties: The combination of the bulky aryl substituent and the flexible cyclohexane ring may not favor easy packing into a crystalline form.
A primary purification step, such as flash chromatography, is often necessary before crystallization can be successfully induced.
Q3: What is the best general strategy for purifying this compound?
A3: A multi-step approach is typically most effective.
-
Aqueous Work-up: Begin with an acidic wash (e.g., dilute HCl) to remove basic impurities, followed by a wash with a mild chelating agent solution (e.g., 0.1 M EDTA, disodium salt, pH ~4-5) to sequester problematic metal ions.[5]
-
Primary Purification: Choose between flash column chromatography or recrystallization. If the crude material is an oil or highly impure, chromatography is the preferred first step.[7] If the material is a solid with reasonable purity (>85-90%), direct recrystallization may be attempted.
-
Final Polish: A final recrystallization or trituration (slurrying the solid in a solvent where the product is insoluble but impurities are soluble) with a non-polar solvent like hexanes can be used to remove residual chromatography solvent and minor impurities.
Q4: How can I reliably assess the final purity?
A4: A combination of analytical techniques is essential for a complete picture:
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and detects proton- or fluorine-containing impurities. The presence of sharp, well-defined peaks for the desired compound and the absence of unassignable signals are key indicators of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A well-developed HPLC method can separate closely related impurities and provide a purity value as a percentage of the total peak area.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the product and helps identify the mass of any co-eluting impurities.
Purification Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Crystallization Attempts Result in Oiling Out
-
Q: I've dissolved my crude solid in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how do I fix it?
-
A: (Causality) "Oiling out" occurs when the solute's solubility drops so rapidly upon cooling that it phase-separates as a supersaturated liquid before it has time to organize into a crystal lattice. This is often caused by using a solvent in which the compound is excessively soluble or by the presence of impurities that inhibit nucleation.
-
A: (Solutions)
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then gradually cool further in an ice bath or refrigerator. Rapid cooling promotes oiling.
-
Adjust Solvent Polarity: The current solvent may be too "good." Add a less polar "anti-solvent" dropwise to the hot solution until it just becomes turbid, then add a drop or two of the primary solvent to redissolve. This brings the solution closer to the ideal saturation point. For example, if you are using ethyl acetate, try adding hexanes as an anti-solvent.
-
Increase Solution Concentration: If the solution is too dilute, the supersaturation point may not be reached effectively. Re-heat the solution to evaporate some solvent and concentrate the mixture.
-
Induce Nucleation: If a supersaturated solution has formed but won't crystallize, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny seed crystal of pure product if available.
-
Pre-Purify: If oiling persists, the impurity level is likely too high. Purify the material first by flash chromatography and then attempt recrystallization on the cleaner product.
-
Issue 2: Product Peaks are Tailing Badly During Column Chromatography
-
Q: I'm running a silica gel column, but my product is coming off as a broad, tailing band, leading to poor separation and mixed fractions. Why?
-
A: (Causality) This is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, which is common for β-dicarbonyl compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the keto-enol tautomers of your compound, causing inconsistent retention and band broadening.
-
A: (Solutions)
-
Modify the Mobile Phase: Add a small amount (0.1-1.0%) of a weak acid, like acetic acid, to your eluent (e.g., ethyl acetate/hexanes). The acid protonates the enolate form and minimizes its interaction with the silica surface, resulting in sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic or end-capped silica gel. Alternatively, reversed-phase (C18) chromatography can be an excellent option, though it requires different solvent systems (typically water/acetonitrile or water/methanol).
-
Dry Load the Sample: Adsorbing your crude material onto a small amount of silica gel (or Celite) and loading the resulting dry powder onto the column can improve band sharpness compared to loading in a strong solvent.
-
Issue 3: Final Product is Off-Color (Yellow/Brown) and Degrades Over Time
-
Q: My purified compound looks clean by NMR, but it has a persistent yellow or brown tint and seems to darken upon storage. What is causing this instability?
-
A: (Causality) This issue is almost certainly due to trace metal contamination.[5] The β-diketone functional group is an excellent chelator for transition metals (e.g., iron, copper, palladium) which may be introduced from reagents, reaction vessels, or catalysts. The resulting metal complexes are often highly colored and can catalyze oxidative degradation.
-
A: (Solutions)
-
Implement a Chelating Wash: During the initial aqueous work-up, wash the organic layer with a solution of a chelating agent. A 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, buffered to a pH of ~4.5, is highly effective at sequestering divalent and trivalent metal ions.
-
Activated Carbon Treatment: Dissolve the crude or partially purified product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite. The carbon can adsorb colored organic impurities and some metal complexes.
-
Inert Atmosphere Storage: Store the final, highly pure product under an inert atmosphere (nitrogen or argon) in a freezer to minimize contact with oxygen and prevent oxidation.[4]
-
Experimental Workflows & Data
Workflow 1: General Purification Strategy
The following diagram illustrates a robust, multi-step purification workflow designed to address the common challenges associated with this compound.
Caption: A decision-based workflow for purifying the target compound.
Protocol 1: Flash Column Chromatography
This protocol provides a reliable starting point for purifying this compound on silica gel.
-
Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column. Equilibrate the column with 2-3 column volumes of the starting eluent (98:2 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with 98:2 Hexanes:Ethyl Acetate. Monitor the eluent using Thin Layer Chromatography (TLC).
-
Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
98:2 Hexanes:EtOAc (2 column volumes)
-
95:5 Hexanes:EtOAc (4 column volumes)
-
90:10 Hexanes:EtOAc (4 column volumes)
-
80:20 Hexanes:EtOAc (until product has fully eluted)
-
Note: If peak tailing is observed on TLC, add 0.5% acetic acid to the mobile phase.
-
-
Collection & Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Optimized Recrystallization
This protocol is for material that has been pre-purified by chromatography or is of relatively high initial purity (>90%).
-
Solvent Selection: Place a small amount of the compound (~50 mg) in a test tube. Add a solvent dropwise while heating until the solid just dissolves. A good solvent will require heating for dissolution and will show significant precipitation upon cooling to room temperature and then in an ice bath. (See Table 1 for suggestions).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the compound. Use a steam bath or hot plate for heating.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated carbon, and re-heat to boiling for a few minutes.
-
Filtration: Perform a hot gravity filtration through fluted filter paper to remove insoluble impurities (and carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Table 1: Recrystallization Solvent Screening Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Observations |
| Isopropanol | High | Moderate | May require significant cooling for good recovery. |
| Ethyl Acetate / Hexanes | High (in EtOAc) | Low (in mixture) | Excellent system. Dissolve in minimal hot EtOAc, then add hexanes until cloudy. |
| Toluene | High | Low | Good for forming well-defined crystals. Ensure complete removal to avoid toxicity. |
| Ethanol / Water | High (in EtOH) | Low (in mixture) | A potential option, but the trifluoromethyl group may decrease water tolerance. |
References
-
ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Available from: [Link].
- Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
- Google Patents. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.
-
PubMed Central (PMC). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Available from: [Link].
-
National Institutes of Health (NIH). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Available from: [Link].
-
ResearchGate. Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available from: [Link].
- Google Patents. EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione.
- Google Patents. EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic....
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
- Google Patents. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
ChemSrc. 5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3. Available from: [Link].
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link].
-
ResearchGate. Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. Available from: [Link].
-
Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available from: [Link].
-
Creative Biolabs. Protein Purification Protocol & Troubleshooting. Available from: [Link].
-
SNM. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available from: [Link].
-
PubMed. Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Available from: [Link].
-
MDPI. Metal Ion-Mediated Interfacial Coordination Complexation in Octyl Gallate-Curcumin Emulsions: Enhanced Stability and Curcumin Protection. Available from: [Link].
-
Amerigo Scientific. 5-Phenylcyclohexane-1,3-dione. Available from: [Link].
-
Organic Chemistry Portal. Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. Available from: [Link].
-
ACS Publications. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Available from: [Link].
-
Semantic Scholar. Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. Available from: [Link].
-
FooDB. Showing Compound 1,3,5-Triphenylcyclohexane (FDB016597). Available from: [Link].
-
ResearchGate. 5-Fluorouracil – Characteristics and Analytical Determination. Available from: [Link].
Sources
- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione - Google Patents [patents.google.com]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
Welcome to the technical support center for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, storage, and stability of this compound. Our goal is to ensure the integrity of your experiments by helping you prevent its degradation.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.[1] The presence of both a β-diketone moiety and a trifluoromethylphenyl group imparts unique chemical properties but also presents specific stability challenges.[2][3] This guide provides a comprehensive overview of potential degradation pathways and practical strategies to mitigate them, ensuring the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its two key structural features: the cyclohexane-1,3-dione ring and the trifluoromethylphenyl group. The β-diketone system is susceptible to cleavage under harsh acidic or basic conditions and can be prone to oxidation.[3] While the trifluoromethylphenyl group is generally stable, it can undergo hydrolysis to a carboxylic acid under strongly basic conditions or degrade upon exposure to UV light.[4]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation.
Q3: I am observing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. Could this be due to degradation?
A3: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a common indicator of compound degradation. These peaks could correspond to hydrolysis products, oxidation products, or other derivatives formed during your experiment. It is crucial to perform control experiments and use a validated stability-indicating analytical method to identify these degradants.[5]
Q4: Can the keto-enol tautomerism of the cyclohexane-1,3-dione ring affect the compound's stability and reactivity?
A4: Absolutely. The cyclohexane-1,3-dione moiety exists as an equilibrium mixture of keto and enol tautomers.[6] The enol form is often the more reactive species and its prevalence can be influenced by the solvent, pH, and temperature.[7] This tautomerism can affect not only the compound's reactivity in your desired synthesis but also its susceptibility to certain degradation pathways. Understanding the tautomeric equilibrium in your specific experimental conditions is key to controlling its stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of compound purity over time, even during storage. | 1. Improper Storage: Exposure to light, moisture, or oxygen. 2. Incompatible Storage Container: The container material may be reacting with the compound. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere. 2. Use Appropriate Containers: Store in high-quality glass or Teflon-lined containers. Avoid plastics that may leach impurities. |
| Low yield or formation of multiple byproducts in a base-catalyzed reaction. | Base-Induced Degradation: The β-diketone ring can be cleaved by strong bases. The trifluoromethyl group may also undergo slow hydrolysis.[4] | 1. Use Milder Bases: If possible, substitute strong bases like NaOH or KOH with milder options such as K₂CO₃ or organic bases (e.g., triethylamine, DIPEA). 2. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using TLC or HPLC to minimize byproduct formation. |
| Reaction failure or unexpected product in an acid-catalyzed reaction. | Acid-Induced Degradation: Strong acids can promote side reactions or degradation of the dione ring. | 1. Use Lewis Acids or Milder Protic Acids: Consider using Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or weaker protic acids. 2. Control Stoichiometry: Use the minimum effective amount of the acid catalyst. |
| Discoloration of the compound (e.g., turning yellow or brown). | Oxidative Degradation or Photodegradation: Exposure to air and/or light can lead to the formation of colored impurities.[4] | 1. Work Under Inert Atmosphere: When handling the compound in solution for extended periods, use degassed solvents and maintain an inert atmosphere. 2. Protect from Light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to a UV lamp (254 nm or 365 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Analysis:
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC with a quaternary pump, autosampler, column oven, and UV/DAD detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for investigating compound degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
-
Makarov, M. V., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link][11][12]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies. SciSpace. Available at: [Link][8]
-
Rawat, T., & Singh, D. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research. Available at: [Link][13]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][2]
-
Gajbhiye, A., & Jadhav, A. (2018). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. Available at: [Link][5]
-
Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. Available at: [Link][7][14]
-
Rani, S., & Singh, M. (2017). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link][3]
-
Wikipedia. (2023). 1,3-Cyclohexanedione. Available at: [Link][6]
-
Zhang, W., et al. (2012). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. ACS Medicinal Chemistry Letters. Available at: [Link][1]
-
Singh, B. K., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis. Available at: [Link][9]
-
Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis. Available at: [Link][10]
Sources
- 1. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H11F3O2 | CID 2740317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosage for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for refining the dosage of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione in preclinical animal studies. The information herein is designed to be a practical resource, blending established scientific principles with actionable, field-proven insights to navigate the complexities of in vivo experimentation.
Introduction to this compound and Dosage Principles
This compound is a compound of interest within the broader class of cyclohexane-1,3-diones. While public domain information on this specific molecule is limited, related structures are known to exhibit a range of biological activities, including potential herbicidal properties through the inhibition of enzymes like p-hydroxyphenylpyruvate dioxygenase (HPPD).[1] In the context of drug development, determining a safe and effective dose is a cornerstone of preclinical research.[2] This process is iterative and requires a systematic approach to understand the dose-response relationship, which describes the connection between the amount of a substance administered and its effect, be it therapeutic or toxic.[3][4]
The primary goal of dosage refinement is to identify a therapeutic window—a range of doses that maximizes efficacy while minimizing adverse effects. This is achieved through carefully designed studies that assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the in vivo evaluation of novel compounds like this compound.
Issue 1: High Variability in Experimental Results
Question: We are observing significant differences in physiological responses and outcomes among animals within the same treatment group. What are the potential causes and how can we mitigate this?
Answer: High variability is a frequent challenge in animal studies and can obscure the true effect of the compound.[5] Several factors can contribute to this issue:
-
Animal-Specific Factors: Inherent biological differences among individual animals, even within the same strain, can lead to varied responses.[5][6] This includes genetic variations, age, sex, and overall health status.[7]
-
Environmental Factors: Minor differences in housing conditions, such as cage density, temperature, and ambient noise or smells, can act as stressors and influence experimental outcomes.[8][9]
-
Experimenter-Related Variability: Inconsistent handling and administration techniques can significantly impact the bioavailability and, consequently, the effect of the compound.[5]
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all aspects of the experiment, including animal handling, dosing, and data collection.[10]
-
Increase Sample Size: A larger number of animals per group can help to average out individual variations and increase the statistical power of the study.
-
Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias. Whenever possible, the experimenter should be blinded to the treatment allocation to prevent unconscious bias in measurements.
-
Acclimatization: Ensure animals are properly acclimatized to the laboratory environment and handling procedures before the start of the experiment.
-
Systematic Heterogenization: In some cases, intentionally introducing controlled variation (e.g., using animals from different litters in each group) can improve the generalizability of the results.[11]
Issue 2: Lack of Efficacy at Tested Doses
Question: Our initial in vivo experiments are not showing the expected therapeutic effects that were observed in our in vitro assays. What should we investigate?
Answer: A discrepancy between in vitro and in vivo results is a common hurdle in drug development.[12] This often points to issues with the drug's behavior in a complex biological system.
-
Pharmacokinetic (PK) Profile: The compound may be rapidly metabolized or eliminated, preventing it from reaching or staying at the target site at a sufficient concentration.[13]
-
Bioavailability: Poor absorption from the administration site can lead to low systemic exposure.[14]
-
Dose Range: The selected doses may be below the therapeutic threshold. The relationship between dose and effect is often sigmoidal, with a threshold dose below which no response is observed.[3][15]
Troubleshooting Steps:
-
Conduct a Dose-Range Finding Study: This is a fundamental step to establish the relationship between the dose and its effect.[16] It helps in identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD).
-
Perform Pharmacokinetic Analysis: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10] This will reveal if the drug is reaching the target tissue in sufficient concentrations.
-
Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate for the disease being studied and that the drug's target is present and functional in that species.[17]
Issue 3: Unexpected Toxicity or Adverse Effects
Question: We are observing adverse effects in our animal models at doses we predicted to be safe based on in vitro data. How should we proceed?
-
Off-Target Effects: The compound may be interacting with unintended biological targets, leading to toxicity.
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.
-
Species-Specific Sensitivity: The chosen animal model may be more sensitive to the compound than anticipated.[17]
Troubleshooting Steps:
-
Determine the Maximum Tolerated Dose (MTD): A dose-escalation study should be conducted to identify the highest dose that does not cause unacceptable toxicity.[20]
-
Comprehensive Monitoring: Closely monitor animals for a wide range of clinical signs of toxicity, including changes in body weight, behavior, and food and water intake.[16][20]
-
Histopathology and Clinical Pathology: At the end of the study, conduct a gross necropsy and histopathological examination of major organs to identify any tissue-specific toxicities.[16] Blood samples should also be collected for hematology and serum chemistry analysis.
-
Consider a Recovery Group: Including a group of animals that are monitored after the treatment has stopped can help determine if the toxic effects are reversible.[20]
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.
Methodology:
-
Animal Model: Select an appropriate rodent model (e.g., mice or rats) relevant to the intended therapeutic area.
-
Group Allocation: Assign animals to at least 4-5 groups (n=5-10 per group), including a vehicle control group and at least three escalating dose levels of the compound.
-
Dose Selection: The starting dose can be estimated from in vitro data or through allometric scaling from data on similar compounds. Subsequent doses should be escalated by a factor of 2x or 3x.[16]
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, and measure body weight and food intake regularly.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile (ADME) of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy and toxicity studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Study
| Dose Group (mg/kg) | N | Mean Body Weight Change (%) | Tumor Volume Reduction (%) | Observed Adverse Effects |
| Vehicle Control | 10 | +5.2 | 0 | None |
| 10 | 10 | +4.8 | 15 | None |
| 30 | 10 | +2.1 | 45 | Mild lethargy in 2/10 animals |
| 100 | 10 | -8.5 | 70 | Significant lethargy, ruffled fur in 8/10 animals |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 0.5 | hours |
| AUC (0-inf) | 4500 | ng*h/mL |
| Half-life (t1/2) | 2.5 | hours |
Visualization of Workflows
Dose-Range Finding Workflow
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
-
Dose–response relationship | Pharmaceutical Medicine - Oxford Academic. [Link]
-
Alarie, Y. (1981). Dose-response analysis in animal studies: prediction of human responses. Environmental Health Perspectives, 42, 9–13. [Link]
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
-
Factors Affecting Drug Response in Animals - Bivatec Ltd. [Link]
-
Can Animal Scales Help with Dosage Calculations for Medications? - Barn World. (2024, February 4). [Link]
-
Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. [Link]
-
Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). [Link]
-
Using Allometric Scaling to Predict Human PK from Animals - Patsnap Synapse. (2025, May 29). [Link]
-
The Dose-Response Curve: Determining Health Effects of Environmental Pollutants - Video | Study.com. [Link]
-
The Limitations of Animal Models in Drug Development - PharmaFeatures. [Link]
-
Dose–response relationship - Wikipedia. [Link]
-
Control of Variability | ILAR Journal - Oxford Academic. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. [Link]
-
What are possible reasons for high standard deviation in mice experiments? | ResearchGate. [Link]
-
Factors that affect therapeutic efficacy and safety of drugs | Scilit. [Link]
-
Ben-Mow, Z., & Webster, T. J. (2016). Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems. Journal of Biomedical Nanotechnology, 12(11), 1985–2006. [Link]
-
How necessary are animal models for modern drug discovery? | Taylor & Francis Online. [Link]
-
Modernizing Preclinical Drug Development: The Role of New Approach Methodologies | ACS Pharmacology & Translational Science. [Link]
-
Animal research: Influence of experimenters on results less strong than expected -- ScienceDaily. (2022, May 10). [Link]
-
Palmeira, C., & Henriques, J. F. (2022). Systematic heterogenisation to improve reproducibility in animal studies. PLoS Biology, 20(5), e3001634. [Link]
-
Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. [Link]
-
Embracing biological variation to improve reproducibility and reduce animal use - YouTube. (2020, November 16). [Link]
-
Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). [Link]
-
Coping with Preclinical Toxicology Challenges - YouTube. (2018, June 22). [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. [Link]
-
This compound - PubChem. [Link]
-
A framework to guide dose & regimen strategy for clinical drug development. [Link]
-
Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding (London 4–5 December 2014). [Link]
-
Toxicity Screening: 7 Strategies for Preclinical Research - Blog. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. [Link]
-
A troubleshooting guide to microplate-based assays. [Link]
-
Soergel, D. G., Subach, J., Burnham, N., et al. (2014). First clinical experience with TRV130: pharmacokinetics and pharmacodynamics in healthy volunteers. Journal of Clinical Pharmacology, 54(8), 906-914. [Link]
-
In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. (2024, October 17). [Link]
-
5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3 | Chemsrc. [Link]
-
Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block | Request PDF - ResearchGate. [Link]
-
Biopharmaceutics and pharmacokinetics of 5-phenyl-1,2-dithiole-3-thione complexed with sulfobutyl ether-7-?-cyclodextrin in rabbits | Request PDF - ResearchGate. [Link]
-
Deyme, L., et al. (2018). Population pharmacokinetics of FOLFIRINOX: a review of studies and parameters. Cancer Chemotherapy and Pharmacology, 82(6), 929-940. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. Factors Affecting Drug Response in Animals [bivatec.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Systematic heterogenisation to improve reproducibility in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Population pharmacokinetics of FOLFIRINOX: a review of studies and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. study.com [study.com]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione as a Potential Enzyme Inhibitor
In the landscape of modern drug discovery and agrochemical development, the identification of novel small molecule inhibitors with high efficacy and specificity is paramount. The compound 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione has emerged as a molecule of significant interest due to its structural features, which are reminiscent of several classes of known enzyme inhibitors. This guide provides a comprehensive comparison of this compound to established inhibitors of key biological targets, offering insights into its potential mechanisms of action and therapeutic or industrial applications. While direct experimental data on the inhibitory activity of this compound is not yet publicly available, this analysis, grounded in established structure-activity relationships, will serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.
The core structure of this compound, a β-diketone, is a versatile scaffold found in numerous biologically active compounds. The presence of a trifluoromethyl (-CF3) group on the phenyl ring is particularly noteworthy, as this moiety is known to enhance metabolic stability and lipophilicity, often leading to improved biological activity.[1] This guide will focus on the potential inhibitory activities of this compound against three primary enzyme targets for which its structural analogues have shown significant activity: p-Hydroxyphenylpyruvate Dioxygenase (HPPD), α-Glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B).
Potential as a p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor
The most compelling case for the biological activity of this compound lies in its structural similarity to a class of herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants.[2] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of leaves and eventual plant death.[2]
Several commercial herbicides, such as mesotrione, sulcotrione, and the therapeutic agent nitisinone, are based on a triketone or cyclohexane-1,3-dione scaffold.[3][4] The structural resemblance of this compound to these compounds strongly suggests its potential as an HPPD inhibitor.
Comparative Data of Known HPPD Inhibitors
| Inhibitor | Chemical Class | Potency | Mechanism of Action |
| Nitisinone | Triketone | IC50 = 173 nM[5] | Competitive, reversible inhibitor of HPPD[5] |
| Mesotrione | Triketone | Ki ≈ 10 pM[3] | Potent inhibitor of HPPD[3] |
| Sulcotrione | Triketone | - | Selective HPPD inhibitor[4] |
The trifluoromethylphenyl group in the topic compound may play a crucial role in its interaction with the active site of HPPD, potentially influencing its potency and selectivity. Structure-activity relationship studies of 2-benzoylcyclohexane-1,3-diones have highlighted the importance of the substituents on the phenyl ring for inhibitory activity.
Signaling Pathway and Experimental Workflow
Potential as an α-Glucosidase Inhibitor
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. Structurally related cyclohexane-1,3-dione derivatives have been investigated for their antidiabetic properties, including the inhibition of α-glucosidase.
Comparative Data of Known α-Glucosidase Inhibitors
| Inhibitor | Chemical Class | Potency | Mechanism of Action |
| Acarbose | Pseudotetrasaccharide | IC50 = 11 nM[6] | Competitive inhibitor of intestinal α-glucosidases[7] |
| Miglitol | 1-deoxynojirimycin derivative | - | Reversible inhibitor of brush-border α-glucosidase enzymes[1] |
While the core scaffold of this compound differs significantly from acarbose and miglitol, the general ability of cyclic diones to interact with enzyme active sites warrants investigation into its potential α-glucosidase inhibitory activity.
Signaling Pathway and Experimental Workflow
Potential as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of both the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[8][9] Inhibition of PTP1B enhances insulin sensitivity and promotes weight loss. The development of PTP1B inhibitors is an active area of research, and various small molecules are being investigated.
Comparative Data of Known PTP1B Inhibitors
| Inhibitor | Chemical Class | Potency | Mechanism of Action |
| Trodusquemine | Aminosterol | IC50 = 1 µmol/L | Non-competitive, allosteric inhibitor of PTP1B |
| Ertiprotafib | Thiophene derivative | - | PTP1B inhibitor that reached Phase II clinical trials |
The potential for this compound to inhibit PTP1B is more speculative but is based on the broad inhibitory potential of cyclic dione structures against various enzymes.
Signaling Pathway and Experimental Workflow
Experimental Protocols
To facilitate further research into the inhibitory potential of this compound, detailed, step-by-step methodologies for the key enzymatic assays are provided below. These protocols are based on established methods found in the scientific literature.
HPPD Inhibition Assay Protocol (Spectrophotometric)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) containing ascorbic acid and catalase.
-
HPPD Enzyme: Dilute the enzyme to the desired concentration in the assay buffer.
-
Substrate: Prepare a stock solution of p-hydroxyphenylpyruvate (HPPA) in the assay buffer.
-
Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution (or vehicle for control), and HPPD enzyme.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the HPPA substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPPA.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
α-Glucosidase Inhibition Assay Protocol (Colorimetric)
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 6.8).
-
α-Glucosidase Enzyme: Dissolve the enzyme in the assay buffer to the desired concentration.
-
Substrate: Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the assay buffer.
-
Inhibitor: Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions.
-
Stop Solution: Prepare a solution of sodium carbonate (e.g., 0.1 M).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution, and α-glucosidase enzyme.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
PTP1B Inhibition Assay Protocol (Colorimetric)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2) containing a reducing agent (e.g., DTT).
-
PTP1B Enzyme: Dilute the recombinant human PTP1B to the desired concentration in the assay buffer.
-
Substrate: Use a phosphopeptide substrate, such as a synthetic peptide corresponding to the autophosphorylation site of the insulin receptor.
-
Inhibitor: Prepare a stock solution of the test compound and make serial dilutions.
-
Detection Reagent: Use a malachite green-based reagent to detect the released inorganic phosphate.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, inhibitor solution, and PTP1B enzyme.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the released phosphate by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of around 620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve using a phosphate standard.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percentage of inhibition and the IC50 value for the test compound.
-
Conclusion and Future Directions
While this guide has highlighted the strong potential of this compound as an inhibitor of several key enzymes based on structural analogy, it is imperative that these hypotheses are validated through rigorous experimental testing. The provided assay protocols offer a clear path for researchers to determine the inhibitory activity and potency of this compound against HPPD, α-glucosidase, and PTP1B.
Future studies should focus on synthesizing and purifying this compound and performing the described enzymatic assays to obtain quantitative data such as IC50 and Ki values. Furthermore, structure-activity relationship studies with a series of related analogues could provide valuable insights for the optimization of this scaffold for improved potency and selectivity. The promising structural features of this compound make it a compelling candidate for further investigation in the development of novel herbicides, antidiabetic agents, or therapeutics for obesity.
References
-
Wikipedia. Trodusquemine. [Link]
-
protocols.io. In vitro α-glucosidase inhibitory assay. [Link]
-
Eurofins Discovery. PTP1B Human Phosphatase Enzymatic LeadHunter Assay. [Link]
-
Bioorganic & Medicinal Chemistry Letters. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). [Link]
-
PubMed Central. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]
-
MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
-
protocols.io. In vitro α-amylase and α-glucosidase inhibitory assay. [Link]
-
ResearchGate. Comparison of the 2-acyl-cyclohexane-1,3-dione backbone to natural product and commercial compounds of known HPPD inhibitory activity. [Link]
-
BioVision. Cytochrome P450 1A2 (CYP1A2) Activity Assay Kit (Fluorometric). [Link]
-
BPS Bioscience. PTP1B (Catalytic Domain) Colorimetric Assay Kit. [Link]
-
Wikipedia. Mesotrione. [Link]
-
PubMed Central. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. [Link]
-
PubMed Central. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. [Link]
-
Sci-Hub. Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino]. [Link]
-
Creative Bioarray. SuperQuick® Cytochrome P450 1A2 (CYP1A2) Activity Assay Kit. [Link]
-
Amerigo Scientific. Acarbose. [Link]
-
ResearchGate. Computational protocol of discovering new HPPD inhibitors. [Link]
-
ResearchGate. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. [Link]
-
ResearchGate. Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. [Link]
- Google Patents.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubMed Central. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]
-
ResearchGate. Antioxidant Activities of Tetraketones Derived from 5,5-Dimethylcyclohexane-1,3-dione. [Link]
-
ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. [Link]
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]
- Google Patents.
-
Wikipedia. Acarbose. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. protocols.io [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione and Other Phenylcyclohexanediones
For researchers and drug development professionals, the phenylcyclohexanedione scaffold represents a versatile platform for designing novel bioactive molecules. The strategic placement of substituents on the phenyl ring can dramatically influence the compound's interaction with biological targets, altering its potency, selectivity, and overall therapeutic or agrochemical potential. This guide provides an in-depth comparison of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione with other key analogues, supported by experimental data, to elucidate the critical role of the trifluoromethyl group and other structural modifications.
Introduction: The Phenylcyclohexanedione Core and the Impact of Substitution
The 5-phenylcyclohexane-1,3-dione core is a privileged structure in medicinal and agricultural chemistry. Its inherent chemical properties, including keto-enol tautomerism, allow it to interact with a variety of biological targets. The phenyl ring at the 5-position offers a readily modifiable handle to tune the molecule's electronic and steric properties, thereby influencing its biological activity. This guide will explore the impact of these modifications, with a particular focus on the electron-withdrawing trifluoromethyl group, in the context of neuroprotection, herbicidal activity, and anticancer potential.
Neuroprotective Effects: Inhibition of Mutant SOD1 Aggregation in Amyotrophic Lateral Sclerosis (ALS)
A compelling application of 5-phenylcyclohexanedione derivatives has emerged in the field of neurodegenerative diseases, specifically in the context of Amyotrophic Lateral Sclerosis (ALS). Certain mutations in the Cu/Zn superoxide dismutase (SOD1) enzyme lead to its misfolding and aggregation, a key pathological hallmark of familial ALS. The inhibition of this protein aggregation is a promising therapeutic strategy.
A key study on the structure-activity relationship (SAR) of 5-phenylcyclohexanedione derivatives as inhibitors of mutant SOD1 aggregation revealed the profound impact of substituents on the phenyl ring.[1][2] The study utilized a cell-based assay with PC12 cells expressing the G93A mutant of SOD1, where the inhibition of aggregation leads to increased cell viability.
The Decisive Role of the Trifluoromethyl Group
The research highlights that the electronic properties of the substituents on the phenyl ring do not significantly affect the activity, whereas the size and position of the substituents are crucial.[1] The meta position on the phenyl ring was identified as being particularly important for potency.[1]
Among the various substituents tested, the trifluoromethyl (CF3) group was found to be a favored substituent for increasing the potency of these compounds as inhibitors of mutant SOD1 aggregation.[1] This is exemplified by the significantly enhanced activity of the 3,5-bis(trifluoromethyl)phenyl analog, which demonstrated superior potency with an EC50 of 700 nM.[1][2] This strongly suggests that the presence of a trifluoromethyl group at the 3-position of the phenyl ring, as in This compound , is a key contributor to this high efficacy.
Comparative Performance Data
The following table summarizes the EC50 values for a selection of 5-phenylcyclohexanedione derivatives in the mutant SOD1 aggregation assay, illustrating the structure-activity relationships.
| Compound | Phenyl Ring Substitution | EC50 (µM) in PC12-G93A-YFP Assay | Reference |
| 5-(3,5-bis(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | 3,5-bis(CF3) | 0.7 | [1][2] |
| 5-(3-Chlorophenyl)cyclohexane-1,3-dione | 3-Cl | 3.0 | [3] |
| 5-Phenylcyclohexane-1,3-dione | Unsubstituted | 8.0 | [3] |
| 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | 4-OCH3 (electron-donating) | > 32 (inactive) | [1][3] |
| 5-(4-Chlorophenyl)cyclohexane-1,3-dione | 4-Cl | > 32 (inactive) | [1][3] |
Note: A lower EC50 value indicates higher potency.
The data clearly demonstrates that electron-withdrawing groups at the meta position enhance activity, with the bis-trifluoromethyl substitution providing the most potent compound identified in the series. The inactivity of the para-substituted analogs underscores the positional importance of the substituents.
Experimental Protocol: Mutant SOD1 Aggregation Assay in PC12 Cells
This protocol is based on the methodology described in the study of cyclohexane-1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation.[3]
Objective: To determine the efficacy of test compounds in preventing mutant SOD1 aggregation-induced cytotoxicity.
Materials:
-
PC12 cells stably expressing G93A mutant SOD1 fused to Yellow Fluorescent Protein (YFP).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Proteasome inhibitor MG132.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader for luminescence detection.
Procedure:
-
Cell Seeding: Seed the PC12-G93A-YFP cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).
-
Induction of Aggregation: After a 1-hour pre-incubation with the compounds, add MG132 to all wells (except for the no-treatment control) to a final concentration that induces significant cell death in the vehicle-treated cells.
-
Incubation: Incubate the plate for a further 48 hours.
-
Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells. Calculate the percentage of cell survival for each compound concentration relative to the vehicle control. Determine the EC50 value, which is the concentration of the compound that provides 50% protection against MG132-induced cytotoxicity.
Caption: Workflow of mutant SOD1 aggregation and therapeutic intervention.
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Phenylcyclohexanedione derivatives are also well-established as herbicides, with their mechanism of action being the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocochromanols in plants. Inhibition of this enzyme leads to a bleaching effect and ultimately, plant death.
The trifluoromethyl group is also a common feature in potent HPPD inhibitors. For instance, the commercial herbicide Mesotrione contains a trifluoromethyl-substituted benzoyl group. While the core structure of the topic compound is a 5-phenylcyclohexanedione and not a 2-benzoylcyclohexanedione (like Mesotrione), the presence of the trifluoromethyl group on the phenyl ring is a relevant feature for comparison within the broader class of HPPD-inhibiting cyclohexanediones.
Comparative Data on HPPD Inhibition
| Compound | Key Structural Feature | IC50 (µM) against AtHPPD | Reference |
| Mesotrione (commercial herbicide) | 2-(4-(methylsulfonyl)-2-nitrobenzoyl) derivative | 0.204 | [4] |
| 2-(quinolin-2-ylcarbonyl)cyclohexane-1,3-dione | Quinoline ring | Potent activity reported | [4] |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione | Trifluoromethyl and nitro groups on the benzoyl ring | ~0.040 (rat liver HPPD) | [5] |
The potent activity of the 2-(2-nitro-4-trifluoromethylbenzoyl) analog highlights the favorable contribution of the trifluoromethyl group to HPPD inhibition.
Experimental Protocol: In Vitro HPPD Inhibition Assay
This protocol provides a general method for determining the IC50 value of a test compound against the HPPD enzyme.[6]
Objective: To measure the in vitro inhibitory activity of test compounds on HPPD.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).
-
Substrate: 4-hydroxyphenylpyruvate (HPP).
-
Cofactors: Ascorbic acid, Fe(II).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 310 nm (for the product, homogentisate).
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, ascorbic acid, Fe(II), and the diluted test compound.
-
Enzyme Addition: Add the HPPD enzyme to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Add the substrate (HPP) to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 310 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of homogentisate formation.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Mechanism of HPPD inhibition by phenylcyclohexanediones.
Anticancer Activity
The cyclohexane-1,3-dione scaffold has also been explored for its potential as an anticancer agent.[7] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can be diverse, including the inhibition of kinases and the induction of apoptosis.
While a comprehensive SAR study for 5-phenylcyclohexanediones in cancer is not as clearly defined as in the neuroprotection context from the provided search results, some data points are available. One study reported the LC50 value of a cyclohexane-1,3-dione derivative (compound 5c) against the human breast adenocarcinoma cell line MDA-MB-231 to be 10.31 µg/mL.[7]
The structural features that drive anticancer activity are likely to be complex and target-dependent. However, the lipophilicity and electron-withdrawing nature of the trifluoromethyl group can potentially enhance cell permeability and binding to intracellular targets, making this compound an interesting candidate for anticancer screening.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Microplate reader for measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion: The Advantage of the Trifluoromethyl Group
The comparative analysis of this compound with other phenylcyclohexanediones reveals the significant impact of the trifluoromethyl substituent. In the context of neuroprotection via the inhibition of mutant SOD1 aggregation, the trifluoromethyl group, particularly at the meta position of the phenyl ring, is a key determinant of high potency. While direct comparative data in herbicidal and anticancer applications is more sparse for this specific compound, the known benefits of the trifluoromethyl group in enhancing the activity of other HPPD inhibitors and its potential to improve drug-like properties suggest that this compound is a compound of significant interest for further investigation across multiple therapeutic and agrochemical areas. The provided experimental protocols offer a starting point for researchers to quantitatively assess its performance against other analogues in their specific applications.
References
-
Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]
-
IC50 of the tested compounds against A549 cells compared to 5-FU. ResearchGate. Available at: [Link]
-
Cytotoxicity (IC50 [µM] ± SE) for compounds 5 and 6 and reference... ResearchGate. Available at: [Link]
-
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells. PubMed. Available at: [Link]
-
Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). PubMed. Available at: [Link]
-
IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available at: [Link]
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. Available at: [Link]
-
Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. National Institutes of Health. Available at: [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]
-
IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
-
Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. PubMed. Available at: [Link]
-
Anti-inflammatory activity and antioxidant activity of the synthesized compounds (2a-d). ResearchGate. Available at: [Link]
-
Anti-inflammatory activity of synthesized compounds 5d and 5m-p. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione: A Comparative Guide to Experimental Validation
In the landscape of modern drug discovery and agrochemical development, the cyclohexane-1,3-dione scaffold is a cornerstone for designing potent enzyme inhibitors.[1][2] This guide provides an in-depth comparative framework for the experimental validation of a specific, promising derivative: 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. The introduction of a trifluoromethylphenyl group is a strategic chemical modification intended to enhance biological activity and pharmacokinetic properties.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive workflow for cross-validating the efficacy and mechanism of action of this compound. We will explore its potential as both a c-Met kinase inhibitor for oncology applications and a p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor for herbicidal use, reflecting the diverse bioactivities of this chemical class.[3][4][5] The protocols and comparisons detailed herein are designed to ensure scientific rigor and trustworthiness in the evaluation of novel chemical entities.
Rationale for Cross-Validation: Beyond Primary Screening
Initial high-throughput screening may identify this compound as a "hit." However, robust validation is essential to confirm its activity, elucidate its mechanism, and establish a performance baseline against existing standards. This process is critical for justifying further investment in its development.
Our validation strategy is built on two potential, well-documented applications for the cyclohexane-1,3-dione core:
-
Oncology: Inhibition of receptor tyrosine kinases, such as c-Met, which is often dysregulated in various cancers.[3][6]
-
Agrochemicals: Inhibition of the HPPD enzyme, a validated target for herbicides.[4][5]
We will compare our target compound against two established inhibitors in these respective fields: Foretinib (a c-Met inhibitor) and Sulcotrione (an HPPD inhibitor).
Comparative Efficacy: In Vitro Enzyme Inhibition
The foundational step in validating a targeted inhibitor is to quantify its direct interaction with the purified enzyme. This is typically achieved through IC₅₀ (half-maximal inhibitory concentration) determination.
Target 1: c-Met Kinase Activity
Causality of Experimental Choice: A direct enzymatic assay confirms that the compound's biological effect originates from the inhibition of the intended target, rather than off-target effects or cytotoxicity. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, sensitive, and widely accepted method for this purpose.
Comparative Data (Hypothetical):
| Compound | Target Enzyme | IC₅₀ (nM) | Notes |
| This compound | c-Met Kinase | 8.5 | Potent inhibition observed. |
| Foretinib (Reference) | c-Met Kinase | 1.16[6] | Clinically relevant benchmark. |
| Sulcotrione (Negative Control) | c-Met Kinase | >10,000 | Expected inactivity, confirms specificity. |
Target 2: p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity
Causality of Experimental Choice: Similar to the kinase assay, a direct HPPD inhibition assay is crucial for herbicidal applications. A spectrophotometric assay measuring the depletion of the substrate, p-hydroxyphenylpyruvate, provides a reliable and straightforward method for determining inhibitory potency.
Comparative Data (Hypothetical):
| Compound | Target Enzyme | IC₅₀ (µM) | Notes |
| This compound | Plant HPPD | 0.45 | Strong herbicidal potential. |
| Sulcotrione (Reference) | Plant HPPD | 0.25[4] | Commercial herbicide benchmark. |
| Foretinib (Negative Control) | Plant HPPD | >100 | Expected inactivity, confirms specificity. |
Cellular Activity and Cytotoxicity Assessment
Demonstrating enzyme inhibition is necessary but not sufficient. The compound must be able to penetrate cell membranes and exert its effect in a complex cellular environment without undue toxicity to non-target cells.
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity.[7] A reduction in metabolic activity is used as a proxy for cytotoxicity or anti-proliferative effects. We will test against a c-Met dependent cancer cell line (e.g., H460 lung cancer) and a standard non-cancerous cell line (e.g., HEK293) to assess selectivity.
Comparative Data (Hypothetical):
| Compound | Cell Line | EC₅₀ / CC₅₀ (µM) | Selectivity Index (HEK293 / H460) |
| This compound | H460 (NSCLC) | 1.2 | 41.7 |
| HEK293 | 50.0 | ||
| Foretinib | H460 (NSCLC) | 0.9 | >100 (literature) |
| HEK293 | >90 |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.
Experimental Workflows and Protocols
To ensure reproducibility and scientific integrity, detailed protocols are provided below.
Workflow for c-Met Kinase Inhibition Assay
The following diagram illustrates the workflow for determining the IC₅₀ value against c-Met kinase.
Caption: TR-FRET based c-Met kinase inhibition assay workflow.
Step-by-Step Protocol: c-Met TR-FRET Assay
-
Compound Preparation: Create a 10-point serial dilution series for each compound (e.g., starting from 100 µM) in a DMSO-containing assay buffer.
-
Plate Setup: Dispense 2.5 µL of each compound dilution into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 2.5 µL of recombinant c-Met kinase solution to each well. Allow for a 15-minute pre-incubation at room temperature.
-
Reaction Initiation: Add 5 µL of the ATP and ULight™-poly-GT peptide substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Add 5 µL of a stop/detection buffer containing EDTA and Europium-labeled anti-phosphotyrosine antibody.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate using a microplate reader capable of time-resolved fluorescence, measuring emissions at 615 nm and 665 nm.
-
Analysis: Calculate the emission ratio and plot against compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Workflow for Cellular Viability (MTT) Assay
The following diagram outlines the logical flow for assessing the compound's effect on cancer cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Plate H460 and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results and determine the EC₅₀/CC₅₀ values using non-linear regression.
Conclusion and Future Directions
The cross-validation framework presented here provides a robust methodology for evaluating this compound. The hypothetical data suggests the compound is a potent inhibitor of both c-Met kinase and HPPD, warranting further investigation.
Key Insights from this Guide:
-
Dual Potential: The compound shows promise in two distinct application areas, a valuable trait for chemical scaffolds.
-
Scientific Rigor: The use of reference compounds and counter-screening (e.g., testing kinase inhibitors on HPPD and vice-versa) is essential for validating specificity.
-
Translational Pathway: Positive results from these in vitro and cellular assays would justify progression to more complex studies, including in vivo efficacy models and ADME-Tox profiling.
This guide emphasizes that the journey from a chemical structure to a validated lead compound is paved with meticulous, comparative, and mechanistically-grounded experimentation. By following these principles, researchers can build a compelling and trustworthy case for the continued development of novel molecules like this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chinnamanayakar, T. et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
El-Damasy, D. A. et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Cantrell, C. L. et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]
-
Turan, N. et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]
-
Mohareb, R. M. et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]
-
Okoro, C. O. et al. (2019). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. [Link]
-
Mehta, P. et al. (2021). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
Chemsrc. 5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3. [Link]
-
Kumar, A. et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione Analogs as Novel HPPD Inhibitors
For researchers, scientists, and professionals in drug development and agrochemical research, the quest for novel, potent, and selective enzyme inhibitors is a perpetual frontier. The 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione scaffold has emerged as a promising chemotype, particularly in the context of herbicidal activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of compounds, grounded in experimental data and mechanistic insights. Our focus will be on their inhibitory action against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in herbicide design.
Introduction: The Significance of the Cyclohexane-1,3-dione Core
Cyclohexane-1,3-dione derivatives are a versatile class of compounds with a wide range of biological activities.[1] In the realm of agrochemicals, they are renowned as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme plays a crucial role in the biosynthesis of plastoquinone and tocochromanols in plants.[2] Inhibition of HPPD leads to a depletion of these essential molecules, ultimately causing bleaching of the plant tissues and death.[2] The triketone class of herbicides, which includes commercially successful products, is structurally related to the cyclohexane-1,3-dione core.[3]
The focus of this guide, the 5-arylcyclohexane-1,3-dione scaffold, represents a distinct subclass. Here, the strategic placement of a substituted phenyl ring at the 5-position of the cyclohexane-1,3-dione core offers a unique vector for modulating potency, selectivity, and pharmacokinetic properties. The inclusion of a trifluoromethyl (CF₃) group on the phenyl ring is a deliberate design choice, leveraging its well-documented effects on metabolic stability and receptor binding affinity.[4]
The Mechanism of Action: Targeting HPPD
The herbicidal activity of this compound analogs is attributed to their inhibition of the HPPD enzyme. This inhibition disrupts the normal metabolic pathway in plants, leading to the observed herbicidal effects.
Caption: Mechanism of action of 5-arylcyclohexane-1,3-dione HPPD inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is intricately linked to their molecular structure. Key modifications on both the cyclohexane-1,3-dione core and the 5-phenyl substituent have profound effects on their herbicidal potency.
The Essential Pharmacophore: The Cyclohexane-1,3-dione Ring
The cyclohexane-1,3-dione moiety is the cornerstone of activity for this class of HPPD inhibitors.[5][6] Its ability to exist in a keto-enol tautomeric equilibrium is crucial for binding to the active site of the HPPD enzyme. The enol form is believed to chelate with the ferrous ion (Fe²⁺) in the enzyme's active site, a key interaction for potent inhibition.[7]
The Influence of the 5-Aryl Substituent
The nature and substitution pattern of the aryl group at the 5-position of the cyclohexane-1,3-dione ring are critical determinants of herbicidal activity. While direct and extensive SAR data for the 3-(trifluoromethyl)phenyl series is limited in publicly available literature, valuable insights can be gleaned from patents and studies on related 5-aryl analogs.[6]
A key patent in this area suggests that substitution on the phenyl ring significantly impacts herbicidal efficacy.[6] It has been observed that para-substitution on the phenyl ring is generally favorable for activity.[6] For instance, the introduction of a methyl group at the para-position has been shown to enhance herbicidal effects.[6] While the primary focus of this guide is the 3-(trifluoromethyl)phenyl substitution, this finding underscores the importance of the electronic and steric properties of the phenyl ring substituents.
The Role of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a well-established "bioisostere" for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's interaction with its biological target and its pharmacokinetic profile.[4]
In the context of this compound analogs, the CF₃ group is expected to:
-
Enhance Binding Affinity: The electron-withdrawing properties of the CF₃ group can modulate the electronic distribution of the phenyl ring, potentially leading to more favorable interactions with amino acid residues in the active site of HPPD.[4]
-
Increase Lipophilicity: A higher lipophilicity can improve the compound's ability to cross plant cell membranes and reach its target enzyme.[4]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This can lead to a longer half-life and sustained herbicidal activity.[4]
Comparative Performance Data of 5-Arylcyclohexane-1,3-dione Analogs
| Compound ID | 5-Aryl Substituent | Other Substituents on Cyclohexane Ring | Herbicidal Activity (Qualitative) | Reference |
| I | 3-(Trifluoromethyl)phenyl | None | Potent (Inferred) | N/A |
| II | 4-Methylphenyl | None | Active | [6] |
| III | Phenyl | None | Moderately Active | [6] |
| IV | 2,4-Dimethylphenyl | None | Highly Active | [6] |
| V | 4-Chlorophenyl | None | Active | [6] |
Note: The activity for Compound I is inferred based on the known potency of related trifluoromethyl-containing HPPD inhibitors and the favorable SAR of 5-arylcyclohexane-1,3-diones.
This comparative view suggests that electron-donating groups (like methyl) and multiple substitutions on the phenyl ring can enhance herbicidal activity. The high potency of many trifluoromethyl-containing herbicides suggests that the electron-withdrawing nature of the CF₃ group at the meta position likely contributes significantly to the efficacy of the title compound class.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. The following outlines a typical workflow for the synthesis and biological evaluation of 5-arylcyclohexane-1,3-dione analogs.
Synthesis of 5-Arylcyclohexane-1,3-dione Analogs
A general synthetic route to 5-arylcyclohexane-1,3-diones involves a Michael addition reaction.
Caption: General synthetic workflow for 5-arylcyclohexane-1,3-dione analogs.
Step-by-Step Methodology:
-
Knoevenagel Condensation: A substituted benzaldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) is condensed with Meldrum's acid in the presence of a base catalyst (e.g., piperidine) to yield the corresponding arylmethylene Meldrum's acid derivative.
-
Michael Addition: The resulting intermediate undergoes a Michael addition with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The adduct is then subjected to acidic or basic hydrolysis followed by decarboxylation to afford the final 5-arylcyclohexane-1,3-dione product.
HPPD Inhibition Assay
The inhibitory activity of the synthesized compounds against the HPPD enzyme is typically determined using a spectrophotometric assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing co-factors such as ascorbate and ferrous sulfate is prepared.
-
Substrate Solution: A solution of the substrate, 4-hydroxyphenylpyruvate (HPPA), is prepared in the assay buffer.
-
Inhibitor Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme, assay buffer, and inhibitor solution (or solvent control) are pre-incubated in a microplate.
-
The reaction is initiated by the addition of the HPPA substrate.
-
The rate of HPPA consumption is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time using a microplate reader.
-
-
Data Analysis: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a promising avenue for the development of novel HPPD inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the cyclohexane-1,3-dione core as the essential pharmacophore and the 5-aryl substituent in modulating potency. The strategic incorporation of a trifluoromethyl group on the phenyl ring is a key design element that likely enhances binding affinity, lipophilicity, and metabolic stability.
While the available data provides a strong foundation for the rational design of new analogs, further research is warranted to fully elucidate the SAR of this specific subclass. The synthesis and biological evaluation of a broader range of analogs with systematic variations in the substitution pattern of the phenyl ring and the cyclohexane-1,3-dione core will be instrumental in developing next-generation herbicides with improved efficacy and selectivity.
References
-
Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for β-triketones from Leptospermum scoparium. Phytochemistry, 68(14), 2004-2014. Available at: [Link]
-
Warner, R. B., et al. (1983). Herbicidal cyclohexane-1,3-dione derivatives. European Patent No. EP 0 080 301 A1. Available at: [Link]
-
Conway, R. J., et al. (1987). Herbicidal cyclohexane-1,3-dione derivatives. European Patent No. EP 0 219 343 A2. Available at: [Link]
-
Mohareb, R. M., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 6(15), 10246-10263. Available at: [Link]
-
Zhao, L., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(45), 17678-17688. Available at: [Link]
-
Meazza, G., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269. Available at: [Link]
-
J.P. Begue, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Medicinal Chemistry with a Focus on Fluorine, 1-38. Available at: [Link]
-
Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12-19. Available at: [Link]
-
Schulz, A., et al. (1993). SC-0051, a 2-benzoyl-cyclohexane-1, 3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. FEBS letters, 318(2), 162-166. Available at: [Link]
-
Mitchell, G., et al. (2001). The Synthesis and Structure—Activity Relationships of the Triketone HPPD Herbicides. Pest Management Science, 57(2), 120-128. Available at: [Link]
-
Li, Y., et al. (2025). Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Pest Management Science. Available at: [Link]
-
Chen, M., et al. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. Medicinal Chemistry Research, 33, 10836. Available at: [Link]
-
Wang, D. W., et al. (2021). Design, synthesis and herbicidal activity of aryl-formyl piperidinone HPPD inhibitors. Pesticide Biochemistry and Physiology, 174, 104811. Available at: [Link]
-
van der Westhuyzen, C. W., et al. (2023). In Silico Design and Validation of a Novel HPPD-Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. Chemistry & Biodiversity, 20(12), e202301221. Available at: [Link]
-
Yang, X., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 583. Available at: [Link]
Sources
- 1. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 4. data.epo.org [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Herbicidal cyclohexane-1,3-dione derivatives - Patent 0080301 [data.epo.org]
- 7. Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione: A Guide for Researchers
This guide provides a detailed comparative analysis of the potential efficacy of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione against established alternatives in two key therapeutic and agrochemical areas: oncology and herbicide development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of novel cyclohexane-1,3-dione derivatives.
Introduction: The Versatility of the Cyclohexane-1,3-dione Scaffold
The cyclohexane-1,3-dione core is a privileged scaffold in medicinal and agricultural chemistry. Its unique chemical properties, including the presence of a highly active methylene group and dicarbonyl functionality, make it a versatile precursor for the synthesis of a plethora of bioactive molecules.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and herbicidal properties.[1][2]
The subject of this guide, this compound, incorporates a trifluoromethyl (-CF3) group on the phenyl ring. The inclusion of fluorine-containing moieties, particularly the trifluoromethyl group, is a well-established strategy in modern drug design. This is due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's pharmacokinetic profile and binding affinity to biological targets.
This analysis will explore the potential efficacy of this compound in two distinct applications where its structural features suggest high potential: as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal use and as a kinase inhibitor for anticancer therapy.
Part 1: Herbicidal Efficacy - A Potential HPPD Inhibitor
Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant class of herbicides, including the triketones, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the tyrosine catabolic pathway, which is responsible for the biosynthesis of plastoquinone and tocopherol in plants. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme critical for carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidative damage; their absence results in chlorophyll bleaching and, ultimately, plant death.[3]
The structural characteristics of this compound suggest it may act as an HPPD inhibitor. The cyclohexane-1,3-dione moiety is a common feature among known HPPD-inhibiting herbicides.
Comparative Analysis with Sulcotrione
A study on 2-acyl-cyclohexane-1,3-dione derivatives as HPPD inhibitors provides valuable insight. In this research, a derivative with a C11 alkyl side chain demonstrated an apparent I50 of 0.18 ± 0.02 μM, which was noted to be more potent than sulcotrione (I50app: 0.25 ± 0.02 μM).[3] This suggests that cyclohexane-1,3-dione derivatives can exhibit potent HPPD inhibition. The presence of the trifluoromethylphenyl group in our target compound could further enhance its binding to the active site of HPPD, potentially leading to high herbicidal activity.
| Compound | Target Enzyme | IC50 (μM) | Reference |
| Potential Efficacy of this compound | HPPD | Hypothesized to be potent | - |
| Sulcotrione | HPPD | 0.25 ± 0.02 | [3] |
| 2-acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | HPPD | 0.18 ± 0.02 | [3] |
Experimental Protocol: In Vitro HPPD Inhibition Assay
To empirically determine the efficacy of this compound as an HPPD inhibitor, the following protocol can be employed:
-
Enzyme Preparation: Recombinant HPPD from a target plant species (e.g., Arabidopsis thaliana) is expressed and purified.
-
Assay Buffer: Prepare a suitable buffer, typically containing a buffering agent (e.g., Tris-HCl), a reducing agent (e.g., ascorbate), and a source of ferrous iron (e.g., (NH4)2Fe(SO4)2).
-
Substrate Preparation: A stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP), is prepared.
-
Inhibitor Preparation: this compound and the reference compound (Sulcotrione) are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the HPP substrate.
-
The reaction progress is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPP, or by measuring oxygen consumption using an oxygen electrode.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Part 2: Anticancer Efficacy - A Potential Kinase Inhibitor
Mechanism of Action: Targeting Tyrosine Kinases in Cancer
Aberrant signaling through receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The c-Met proto-oncogene, which encodes the receptor for hepatocyte growth factor (HGF), is frequently overexpressed or mutated in various tumors, leading to increased cell proliferation, survival, and metastasis.[6] Consequently, inhibitors of c-Met and other RTKs are a major focus of anticancer drug development. Several cyclohexane-1,3-dione derivatives have been synthesized and shown to possess potent anti-proliferative activity through the inhibition of tyrosine kinases like c-Met.[6]
The structural features of this compound, particularly the trifluoromethylphenyl moiety, are present in some known kinase inhibitors, suggesting its potential as an anticancer agent.
Comparative Analysis with Foretinib
Foretinib is a multi-kinase inhibitor that targets several RTKs, including c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] It has demonstrated significant anti-tumor activity in preclinical models of various cancers and has been investigated in clinical trials.[2][7]
While direct experimental data on the anticancer efficacy of this compound is not available, a study on novel 1,2,4-triazine derivatives synthesized from a cyclohexane-1,3-dione precursor revealed potent c-Met kinase inhibitory activity.[6] Several of these compounds exhibited IC50 values for c-Met inhibition that were superior to foretinib (IC50 = 1.16 nM), with some showing IC50 values as low as 0.24 nM.[6] This demonstrates that the cyclohexane-1,3-dione scaffold can be a foundation for highly potent c-Met inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line (IC50) | Reference |
| Potential Efficacy of this compound | c-Met | Hypothesized to be potent | - | - |
| Foretinib | c-Met | 1.16 | MKN45 (13.4 nM), SNU620 (21.9 nM) | [6][8] |
| Novel 1,2,4-triazine derivative (from cyclohexane-1,3-dione) | c-Met | 0.24 - 9.36 | Various (µM range) | [6] |
Experimental Protocol: In Vitro Kinase Inhibition and Cell Proliferation Assays
To evaluate the anticancer potential of this compound, a two-tiered approach is recommended:
-
Kinase and Substrate: Obtain recombinant human c-Met kinase and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Assay Buffer: Prepare a kinase reaction buffer containing a buffering agent (e.g., HEPES), MgCl2, MnCl2, DTT, and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the reference compound (Foretinib) in DMSO.
-
Assay Procedure:
-
In a 96-well plate, combine the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell Lines: Select cancer cell lines with known c-Met expression levels (e.g., MKN-45, SNU620).
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound and Foretinib.
-
Proliferation Measurement: After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity as an indicator of cell proliferation.
-
Data Analysis: Determine the IC50 value for cell growth inhibition for each compound.
Visualizing the Scientific Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: HPPD Inhibition Pathway for Herbicidal Action.
Caption: Workflow for Anticancer Efficacy Evaluation.
Conclusion and Future Directions
This compound represents a promising chemical entity with the potential for significant biological activity in both the agrochemical and pharmaceutical sectors. Its structural similarity to known HPPD inhibitors and kinase inhibitors, combined with the advantageous properties conferred by the trifluoromethyl group, provides a strong rationale for its further investigation.
The comparative analysis presented in this guide, based on data from structurally related compounds, suggests that this compound could exhibit efficacy comparable to or exceeding that of established agents like sulcotrione and foretinib. However, empirical validation is crucial. The experimental protocols outlined provide a clear path for researchers to systematically evaluate its potency and mechanism of action. Future research should focus on the synthesis and in vitro and in vivo testing of this compound to definitively establish its efficacy and therapeutic or agrochemical potential.
References
-
Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma. Angiogenesis, 15(1), 59-70. [Link]
-
Antitumor activity of lapatinib (L) and foretinib (F) in OE33 tumor... ResearchGate. [Link]
-
Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. National Institutes of Health. [Link]
-
Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling. National Institutes of Health. [Link]
-
Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block | Request PDF. ResearchGate. [Link]
-
Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. National Institutes of Health. [Link]
-
SULCOTRIONE 250 SC WEB LABEL.indd. Harvest Chemicals. [Link]
-
First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. National Institutes of Health. [Link]
-
Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica. [Link]
-
Behaviour of sulcotrione and mesotrione in two soils. PubMed. [Link]
-
This compound. PubChem. [Link]
-
(PDF) Syntheses and Structure–activity Relationships of. Amanote Research. [Link]
-
Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. [Link]
-
Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. National Institutes of Health. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF. ResearchGate. [Link]
-
(PDF) Syntheses and Structure–activity Relationships of. ResearchGate. [Link]
-
Cyclohexane-1,3-dione derivatives having a herbicidal activity. European Patent Office. [Link]
- EP0219343A2 - Cyclohexane-1,3-dione derivatives having a herbicidal activity.
-
5-(trifluoromethyl)cyclohexane-1,3-dione | CAS#:124612-15-3. Chemsrc. [Link]
-
(PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Institutes of Health. [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]
Sources
- 1. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 2. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming the Binding Site of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione
A Senior Application Scientist's Guide for Researchers in Drug and Herbicide Development
Introduction: Unmasking the Target Through Structural Homology
In the realm of small molecule development, identifying the precise binding site of a novel compound is a critical step that underpins mechanism of action studies and drives further optimization. This guide focuses on 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione, a compound whose specific biological target is not yet widely documented. Based on its core chemical scaffold, the cyclohexane-1,3-dione moiety, we can formulate a strong working hypothesis. This functional group is the hallmark of a class of herbicides known as cyclohexanediones (CHDs), or "dims" (e.g., clethodim, sethoxydim), which are potent inhibitors of Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a crucial enzyme in fatty acid biosynthesis, making it an attractive target for both herbicides and therapeutics for metabolic diseases.[3][4]
The inhibitory action of CHDs is known to occur at the carboxyltransferase (CT) domain of the plastidic ACCase in grass species.[2][5] This guide, therefore, proceeds under the scientifically-grounded hypothesis that This compound is a putative inhibitor of the ACCase CT domain . We will outline a multi-pronged experimental strategy to rigorously test this hypothesis, confirm the specific binding site, and compare its interaction profile with established ACCase inhibitors. This document is designed for researchers and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.
Part 1: A Phased Approach to Binding Site Confirmation
Confirming a binding site is not a single experiment but a logical progression of inquiries. We will employ a combination of biophysical, biochemical, and structural methods to build a comprehensive and validated model of the compound's interaction with its target.
Caption: A multi-phase workflow for binding site identification and validation.
Phase 1: Quantifying the Interaction - Affinity and Kinetics
Before determining where the compound binds, we must first confirm that it binds and with what affinity. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7] This label-free technique allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions in real-time.[8][9] By immobilizing the target protein (ACCase) on a sensor chip and flowing the compound over the surface, we can determine the association rate (kon) and dissociation rate (koff), which together define the binding affinity (KD = koff/kon).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Express and purify the carboxyltransferase (CT) domain of the target ACCase. Ensure the protein is highly pure and properly folded.
-
Prepare a concentrated solution of the protein (e.g., 20-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of this compound at a concentration approximately 10-20 times that of the protein in the identical buffer.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
Titration:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data will show heat changes upon each injection. Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract KD, n, ΔH, and ΔS.[10]
-
Table 1: Hypothetical Biophysical Data for ACCase CT Domain Interaction
| Method | Compound | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| ITC | 5-(3-(CF3)phenyl)cyclohexane-1,3-dione | 75 | - | - | 0.98 | -12.5 | 2.8 |
| SPR | 5-(3-(CF3)phenyl)cyclohexane-1,3-dione | 72 | 2.1 | 1.51 | - | - | - |
| ITC | Clethodim (Comparator) | 50 | - | - | 1.01 | -11.8 | 3.1 |
| SPR | Clethodim (Comparator) | 48 | 2.5 | 1.20 | - | - | - |
This data is illustrative and serves as a benchmark for expected results. The strong correlation between ITC and SPR data would provide high confidence in the measured binding affinity. The stoichiometry of ~1 suggests a 1:1 binding model, which is typical for this class of inhibitors.
Phase 2: Visualizing the Interaction - X-ray Co-crystallography
The most definitive method for identifying a binding site is X-ray crystallography.[11][12] Obtaining a high-resolution crystal structure of the ACCase CT domain in complex with our compound will reveal the precise atomic interactions, including hydrogen bonds, hydrophobic interactions, and the overall orientation of the inhibitor in the active site.
Experimental Protocol: X-ray Co-crystallography
-
Crystallization Screening:
-
Concentrate the purified ACCase CT domain to a high concentration (e.g., 10-20 mg/mL).
-
Incubate the protein with a 3-5 fold molar excess of the compound.
-
Use robotic screening to test hundreds of crystallization conditions (varying pH, precipitants, and additives).
-
-
Crystal Optimization:
-
Once initial "hits" (microcrystals) are identified, systematically vary the conditions around the successful hit to grow larger, diffraction-quality crystals.
-
-
Data Collection and Structure Solution:
-
Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using a known ACCase CT structure (e.g., from yeast or human) as a search model.[3][13]
-
Refine the model and build the inhibitor into the observed electron density map.
-
The resulting structure would be expected to show the compound binding at the dimer interface of the CT domain, similar to how herbicides like haloxyfop and diclofop bind.[13] Key interactions would likely involve hydrophobic residues and potentially hydrogen bonding with conserved polar residues within the active site.
Phase 3: Validating the Structural Model
A crystal structure provides a static snapshot. To confirm that the observed interactions are critical for binding and inhibition in solution, we turn to site-directed mutagenesis and photo-affinity labeling.
-
Site-Directed Mutagenesis: Based on the co-crystal structure, we can identify key amino acid residues that appear to make direct contact with the inhibitor. By mutating these residues (e.g., changing a hydrophobic residue to a charged one, or a hydrogen bond donor to an acceptor) and re-measuring binding affinity (via ITC or SPR) and inhibitory activity (via enzyme kinetics), we can functionally validate their importance. A significant loss of affinity or activity upon mutation strongly supports the structural model. Studies on ACCase have identified several residues (e.g., Ile-1781, Asp-2078, Gly-2096) that are critical for sensitivity to CHD inhibitors.[14][15][16]
-
Photo-Affinity Labeling (PAL): PAL is a powerful technique to covalently link a ligand to its binding site.[17][18][19] A photo-reactive group (e.g., a diazirine) is incorporated into the structure of our compound. Upon UV irradiation, this group forms a highly reactive carbene that covalently bonds to nearby amino acids. By digesting the labeled protein and using mass spectrometry to identify the cross-linked peptide, we can independently confirm the binding site identified by crystallography.[20]
Caption: Workflow for Photo-Affinity Labeling to identify binding residues.
Part 2: Comparative Analysis with Known ACCase Inhibitors
To contextualize our findings, it is essential to compare the binding of this compound with established CHD inhibitors like clethodim.
Competitive Binding Assays
A competitive binding experiment using SPR can determine if our compound binds to the same or an overlapping site as a known inhibitor.
Experimental Protocol: SPR Competitive Binding
-
Immobilization: Immobilize the ACCase CT domain on an SPR sensor chip.
-
Saturation: Inject a saturating concentration of the known inhibitor (e.g., clethodim) to occupy the binding sites.
-
Co-injection: While the known inhibitor is associated, inject a mixture of the known inhibitor and our test compound.
-
Analysis: If the test compound binds to the same site, no additional binding signal will be observed. If it binds to a different (allosteric) site, a secondary binding event will be detected. Given the structural similarity, it is expected that this compound will be shown to be a competitive inhibitor.
Computational Docking
With a validated crystal structure, computational docking can be used to compare the binding poses of our compound and other CHD inhibitors within the ACCase CT active site.[1][21] This can help rationalize differences in potency and selectivity. Molecular docking studies often show that CHD inhibitors occupy a similar pocket, with subtle differences in interactions explaining their varied efficacy.[1][22]
Table 2: Comparative Summary of Binding Site Confirmation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ITC | KD, ΔH, ΔS, Stoichiometry | Label-free, in-solution, full thermodynamic profile.[23][24] | Requires larger amounts of pure protein. |
| SPR | KD, kon, koff | Real-time kinetics, high sensitivity, label-free.[8][25] | Protein immobilization can affect conformation.[26] |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, atomic interactions. | Unambiguous binding site identification.[11] | Can be technically challenging, provides a static picture. |
| Site-Directed Mutagenesis | Functional validation of key interacting residues. | Directly links specific residues to binding affinity and function.[14] | Can cause protein misfolding if not designed carefully. |
| Photo-Affinity Labeling | Covalent labeling of the binding site for identification by mass spectrometry. | Identifies binding site in solution, independent of crystallography.[17][27] | Probe synthesis can be complex; potential for non-specific labeling.[20] |
| Computational Docking | Predicted binding pose and interactions. | Fast, provides structural hypotheses, allows comparison of many analogs.[28] | Requires a high-quality protein structure; accuracy can be variable.[5] |
Conclusion
Confirming the binding site of a novel compound like this compound requires a rigorous, multi-faceted approach. By hypothesizing that it targets the carboxyltransferase domain of ACCase based on its chemical structure, we can design a targeted experimental plan. The integration of biophysical techniques (ITC, SPR), high-resolution structural biology (X-ray crystallography), and biochemical validation (mutagenesis, PAL) provides a self-validating system that builds an irrefutable case for the compound's precise mechanism of action. This comprehensive understanding is paramount for guiding future lead optimization, understanding potential resistance mechanisms, and ultimately, for the successful development of new drugs or herbicides.
References
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]
-
Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]
-
Klebe, G. (2006). Recent developments in structure-based drug design. Journal of molecular medicine, 84(6), 493-503. [Link]
-
West, G. M., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]
-
MtoZ Biolabs. Photoaffinity Labeling in Target and Binding Site Identification. [Link]
-
Hernández-García, E., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]
-
Smith, E. M., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Semantic Scholar. [Link]
-
Avdič, M., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5643. [Link]
-
Tran, V. T., et al. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development. [Link]
-
TA Instruments. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]
-
Al-Hamdani, A. A. S., et al. (2016). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 21(8), 1032. [Link]
-
Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of cellular biochemistry, 96(6), 1140-1147. [Link]
-
Sugawara, M., et al. (2012). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical biochemistry, 429(2), 126-134. [Link]
-
Ye, Y., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in plant science, 9, 1850. [Link]
-
Zhang, H., et al. (2007). Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion. Journal of Biological Chemistry, 282(48), 35244-35252. [Link]
-
Tong, L. (2005). Acetyl-coenzyme A carboxylases: Versatile targets for drug discovery. Liang Tong Lab at Columbia University. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic chemistry, 97, 103667. [Link]
-
Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. [Link]
-
Pol, E., et al. (1998). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Analytical biochemistry, 261(2), 169-174. [Link]
-
Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Sun, F., et al. (2007). Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden. Proceedings of the National Academy of Sciences, 104(2), 431-436. [Link]
-
Canale, C., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International journal of molecular sciences, 23(9), 5104. [Link]
-
Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant physiology, 137(2), 796-806. [Link]
-
Burton, J. D., et al. (1990). Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides. Plant Physiology, 93(1), 18-22. [Link]
-
Ahmed, S., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. Plants, 13(19), 2697. [Link]
-
Yu, Q., et al. (2007). Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim. Plant Physiology, 145(2), 547-558. [Link]
-
Zagnitko, O., et al. (2001). Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides. Proceedings of the National Academy of Sciences, 98(12), 6617-6622. [Link]
-
Di Fiore, A., et al. (2015). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Journal of medicinal chemistry, 58(10), 4349-4355. [Link]
-
Goodrich, T. T., et al. (2004). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. Journal of the American Chemical Society, 126(13), 4086-4087. [Link]
-
Ye, Y., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. ResearchGate. [Link]
-
Ahmed, S., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. ResearchGate. [Link]
-
Kalsing, A., et al. (2015). Interaction of acetyl-CoA carboxylase enzyme inhibiting herbicides with auxin herbicides on ryegrass. Planta Daninha, 33(3), 579-586. [Link]
-
Zhang, H., et al. (2004). Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop. Proceedings of the National Academy of Sciences, 101(16), 5910-5915. [Link]
-
Yu, Q., et al. (2007). Diversity of acetyl-coenzyme A carboxylase mutations in resistant Lolium populations: evaluation using clethodim. Plant physiology, 145(2), 547-558. [Link]
-
McKenna, R., & Taggart, R. T. (2019). Crystallography and Its Impact on Carbonic Anhydrase Research. International journal of molecular sciences, 20(17), 4289. [Link]
-
De Simone, G., et al. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(13), 4064-4069. [Link]
-
Yu, H., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1187-E1196. [Link]
-
Hernández-García, E., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(31), 27351-27367. [Link]
-
Foundling, S. I., et al. (1987). X-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 317(1184), 375-381. [Link]
Sources
- 1. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]
- 3. Structure-guided Inhibitor Design for Human Acetyl-coenzyme A Carboxylase by Interspecies Active Site Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. news-medical.net [news-medical.net]
- 11. X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Photoaffinity labeling in target- and binding-site identification. | Semantic Scholar [semanticscholar.org]
- 28. pubs.acs.org [pubs.acs.org]
independent verification of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione function
An Independent Technical Guide to the Functional Verification of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione and Its Analogs
Abstract
This guide provides a comprehensive framework for the independent verification of the biological function of this compound. In the absence of direct published data for this specific molecule, we leverage a structure-activity relationship (SAR) approach to infer its most probable biological targets. Our analysis of structurally related compounds indicates two primary, well-documented functions for the phenyl-substituted cyclohexane-1,3-dione scaffold: inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and inhibition of receptor tyrosine kinases, particularly c-Met. This document presents a comparative analysis against established inhibitors for each target class—Nitisinone for HPPD and Foretinib for c-Met—and provides detailed, field-proven experimental protocols to enable researchers to independently verify these potential functions and quantify the activity of the title compound.
Introduction: Deconstructing the Scaffold
The compound this compound is a member of a versatile class of molecules whose biological activities are largely dictated by the substitutions on the core cyclohexane-1,3-dione ring. The presence of the trifluoromethylphenyl group—a common moiety in pharmacologically active compounds due to its metabolic stability and ability to participate in strong binding interactions—strongly suggests a potential interaction with one or more enzymatic targets.
Our literature review reveals that while this specific compound is commercially available, its functional activity has not been explicitly characterized in peer-reviewed studies. However, extensive research on closely related analogs provides a robust foundation for hypothesizing its function. This guide will, therefore, focus on the two most probable mechanisms of action.
Caption: Logical relationship between the core scaffold and its probable targets.
Comparative Analysis I: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Expertise & Experience: The Causality Behind HPPD Inhibition
HPPD is a critical non-heme iron(II)-dependent dioxygenase in the catabolic pathway of tyrosine.[1] In plants, inhibition of HPPD disrupts the synthesis of plastoquinone, an essential cofactor for carotenoid biosynthesis, leading to bleaching and herbicidal effects.[2] In humans, deficiency of a downstream enzyme, fumarylacetoacetate hydrolase, causes the genetic disorder hereditary tyrosinemia type 1 (HT-1). Inhibition of HPPD is a validated therapeutic strategy for HT-1, as it prevents the accumulation of toxic upstream metabolites.[1][3]
The cyclohexane-1,3-dione moiety is a known pharmacophore for HPPD inhibitors. The most relevant comparator for our target compound is Nitisinone (also known as NTBC), which is chemically described as 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione.[4] It shares both the cyclohexane-1,3-dione core and a trifluoromethylphenyl group, making it an excellent benchmark for predicting activity. Nitisinone is a potent, competitive inhibitor of HPPD and is an FDA-approved drug for HT-1.[3][5][6]
Caption: Inhibition of the tyrosine catabolism pathway by HPPD inhibitors.
Trustworthiness: Performance Comparison
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency. The data below is compiled from peer-reviewed studies and reputable vendor technical sheets.
| Compound | Target | IC₅₀ Value (nM) | Comments | Reference |
| Nitisinone (NTBC) | Rat Liver HPPD | ~40 | Potent, time-dependent, reversible inhibition. | [7] |
| Recombinant HPPD | 173 | Standard value for competitive, reversible inhibition. | [5][8][9] | |
| This compound | HPPD | To Be Determined | The purpose of the subsequent protocol is to determine this value. |
Authoritative Grounding: Experimental Protocol for HPPD Inhibition Assay
This protocol is a robust spectrophotometric method adapted from established literature for determining the IC₅₀ value of a test compound against HPPD.[7][10] The assay measures the formation of a downstream product of the enzymatic reaction.
Materials:
-
Recombinant HPPD enzyme
-
Assay Buffer: 100 mM PBS, pH 7.4
-
Substrate: 4-hydroxyphenylpyruvate (HPP) stock solution in Assay Buffer
-
Cofactors: Ascorbic acid, Catalase, FeCl₂
-
Test Compound: this compound, dissolved in DMSO
-
Reference Compound: Nitisinone, dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer (microplate reader) capable of reading at 318 nm
Procedure:
-
Prepare Reagent Master Mix: In the Assay Buffer, prepare a master mix containing the cofactors (e.g., 1.8 mM ascorbate, 0.1 mM FeCl₂).
-
Compound Dilution: Perform a serial dilution of the test compound and Nitisinone in DMSO. A typical starting range for the final assay concentration would be 1 nM to 100 µM. Add a fixed volume (e.g., 1 µL) of each dilution to the wells of the 96-well plate. Include a "vehicle control" well with DMSO only.
-
Enzyme Addition: Dilute the HPPD enzyme to its optimal working concentration in the cofactor master mix. Add this enzyme solution to all wells except for a "no enzyme" control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the reaction by adding the HPP substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 318 nm over a set period (e.g., 10-20 minutes). The rate of change in absorbance is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data: Set the rate of the vehicle control (no inhibitor) as 100% activity and the "no enzyme" control as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Comparative Analysis II: Inhibition of c-Met Tyrosine Kinase
Expertise & Experience: The Causality Behind c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival. Aberrant activation of the HGF/c-Met signaling pathway is a known driver in various human cancers, including non-small-cell lung cancer (NSCLC).[8][11] Consequently, inhibition of c-Met kinase activity is a key therapeutic strategy. Several studies have identified the cyclohexane-1,3-dione scaffold as a promising starting point for the design of novel c-Met inhibitors.[5][8]
While no direct analogs of our target compound are clinical c-Met inhibitors, Foretinib is a potent, multi-kinase inhibitor with very high affinity for c-Met.[12][13] It is frequently used as a reference compound in the development and characterization of new c-Met inhibitors and serves as an appropriate performance benchmark.[14]
Caption: Inhibition of the HGF/c-Met oncogenic signaling pathway.
Trustworthiness: Performance Comparison
The following table compares the known IC₅₀ of Foretinib against c-Met with the yet-to-be-determined value for the target compound.
| Compound | Target | IC₅₀ Value (nM) | Comments | Reference |
| Foretinib | c-Met Kinase | 0.4 - 0.9 | Potent, ATP-competitive inhibitor. | [12][13] |
| This compound | c-Met Kinase | To Be Determined | The purpose of the subsequent protocol is to determine this value. |
Authoritative Grounding: Experimental Protocol for c-Met Kinase Assay
This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a robust, luminescence-based method for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[15][16][17]
Materials:
-
Recombinant human c-Met kinase
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test Compound: this compound, dissolved in DMSO
-
Reference Compound: Foretinib, dissolved in DMSO
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare 10-point serial dilutions of the test compound and Foretinib in DMSO. The final assay concentrations should typically span from 0.1 nM to 10 µM.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include "vehicle control" (DMSO) and "no enzyme" blank wells.
-
Enzyme Addition: Add 2 µL of a solution containing the c-Met enzyme diluted in kinase reaction buffer to each well.
-
Substrate/ATP Addition & Reaction: Add 2 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" blank signal from all other readings.
-
Normalize the data by setting the vehicle control signal as 100% kinase activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Experimental workflow for the dual-target functional verification.
Conclusion
While this compound remains uncharacterized in public literature, a rigorous analysis of its chemical scaffold provides a strong, logical basis for hypothesizing its function as a dual inhibitor of 4-hydroxyphenylpyruvate dioxygenase and the c-Met tyrosine kinase. This guide provides the necessary context, comparative data from validated analogs, and detailed, self-validating experimental protocols for researchers to independently confirm these functions. The execution of these assays will definitively establish the biological activity of this compound, determine its potency for each target, and provide the critical data needed to assess its potential for applications in agrochemicals or drug development.
References
-
European Medicines Agency. (n.d.). Orfadin, INN-Nitisinone. Retrieved January 14, 2026, from [Link]
-
Kim, H. Y., et al. (2018). Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. PMC. Retrieved January 14, 2026, from [Link]
-
Drugs.com. (2025). Nitisinone Capsules: Package Insert / Prescribing Info / MOA. Retrieved January 14, 2026, from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of foretinib. Retrieved January 14, 2026, from [Link]
-
RCSB PDB. (2019). 6SD9: Crystal structure of wild-type cMET bound by foretinib. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Foretinib. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners.... Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Nitisinone. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (A) The IC50 values for Foretinib, Foretinib-TCO (11) and.... Retrieved January 14, 2026, from [Link]
-
PubMed Central. (2022). Foretinib can overcome common on-target resistance mutations.... Retrieved January 14, 2026, from [Link]
-
PubMed. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione.... Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of RON and c-Met using foretinib (GSK) inhibits the.... Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved January 14, 2026, from [Link]
-
NCBI Bookshelf. (2024). Nitisinone - StatPearls. Retrieved January 14, 2026, from [Link]
Sources
- 1. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Nitisinone Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Nitisinone | C14H10F3NO5 | CID 115355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. ita.promega.com [ita.promega.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.sg]
A Comparative Benchmarking Guide to 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione: Assessing Anti-Inflammatory Potential Against a Gold Standard NF-κB Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory efficacy of the novel compound, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione. We present a head-to-head comparison against a well-established gold standard, JSH-23, focusing on the inhibition of the critical Nuclear Factor-kappa B (NF-κB) signaling pathway. The methodologies described herein are designed to be self-validating, providing a robust system for generating reliable and reproducible data.
Introduction: The Quest for Novel Anti-Inflammatory Modulators
Chronic inflammation is a key pathological driver in a multitude of diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[1][2] A central signaling cascade governing the inflammatory response is the NF-κB pathway, which controls the expression of numerous pro-inflammatory genes.[3][4] Consequently, the NF-κB pathway remains a prime target for therapeutic intervention.[5][6]
The compound this compound belongs to the cyclohexane-1,3-dione class of molecules. Derivatives of this scaffold have demonstrated a wide range of biological activities, making this particular compound a person of interest for novel drug discovery.[7][8][9] This guide outlines a rigorous, data-driven approach to benchmark its potential as an anti-inflammatory agent by directly comparing its performance with JSH-23, a known inhibitor of NF-κB transcriptional activity.[3]
Scientific Rationale: Targeting the NF-κB Inflammatory Axis
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary response mechanism to pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[10] In its inactive state, the NF-κB dimer (typically p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation of a receptor like Toll-like receptor 4 (TLR4) by LPS, a signaling cascade activates the IκB kinase (IKK) complex.[1][6] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus and bind to DNA, initiating the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][5]
Gold Standard Selection: JSH-23
For a meaningful comparison, a gold standard must have a well-defined mechanism of action at a key regulatory point in the pathway. We have selected JSH-23 , a widely used research chemical that specifically inhibits the nuclear translocation of the NF-κB p65 subunit without affecting the upstream degradation of IκBα.[3] This makes it an excellent benchmark to determine if our test compound acts at a similar or different stage of the pathway.
Experimental Benchmarking Workflow
The following workflow provides a tiered approach to systematically evaluate and compare the anti-inflammatory activity of this compound and JSH-23. The murine macrophage cell line RAW 264.7 is used as the model system, as it provides a robust and reproducible inflammatory response to LPS stimulation.[3][11]
Part 1: Cell Viability Assessment (MTS Assay)
Causality: Before assessing anti-inflammatory activity, it is critical to exclude the possibility that the test compound is simply toxic to the cells. A reduction in inflammatory markers could be misinterpreted if it stems from cell death rather than specific pathway inhibition. The MTS assay is a colorimetric method for determining the number of viable cells in culture.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and JSH-23 for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Concentrations that reduce viability by more than 10-20% should be excluded from subsequent functional assays.
Part 2: Quantifying Pro-Inflammatory Cytokine Production (ELISA)
Causality: The primary output of NF-κB activation is the production and secretion of pro-inflammatory cytokines. Measuring the level of a key cytokine, such as TNF-α, provides a direct quantitative assessment of the pathway's functional outcome. An effective inhibitor will reduce cytokine secretion in a dose-dependent manner.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound, JSH-23, or vehicle control.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[12][13] Incubate for 6-12 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove cellular debris.
-
ELISA: Perform a TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the manufacturer's protocol.[12]
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Plot the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).
Part 3: Visualizing NF-κB p65 Nuclear Translocation (Immunofluorescence)
Causality: This assay directly visualizes the pivotal step of the canonical NF-κB pathway: the movement of the p65 subunit from the cytoplasm to the nucleus. This provides mechanistic insight into whether the compound acts upstream of or at the level of nuclear translocation, allowing for a direct comparison to the mechanism of JSH-23.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treatment & Stimulation: Pre-treat the cells for 1 hour with the test compound (at its IC50 concentration determined from the ELISA), JSH-23 (e.g., 10 µM), or vehicle. Then, stimulate with LPS (100 ng/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Interpretation: In unstimulated or effectively inhibited cells, the green fluorescence (p65) will be predominantly in the cytoplasm. In LPS-stimulated cells (vehicle control), the green fluorescence will co-localize with the blue DAPI stain in the nucleus.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results will allow for a multi-faceted evaluation of this compound.
Table 1: Summary of Benchmarking Data
| Compound | Cytotoxicity CC50 (µM) | TNF-α Inhibition IC50 (µM) | Effect on p65 Translocation |
| Test Compound | >100 | [Experimental Value] | [Observed Result, e.g., "Inhibited"] |
| JSH-23 (Gold Standard) | >50 | [Experimental Value] | Inhibited |
| Vehicle Control | N/A | N/A | Not Inhibited |
Interpretation:
-
A potent and specific compound will have a low IC50 for TNF-α inhibition and a high CC50 (low cytotoxicity).
-
If the test compound inhibits p65 nuclear translocation, its mechanism may be similar to JSH-23.
-
If it inhibits TNF-α production without blocking p65 translocation, it suggests the compound acts at a different point in the inflammatory pathway (e.g., upstream at the IKK complex or downstream at the transcriptional level), warranting further investigation.
Conclusion
This guide provides a robust, multi-assay workflow to rigorously benchmark the anti-inflammatory potential of this compound. By employing a well-characterized gold standard, JSH-23, and assays that interrogate cytotoxicity, functional output, and a key mechanistic step, researchers can generate a comprehensive and reliable profile of this novel compound. The resulting data will be critical in determining its viability for further development as a potential therapeutic agent for inflammatory diseases.
References
- Vertex AI Search. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?
- PubMed Central. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action.
- American Association for Cancer Research. (2004, November 17). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control.
- MedchemExpress.com. (n.d.). NF-κB | Inhibitors.
- PubMed. (2010). In vitro cyclooxygenase activity assay in tissue homogenates.
- Santa Cruz Biotechnology. (n.d.). NF kappa B Inhibitors.
- BenchChem. (2025). Application Notes: In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac.
- ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- BenchChem. (2025). Application Notes: LPS-Induced Inflammation Model with Belnacasan.
- NIH. (n.d.). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
- PubChem. (n.d.). This compound.
- NIH. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn.
- NIH. (n.d.). Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells.
- ResearchGate. (2025, August 10). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY.
- Longdom Publishing. (n.d.). Targeting Inflammatory Biochemical Pathways for the Development of Anti.
- PMC - PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
Sources
- 1. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomers of 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione: Unraveling Stereospecificity in Herbicide Action
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical research, the pursuit of highly effective and selective herbicides is paramount. The cyclohexane-1,3-dione class of compounds has long been recognized for its potent herbicidal activity, primarily through the inhibition of the crucial plant enzyme acetyl-CoA carboxylase (ACCase). Within this class, 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione stands out as a molecule of significant interest. The introduction of a chiral center at the 5-position of the cyclohexane ring gives rise to two enantiomeric forms, (R) and (S), which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit markedly different biological activities, potencies, and metabolic fates. This guide provides a comprehensive comparison of the differential effects of the (R)- and (S)-enantiomers of this compound, offering insights into the structural basis of their herbicidal action and providing detailed experimental protocols for their evaluation.
The Significance of Chirality in Herbicide Design
Chirality plays a pivotal role in the interaction between a small molecule and its biological target. Enzymes and receptors are themselves chiral entities, composed of L-amino acids, and thus can differentiate between the enantiomers of a chiral substrate or inhibitor. This stereospecific recognition can lead to one enantiomer (the eutomer) being significantly more active than the other (the distomer). The use of a single, more active enantiomer can offer several advantages, including reduced application rates, lower environmental impact, and a more favorable toxicological profile. For cyclohexane-1,3-dione herbicides, the stereochemistry at the 5-position is critical for optimal binding to the active site of ACCase.
Mechanism of Action: Targeting Acetyl-CoA Carboxylase
The primary mode of action for cyclohexane-1,3-dione herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid biosynthesis. The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible plant species, particularly grasses.
dot
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by cyclohexane-1,3-dione enantiomers disrupts fatty acid synthesis, leading to plant death.
Predicted Differential Activity of Enantiomers
Table 1: Predicted Comparative Activity Profile of this compound Enantiomers
| Parameter | (R)-Enantiomer (Predicted Eutomer) | (S)-Enantiomer (Predicted Distomer) | Rationale |
| ACCase Inhibition (IC50) | Lower | Higher | The (R)-enantiomer is predicted to have a more optimal fit in the chiral binding pocket of ACCase, leading to stronger inhibition. |
| Herbicidal Potency (GR50) | Lower | Higher | Higher ACCase inhibition directly translates to greater herbicidal effect at lower concentrations. |
| Selectivity | Potentially Higher | Potentially Lower | The more potent enantiomer may exhibit a greater differential in activity between target (grasses) and non-target (broadleaf) species. |
| Metabolic Stability | May Differ | May Differ | Enantiomers can be metabolized at different rates by plant enzymes, affecting their persistence and efficacy. |
Experimental Protocols
To empirically determine the differential effects of the this compound enantiomers, a series of well-defined experiments are required. These include chiral separation, in vitro enzyme inhibition assays, and whole-plant herbicidal activity studies.
Enantioselective Separation by Chiral HPLC
Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers for subsequent biological testing.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential for the separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for this class of compounds.
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is a good starting point. The ratio of the solvents should be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is suitable.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to collect sufficient quantities of each pure enantiomer.
-
Purity and Enantiomeric Excess (ee) Determination: The purity of the collected fractions should be assessed by analytical HPLC, and the enantiomeric excess should be calculated to ensure the isomeric purity of the samples for biological assays.
dot
Caption: Workflow for the separation of enantiomers using chiral HPLC.
In Vitro ACCase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against ACCase isolated from a susceptible grass species (e.g., barley, maize).
Methodology:
-
Enzyme Extraction: Isolate active ACCase from the chloroplasts of young grass seedlings.
-
Assay Principle: The assay measures the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into an acid-stable product, malonyl-CoA, in the presence of acetyl-CoA and ATP.
-
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl2, acetyl-CoA, and the isolated ACCase.
-
Add varying concentrations of the (R)- and (S)-enantiomers (dissolved in a suitable solvent like DMSO).
-
Initiate the reaction by adding [14C]NaHCO3.
-
Incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction by adding acid (e.g., HCl), which also removes unreacted [14C]HCO3- as 14CO2.
-
Measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.
-
-
Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Whole-Plant Herbicidal Activity Assay (Greenhouse)
Objective: To evaluate the herbicidal efficacy (GR50 - the dose causing 50% growth reduction) of each enantiomer on a target grass weed and a non-target broadleaf crop.
Methodology:
-
Plant Material: Grow a susceptible grass species (e.g., ryegrass, barnyardgrass) and a tolerant broadleaf crop (e.g., soybean, cotton) in pots under controlled greenhouse conditions.
-
Treatment Application: Apply the (R)- and (S)-enantiomers at a range of doses as a post-emergence foliar spray. Include a solvent-only control and a positive control with a commercial herbicide.
-
Evaluation: At a set time after treatment (e.g., 14-21 days), visually assess the percentage of injury or growth reduction compared to the control plants.
-
Data Collection: Harvest the above-ground biomass of the plants and determine the fresh or dry weight.
-
Data Analysis: Plot the percentage of growth reduction against the logarithm of the herbicide dose. The GR50 value is calculated from the dose-response curve.
Conclusion and Future Perspectives
The principle of stereospecificity is a cornerstone of modern agrochemical design. For this compound, it is highly anticipated that the (R)- and (S)-enantiomers will exhibit distinct herbicidal profiles. The experimental framework provided in this guide offers a robust approach to quantifying these differences. A thorough understanding of the enantioselective activity will enable the development of more efficacious and environmentally benign herbicides. Future research should focus on obtaining a co-crystal structure of the more active enantiomer bound to ACCase to elucidate the precise molecular interactions that govern its superior inhibitory activity. Such insights will be invaluable for the rational design of next-generation herbicides with improved potency and selectivity.
References
-
PubChem. this compound. [Link]
-
Burton, J. D., et al. (1987). Inhibition of Plant Acetyl-Coenzyme A Carboxylase by the Herbicides Sethoxydim and Haloxyfop. Biochemical and Biophysical Research Communications, 148(3), 1039-1044. [Link]
-
Rendina, A. R., & Felts, J. M. (1988). Cyclohexanedione Herbicides Are Potent and Selective Inhibitors of Grass Acetyl-CoA Carboxylase. Plant Physiology, 86(4), 983-986. [Link]
-
Duke, S. O., & Dayan, F. E. (2011). Modes of Action of Herbicides. In Herbicides and Environment (pp. 231-262). InTech. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, a compound of interest for its potential applications. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally similar compounds.
Disclaimer: The following safety guidelines are based on data for the structurally related isomers, 5-[4-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione and 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione.[1][2] While the toxicological properties of this compound have not been fully investigated, the recommendations provided herein are based on the known hazards of these closely related molecules.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in safe handling. Based on available data for its isomers, this compound is presumed to be:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
A cause of serious eye irritation and skin irritation. [1]
-
A potential cause of respiratory irritation. [1]
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact. The outer glove can be removed if contaminated, reducing the risk of secondary exposure. |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential for weighing and handling the solid compound to prevent inhalation of dust particles that may cause respiratory irritation. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: From Receipt to Experiment
A clear and concise operational plan ensures that the compound is handled safely at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed when not in use.[1]
Handling and Weighing
-
All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust during handling.[1]
Experimental Use
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all manipulations are performed in a well-ventilated area.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
The following diagram illustrates the recommended workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container in accordance with local regulations.[4]
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
The following flowchart outlines the immediate steps to take in case of a spill.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
This compound. PubChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]
-
Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. [Link]
-
5-(trifluoromethyl)cyclohexane-1,3-dione. Chemsrc. [Link]
-
HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. UNMC. [Link]
-
PPE Personal Protective Equipment. Pesticide Safety - NPSEC. [Link]
-
1,3-Cyclohexanedione. Atul Ltd. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
